PROTAC EED degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[2-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]ethoxy]phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H60FN11O8S/c1-32-40(43-27-60-54(67-30-62-65-51(43)67)59-26-42-41-20-22-74-46(41)18-17-44(42)56)16-10-36(63-32)11-19-47(69)57-21-23-73-38-12-14-39(15-13-38)75-29-48(70)64-50(55(3,4)5)53(72)66-28-37(68)24-45(66)52(71)58-25-34-6-8-35(9-7-34)49-33(2)61-31-76-49/h6-10,12-18,27,30-31,37,45,50,68H,11,19-26,28-29H2,1-5H3,(H,57,69)(H,58,71)(H,59,60)(H,64,70)/t37-,45+,50-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJUWLIBSALJI-FENRPDQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)NC(C(=O)N3CC(CC3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H60FN11O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PROTAC EED Degrader-1
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This mechanism allows for the catalytic degradation of target proteins, including those previously considered "undruggable."[1]
The Polycomb Repressive Complex 2 (PRC2), comprised of the core subunits EZH2, SUZ12, and EED, is a critical epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[2][3] Deregulation and hyperactivation of PRC2 are implicated in the tumorigenicity of numerous cancers.[4][5] While inhibitors targeting the catalytic EZH2 subunit have shown clinical promise, acquired resistance remains a significant challenge.[2][4] Targeting the non-catalytic EED subunit for degradation presents an alternative and compelling therapeutic strategy to dismantle the entire PRC2 complex.
This guide provides a detailed overview of the mechanism of action for PROTAC EED degrader-1, a von Hippel-Lindau (VHL)-based PROTAC that effectively targets EED for degradation.[6][7]
Core Mechanism of Action
This compound operates by inducing the proximity of EED to the VHL E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of not only EED but also its core binding partners within the PRC2 complex.[2][4][5]
The key steps are as follows:
-
Ternary Complex Formation : this compound, with its distinct EED-binding and VHL-binding moieties, simultaneously engages both proteins, forming a stable ternary complex (EED–PROTAC–VHL).[2][5]
-
Ubiquitination : The formation of this complex brings the E3 ligase machinery into close proximity with EED. The ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of EED.[8]
-
Proteasomal Degradation : The polyubiquitinated EED is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[1][8] The proteasome unfolds and proteolytically cleaves EED into small peptides.
-
Co-degradation of PRC2 : A crucial consequence of EED degradation is the concomitant degradation of the other core components of the PRC2 complex, EZH2 and SUZ12.[4][6][9] This occurs because EED acts as a structural scaffold essential for the stability and integrity of the complex. Its removal leads to the destabilization and subsequent degradation of EZH2 and SUZ12.
-
Catalytic Cycle : After inducing degradation, this compound is released and can engage new EED and VHL molecules, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[8]
Quantitative Profile
The efficacy of this compound is quantified by its binding affinity, inhibitory concentration, and cellular activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Reference(s) |
|---|---|---|---|
| EED Binding Affinity (pKd) | 9.02 ± 0.09 | Biochemical Assay | [6][7] |
| PRC2 Inhibition (pIC50) | 8.17 ± 0.24 | Biochemical Assay | [6][7] |
| Cell Proliferation (GI50) | 45 nM | Karpas422 (14 days) |[6][7] |
Table 2: Cellular Degradation Profile | Compound | Target Protein | DC50 (µM) | Dmax (%) | Cell Line | Time (h) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | EED, EZH2, SUZ12 | Not Reported | Not Reported | Karpas422 | 1-24 |[6][7] | | | Notes | \multicolumn{5}{l|}{Effectively reduces EED, EZH2, and H3K27me3 protein levels at 0.1-3 µM after 48h.[6][7]} | | UNC6852 (VHL-based EED degrader) | EED | 0.79 ± 0.14 | ~92 | HeLa | 24 |[9] | | | EZH2 | 0.3 ± 0.19 | ~75 | HeLa | 24 |[9] | | | EED | 0.61 ± 0.18 | ~94 | DB | 24 |[9] | | | EZH2 | 0.67 ± 0.24 | Not Reported | DB | 24 |[9] |
Note: Data for UNC6852, a structurally related VHL-based EED degrader, is provided for quantitative context on degradation potency.
Experimental Protocols
The characterization of this compound involves several key experiments to confirm its mechanism of action and quantify its effects on cells.
Western Blot Analysis for PRC2 Degradation
This protocol is used to measure the levels of EED, EZH2, SUZ12, and the downstream histone mark H3K27me3 following treatment with the degrader.
-
Cell Culture and Treatment : Seed Karpas422 cells in appropriate culture plates and allow them to adhere. Treat cells with a dose range of this compound (e.g., 0.1, 1, 3 µM) for a specified time (e.g., 48 hours) or with a single concentration (e.g., 1 µM) for a time course (e.g., 1, 2, 4, 8, 24 hours).[6][7]
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE : Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane overnight at 4°C with primary antibodies specific for EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH, β-actin).[9]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis : Quantify band intensities and normalize them to the loading control to determine the relative reduction in protein levels.
Cell Proliferation Assay (GI50 Determination)
This assay measures the ability of the degrader to inhibit the growth of cancer cell lines that are dependent on PRC2 activity.
-
Cell Seeding : Plate Karpas422 cells in 96-well plates at a predetermined density.
-
Compound Addition : Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and add them to the wells.[6][7] Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for an extended period, such as 14 days, to allow for multiple cell divisions and to observe the full effect of PRC2 degradation on cell proliferation.[6][7]
-
Viability Measurement : At the end of the incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Record the luminescence signal from each well. Normalize the data to the vehicle control wells and plot the percentage of growth inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the GI50 (the concentration at which 50% of cell growth is inhibited).
This compound is a potent and effective molecule that induces the degradation of the PRC2 complex by targeting the EED subunit. Its mechanism involves the formation of a ternary complex with EED and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of EED, which in turn causes the co-degradation of EZH2 and SUZ12.[2][5][6] This approach not only inhibits the catalytic activity of PRC2 but eliminates the entire protein complex, offering a powerful strategy to overcome resistance to traditional EZH2 inhibitors and treat PRC2-dependent cancers.[2][4] The detailed methodologies and quantitative data presented provide a comprehensive framework for understanding and evaluating this promising therapeutic agent.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex PMID: 31786184 | MCE [medchemexpress.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC EED Degrader-1: A Technical Guide to Structure, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PROTAC EED degrader-1, a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). This document details its chemical structure, a step-by-step synthesis protocol, and the methodologies for its biological evaluation, designed to be a valuable resource for researchers in the fields of targeted protein degradation, epigenetics, and oncology.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to target EED, a critical component of the PRC2 complex.[1] The PRC2 complex, which also includes the core subunits EZH2 and SUZ12, plays a crucial role in regulating gene expression through the methylation of histone H3 on lysine 27 (H3K27).[2] Dysregulation of the PRC2 complex is implicated in the tumorigenesis of various cancers, making it an attractive therapeutic target.[3]
This compound functions by simultaneously binding to EED and the VHL E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. Notably, the degradation of EED leads to the subsequent degradation of the other core PRC2 components, EZH2 and SUZ12, effectively dismantling the entire complex.[3]
Chemical Structure and Properties
This compound is comprised of three key components: a ligand that binds to the target protein (EED), a ligand that recruits the VHL E3 ligase, and a linker that connects these two moieties. The EED ligand is derived from the potent allosteric inhibitor MAK683, while the VHL ligand is based on the well-established VH032 scaffold.[4][5]
Chemical Formula: C₅₅H₆₀FN₁₁O₈S[6]
Molecular Weight: 1054.20 g/mol [6]
CAS Number: 2639882-72-5[1]
Quantitative Biological Activity
This compound has been demonstrated to be a potent binder of EED and an effective inhibitor of PRC2 function, leading to robust degradation of the complex and potent anti-proliferative effects in cancer cell lines.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| Binding Affinity (pKD) | 9.02 ± 0.09 | In vitro binding assay to EED | [1] |
| PRC2 Inhibition (pIC₅₀) | 8.17 ± 0.24 | In vitro PRC2 enzymatic assay | [1] |
| Cell Proliferation (GI₅₀) | 0.045 µM (45 nM) | Karpas422 (EZH2 mutant DLBCL) cells, 14-day incubation | [1] |
| EED Degradation | Protein levels decreased within 1-2 hours | Karpas422 cells, 1 µM treatment | [1] |
| PRC2 Complex Degradation | Reduced protein levels of EED, EZH2, and SUZ12 | Karpas422 cells, 0.1-3 µM treatment for 48 hours | [1] |
| Histone Mark Reduction | Reduced levels of H3K27me3 | Karpas422 cells, 0.1-3 µM treatment for 48 hours | [1] |
Chemical Synthesis
The synthesis of this compound involves the coupling of an EED ligand precursor with a VHL ligand-linker conjugate. The following is a representative synthetic scheme based on available information.
Detailed Experimental Protocol (Hypothetical based on common coupling reactions):
-
Preparation of Activated EED Ligand: To a solution of MAK683-CH2CH2COOH (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated EED ligand solution, add (S,R,S)-AHPC-O-Ph-PEG1-NH2 (1 equivalent). Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).
Experimental Protocols for Biological Evaluation
Cell Culture
Karpas422, a human diffuse large B-cell lymphoma (DLBCL) cell line with a gain-of-function EZH2 mutation, is a suitable model for evaluating the activity of this compound.[1] Maintain the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Western Blot Analysis for Protein Degradation
This protocol is for assessing the degradation of EED, EZH2, and SUZ12.
-
Cell Seeding and Treatment: Seed Karpas422 cells in 6-well plates at a density that allows for logarithmic growth during the experiment. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3 µM) or DMSO as a vehicle control for the desired time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed Karpas422 cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 14 days, changing the media with fresh compound every 3-4 days.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the half-maximal growth inhibition concentration (GI₅₀) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action
The mechanism of action of this compound involves hijacking the VHL E3 ubiquitin ligase to induce the proteasomal degradation of EED and, consequently, the entire PRC2 complex.
This technical guide provides a foundational understanding of this compound, its synthesis, and methods for its biological characterization. This information is intended to support further research and development in the exciting field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EED PROTAC [openinnovation.astrazeneca.com]
- 3. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of EED within the PRC2 Complex: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for maintaining transcriptional repression and cellular identity. Its catalytic activity, the methylation of histone H3 on lysine 27 (H3K27), is intricately controlled by its core subunits. Among these, the Embryonic Ectoderm Development (EED) protein emerges as a critical nexus for complex stability, allosteric activation, and chromatin anchoring. This technical guide provides an in-depth examination of EED's function within the PRC2 complex, detailing its molecular interactions, the quantitative biophysical parameters governing these interactions, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of EED's role as a key component of the PRC2 machinery and as a promising therapeutic target.
Introduction: The PRC2 Complex and the Central Role of EED
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase that plays an indispensable role in cellular differentiation, stem cell pluripotency, and development by catalyzing the mono-, di-, and trimethylation of H3K27.[1][2] The trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin and is robustly associated with transcriptionally silent genes.[2][3] The core of the PRC2 complex consists of three essential subunits:
-
Enhancer of Zeste Homolog 1 or 2 (EZH1/EZH2): The catalytic subunit containing the SET domain responsible for transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone tail.[4][5]
-
Suppressor of Zeste 12 (SUZ12): A crucial scaffolding protein that stabilizes the complex and is essential for the catalytic activity of EZH2.[4][6]
-
Embryonic Ectoderm Development (EED): A WD40-repeat containing protein that serves multiple critical functions, acting as both a structural scaffold and a regulatory hub.[5][7]
Additionally, the core complex is almost always found in association with RBBP4 or RBBP7 (also known as RbAp48/46).[8]
EED's function is multifaceted and central to the PRC2 catalytic cycle. It stabilizes the PRC2 complex and acts as a crucial reader of the very epigenetic mark that PRC2 deposits.[4][9] This creates a powerful positive feedback loop that is essential for the propagation and maintenance of the repressive H3K27me3 mark across chromatin domains.[9][10] Specifically, EED recognizes and binds to existing H3K27me3, which triggers an allosteric activation of EZH2's methyltransferase activity, thereby promoting the methylation of adjacent nucleosomes.[9][11][12] This dual function as both a scaffold and an allosteric activator makes EED a highly attractive target for therapeutic intervention, particularly in cancers where PRC2 activity is dysregulated.[4][7][13]
Molecular Mechanism of EED Function
Structural Scaffolding
EED, a protein characterized by a seven-bladed β-propeller structure formed by its WD40 repeats, serves as a central organizing platform for the PRC2 core components.[14][15] It directly interacts with EZH2, an association that is indispensable for the stability and catalytic function of EZH2.[16][17] The interaction interface is located on the "bottom" of the WD40 domain, where it recognizes a specific N-terminal α-helical region of EZH2, known as the EED-binding domain (EBD).[18][19] Disruption of this EED-EZH2 protein-protein interaction (PPI) leads to the destabilization of the entire PRC2 complex and abrogates its methyltransferase activity.[18][20]
Allosteric Activation via H3K27me3 Recognition
A defining feature of EED is its ability to allosterically regulate the catalytic activity of PRC2. This regulation is mediated by the binding of H3K27me3 to a shallow pocket on the "top" surface of EED's β-propeller structure.[6][14] This binding pocket contains an "aromatic cage," composed of three key aromatic residues (Phenylalanine-97, Tyrosine-148, and Tyrosine-365), which specifically recognizes the trimethylammonium group of the lysine residue through cation-π and van der Waals interactions.[9]
The binding of H3K27me3 (or other methylated ligands like JARID2-K116me3) to this aromatic cage induces a significant conformational change within the PRC2 complex.[10][11] This change is transmitted to EZH2, causing a previously unstructured region known as the Stimulation-Responsive Motif (SRM) to fold into an α-helix.[11][18] This newly formed SRM helix then engages and stabilizes the SET-I helix within the EZH2 catalytic domain, leading to a remodeling of the active site and a substantial increase—reportedly 10 to 20-fold—in its histone methyltransferase (HMT) activity.[6][18]
This mechanism creates a feed-forward loop where the product of PRC2's activity (H3K27me3) stimulates the enzyme to generate more of the same mark on neighboring nucleosomes, facilitating the spreading of the repressive chromatin state.
Quantitative Data on EED Interactions
The interactions involving EED have been quantified using various biophysical techniques, providing crucial data for understanding PRC2 regulation and for the development of targeted inhibitors.
Binding Affinities of EED for Methylated Peptides
The affinity of EED for various methylated histone and protein peptides has been measured, revealing its specificity for repressive marks. Isothermal Titration Calorimetry (ITC) and Fluorescence-based assays are commonly used for these determinations.
| Ligand | Sequence Context | Binding Affinity (Kd) | Method | Reference |
| H3K27me3 | Histone H3 | ~10-45 µM | Fluorescence Competition | [4] |
| H3K9me3 | Histone H3 | ~10-45 µM | Fluorescence Competition | [4] |
| H4K20me3 | Histone H4 | ~10-45 µM | Fluorescence Competition | [4] |
| H1K26me3 | Histone H1 | ~10-45 µM | Fluorescence Competition | [4] |
| Jarid2-K116me3 | JARID2 | 3.4 µM | Not Specified | [21] |
| Jarid2-K116me3 (truncated) | JARID2 (114-118) | 8.82 ± 2.06 μM | ITC | [21] |
| H3K27me2 | Histone H3 | ~4x weaker than H3K27me3 | Fluorescence Competition | [9] |
Table 1: Dissociation constants (Kd) for EED binding to various trimethylated peptides.
Potency of EED-Targeted Inhibitors
The development of small molecules that target EED has yielded several classes of inhibitors, including those that disrupt the EED-H3K27me3 interaction (allosteric inhibitors) and those that block the EED-EZH2 interaction (PPI inhibitors). Their potency is typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target Interaction | IC50 / KD Value | Assay Type | Reference |
| EED226 | EED-H3K27me3 | Not specified, potent inhibitor | Cell-based/Biochemical | [22][23] |
| A-395 | EED-H3K27me3 | Not specified, potent inhibitor | Biochemical | [22] |
| DC-PRC2in-01 (5b) | EED-EZH2 | IC50 = 4 µM | Fluorescence Polarization | [6][14] |
| DC-PRC2in-01 (5b) | EED-EZH2 | KD = 5 µM | Surface Plasmon Resonance | [6][14] |
| Astemizole | EED-EZH2 | Not specified, µM affinity | Biochemical | [14] |
| Wedelolactone | EED-EZH2 | KD = 2.82 µM | Not Specified | [14] |
Table 2: Potency of representative small-molecule inhibitors targeting EED.
Experimental Protocols
Studying the EED-PRC2 axis requires a suite of specialized biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
Recombinant PRC2 Complex Expression and Purification
Production of a functional, stoichiometric PRC2 complex is foundational for in vitro studies. The baculovirus expression system in Sf9 insect cells is commonly employed.
-
Cloning: Codons for full-length human EZH2, EED, SUZ12, and RBBP4/48 are cloned into baculovirus transfer vectors.[2][8] Often, a tag (e.g., N-terminal FLAG-tag on EZH2) is included for purification.[8]
-
Baculovirus Generation: Transfer vectors are co-transfected with linearized baculovirus DNA into Sf9 cells to generate recombinant baculoviruses.
-
Protein Expression: High-titer viral stocks are used to infect a large culture of Sf9 cells. Cells are harvested typically 48-72 hours post-infection.
-
Lysis: Cell pellets are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors) and lysed by sonication or dounce homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is incubated with anti-FLAG affinity resin. After extensive washing, the complex is eluted using a competitive peptide (e.g., 3x FLAG peptide).[8]
-
Size-Exclusion Chromatography: For higher purity, the eluted complex is subjected to gel filtration chromatography to separate the intact PRC2 complex from aggregates and individual subunits.
-
Quality Control: The purity and stoichiometry of the final complex are assessed by SDS-PAGE and Coomassie blue staining.[8]
Histone Methyltransferase (HMT) Assay
This assay measures the catalytic activity of the PRC2 complex and is essential for studying the effects of allosteric activators or inhibitors.
References
- 1. Regulation of histone methylation by automethylation of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Motif RECOMBINANT PRC2 COMPLEX,20UG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Distinct stimulatory mechanisms regulate the catalytic activity of Polycomb Repressive Complex 2 (PRC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the role of H3K27 acetylation and methylation in PRC2 mediated control of cellular identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant PRC2 complex, Proteins & Enzymes - Epigenetics [epigenhub.com]
- 9. ovid.com [ovid.com]
- 10. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatin immunoprecipitation protocol for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ChIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
- 16. Isothermal titration calorimetry (ITC) analysis [bio-protocol.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 19. Molecular architecture of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EED in Epigenetic Regulation and Gene Silencing: A Technical Guide
Abstract
Embryonic Ectoderm Development (EED) is a cornerstone of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic silencer responsible for depositing the repressive histone H3 lysine 27 trimethylation (H3K27me3) mark.[1] Functioning as both a structural scaffold and an allosteric activator, EED is critical for the stability, integrity, and catalytic activity of the PRC2 complex.[1][2] It recognizes existing H3K27me3 marks, triggering a positive feedback loop that propagates the silencing signal across chromatin domains.[3][4][5] Dysregulation of EED and the PRC2 complex is a key driver in numerous pathologies, particularly cancer, making EED a compelling target for novel epigenetic therapies.[1][6] This technical guide provides an in-depth overview of EED's molecular mechanisms, its role in gene silencing, and its emerging significance in drug development, tailored for researchers, scientists, and clinical development professionals.
The PRC2 Complex: Core Machinery of Gene Silencing
The Polycomb group (PcG) of proteins are key epigenetic regulators that maintain transcriptional repression of genes, particularly those involved in development and cell fate determination.[3] They function primarily through two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).
The core of the PRC2 complex consists of four essential subunits:
-
Enhancer of Zeste Homolog 2 (EZH2) or its homolog EZH1: The catalytic subunit containing a SET domain that performs the histone methyltransferase (HMTase) activity.[7][8]
-
Suppressor of Zeste 12 (SUZ12) : A crucial component required for the structural integrity of the complex and for stimulating EZH2's enzymatic activity.[7][9]
-
Embryonic Ectoderm Development (EED) : A WD40-repeat protein that acts as the regulatory and scaffolding hub of the complex.[1][8]
-
Retinoblastoma-binding protein 4/7 (RBBP4/7) : A histone-binding protein that helps anchor the complex to nucleosomes.[10]
Together, these components form a functional enzyme that catalyzes the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the lysine 27 residue of histone H3.[7] The resulting H3K27me3 mark is a canonical signal for facultative heterochromatin, leading to chromatin compaction and the silencing of target genes.[1][7]
References
- 1. Recent strategies targeting Embryonic Ectoderm Development (EED) for cancer therapy: Allosteric inhibitors, PPI inhibitors, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic regulation of embryonic ectoderm development in stem cell differentiation and transformation during ontogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engaging chromatin: PRC2 structure meets function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suz12 is essential for mouse development and for EZH2 histone methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of EED in the PRC2 Complex and Oncology
An In-depth Technical Guide to the Discovery and Development of EED-Targeting PROTACs
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for silencing gene expression, which plays a critical role in cellular processes like differentiation and development.[1] The core of the PRC2 complex consists of three essential subunits: Enhancer of Zeste Homolog 2 (EZH2), Suppressor of Zeste 12 (SUZ12), and Embryonic Ectoderm Development (EED).[1][2] EZH2 is the catalytic subunit that methylates histone H3 on lysine 27 (H3K27), leading to the repressive H3K27me3 mark.[3][4]
EED serves a dual function that is critical for the complex's activity: it acts as a structural scaffold to stabilize the PRC2 complex and contains a binding pocket that recognizes the H3K27me3 mark.[3] This binding of EED to H3K27me3 allosterically activates the EZH2 subunit, enhancing its methyltransferase activity and propagating the gene-silencing signal across chromatin.[4] Given that aberrant PRC2 activity is a known driver in numerous cancers, including lymphomas and solid tumors, it has become a significant target for therapeutic intervention.[2][4]
Rationale for Targeting EED with PROTACs
Initial therapeutic strategies focused on developing small-molecule inhibitors against the catalytic EZH2 subunit. While this approach has seen clinical success, with the FDA approval of tazemetostat, it faces limitations such as acquired resistance through mutations in the EZH2 drug-binding site.[3][5][6]
Targeting EED presents an attractive alternative. Inhibiting EED can disrupt the PRC2 complex's stability and allosteric activation, effectively shutting down its function regardless of EZH2 mutation status.[1][4] The development of Proteolysis-Targeting Chimeras (PROTACs) offers a superior strategy to simple inhibition. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][7] An EED-targeting PROTAC not only removes EED but has been shown to induce the degradation of the entire core PRC2 complex, including EZH2 and SUZ12, offering a more profound and durable shutdown of PRC2 signaling.[5][6][8]
Mechanism of Action
EED-targeting PROTACs operate by hijacking the cell's native ubiquitin-proteasome system. The mechanism involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule, composed of an EED-binding ligand, a flexible linker, and an E3 ligase-recruiting ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)), simultaneously binds to EED and the E3 ligase.[4][9] This brings the target protein and the ubiquitination machinery into close proximity, forming a ternary complex (EED-PROTAC-E3 Ligase).[2][10]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of EED and its associated partners, EZH2 and SUZ12.
-
Proteasomal Degradation : The poly-ubiquitinated PRC2 complex is recognized by the 26S proteasome, which unfolds and degrades the target proteins.[7]
-
Catalytic Cycle : After degradation, the PROTAC molecule is released and can engage another EED protein and E3 ligase, enabling it to act catalytically at sub-stoichiometric concentrations.[11]
This degradation-based approach can overcome resistance to traditional inhibitors and address the non-catalytic scaffolding functions of the target protein.[12]
Quantitative Data Summary
Several EED-targeting PROTACs have been developed and characterized. The tables below summarize the publicly available quantitative data for representative compounds, demonstrating their high potency.
Table 1: Binding Affinity and PRC2 Inhibition
| Compound/PROTAC Name | EED Binding Affinity (pKd) | PRC2 Enzymatic Inhibition (pIC50) | E3 Ligase Recruited | Reference(s) |
|---|---|---|---|---|
| Representative PROTACs | ~9.0 | ~8.1 | VHL | [5][6][10] |
| PROTAC Series | 9.02 - 9.27 | 8.11 - 8.17 | VHL | [2] |
| AZ14117230 | 9.3 | 8.1 | VHL | [13] |
| AZ14118579 | 9.0 | 8.2 | VHL | [13] |
| PROTAC EED degrader-2 | 9.27 | 8.11 | VHL |[14] |
Table 2: Cellular Activity and Degradation
| Compound/PROTAC Name | Cell Proliferation (GI50, nM) | Target Cell Line | Degradation Observed | Reference(s) |
|---|---|---|---|---|
| Representative PROTACs | 49 - 58 | PRC2-dependent cancer cells | EED, EZH2, SUZ12 | [5][6][10] |
| AZ14117230 | 57 | Karpas-422 (EZH2 mutant DLBCL) | EED, EZH2, SUZ12 | [13] |
| AZ14118579 | 45 | Karpas-422 (EZH2 mutant DLBCL) | EED, EZH2, SUZ12 | [13] |
| UNC6852 | Not specified | DLBCL cell lines | EED, EZH2, SUZ12 |[7] |
Core Signaling Pathway
The PRC2 complex is a key effector of epigenetic gene silencing. Its activity is tightly regulated and is crucial for maintaining cellular identity.
Experimental Protocols
The discovery and validation of EED-targeting PROTACs rely on a suite of biochemical and cellular assays.
1. EED Binding Affinity Assays
-
Methodology : Surface Plasmon Resonance (SPR) is commonly used to measure the binding kinetics and affinity of the PROTAC's EED ligand to the EED protein.[4][13]
-
Protocol Outline :
-
Immobilize recombinant human EED protein on a sensor chip.
-
Flow a series of concentrations of the PROTAC or its EED-binding warhead across the chip.
-
Measure the change in resonance angle in real-time to determine the association (ka) and dissociation (kd) rates.
-
Calculate the dissociation constant (KD) from the ratio of kd/ka. The pKd is the negative logarithm of the KD.
-
2. PRC2 Enzymatic Activity Assay
-
Methodology : The MTase-Glo™ Methyltransferase Assay is frequently employed to measure the inhibition of PRC2's histone methyltransferase activity.[13]
-
Protocol Outline :
-
Incubate the recombinant PRC2 complex with a histone H3 peptide substrate and the methyl donor S-adenosyl-methionine (SAM).
-
Add the test PROTAC compound at various concentrations.
-
After the reaction, add reagents to stop the reaction and detect the amount of the reaction product, S-adenosyl-homocysteine (SAH).
-
Measure the resulting luminescence, which is proportional to methyltransferase activity.
-
Calculate IC50 values from the dose-response curves.
-
3. Cellular Degradation Assays
-
Methodology : Western blotting is the standard method to quantify the reduction in cellular protein levels following PROTAC treatment.
-
Protocol Outline :
-
Culture cancer cell lines (e.g., Karpas-422) and treat with the EED PROTAC at various concentrations and time points.[14]
-
Lyse the cells and separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies specific for EED, EZH2, SUZ12, and a loading control (e.g., GAPDH).
-
Apply a secondary antibody and use a detection reagent to visualize the protein bands.
-
Quantify band intensity to determine the percentage of protein degradation relative to a vehicle-treated control, allowing for the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
-
4. Cell Proliferation Assay
-
Methodology : Assays like CellTiter-Glo® are used to measure the effect of PROTACs on the viability and proliferation of cancer cells.
-
Protocol Outline :
-
Seed PRC2-dependent cancer cells in multi-well plates.
-
Treat the cells with a range of PROTAC concentrations for an extended period (e.g., 7-14 days).[14]
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence and plot the results against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow
The process of identifying and validating a novel EED-targeting PROTAC follows a logical, multi-stage workflow.
Conclusion and Future Perspectives
The development of EED-targeting PROTACs represents a significant advancement in epigenetic therapy. By inducing the degradation of the entire PRC2 complex, these molecules offer a potent and potentially more durable anti-cancer strategy compared to traditional EZH2 inhibitors.[5][7] The data demonstrates that EED PROTACs can potently inhibit the proliferation of PRC2-dependent cancer cells.[6][10]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders for clinical development, exploring their efficacy in a broader range of cancers, and investigating potential mechanisms of resistance to this new therapeutic modality. The high selectivity and catalytic nature of PROTACs make them a promising platform for developing next-generation cancer therapies targeting the epigenetic machinery.
References
- 1. Recent strategies targeting Embryonic Ectoderm Development (EED) for cancer therapy: Allosteric inhibitors, PPI inhibitors, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex [genedata.com]
- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifesensors.com [lifesensors.com]
- 12. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EED PROTAC [openinnovation.astrazeneca.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Biochemical and Biophysical Characterization of PROTAC EED Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical and biophysical properties of PROTAC EED degrader-1, a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera designed to induce the degradation of the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer. This document details the binding affinity, inhibitory activity, and cellular effects of this compound, along with detailed experimental protocols for its characterization. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase VHL to the EED protein, leading to the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex, including EZH2 and SUZ12. By degrading the entire PRC2 complex, this PROTAC offers a distinct and potentially more effective therapeutic strategy compared to traditional small molecule inhibitors that only block the enzymatic activity of EZH2. This guide summarizes the key quantitative data and methodologies used to characterize this potent EED degrader.
Data Presentation
The following tables summarize the key quantitative data for this compound, a compound also identified as PROTAC 2 in foundational research.
Table 1: Biochemical and Biophysical Data
| Parameter | Value | Description |
| Binding Affinity (pKD) | 9.02 ± 0.09 | The negative logarithm of the dissociation constant (KD), indicating the binding affinity of the PROTAC for the EED protein. |
| PRC2 Inhibition (pIC50) | 8.17 ± 0.24 | The negative logarithm of the half-maximal inhibitory concentration (IC50), representing the potency of the PROTAC in inhibiting the enzymatic activity of the PRC2 complex. |
Table 2: Cellular Activity Data
| Parameter | Cell Line | Value | Description |
| Growth Inhibition (GI50) | Karpas422 (EZH2 mutant DLBCL) | 45 nM | The concentration of the PROTAC that causes a 50% reduction in cell proliferation after 14 days of treatment. |
| Protein Degradation | Karpas422 | EED, EZH2, and SUZ12 degradation | The PROTAC induces the degradation of the core components of the PRC2 complex. |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the PRC2 complex. The following diagram illustrates this process and the role of PRC2 in gene silencing.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EED Binding
This assay is used to determine the binding affinity (KD) of the PROTAC to the EED protein.
Materials:
-
Recombinant GST-tagged EED protein
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
This compound
-
LanthaScreen™ Tb-anti-GST antibody (Donor)
-
Fluorescein-VHL ligand (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well microplate, add the PROTAC dilutions.
-
Add a solution of GST-EED and LanthaScreen™ Tb-anti-GST antibody to each well.
-
Add a solution of His-VBC complex and Fluorescein-VHL ligand to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against the PROTAC concentration to determine the KD.
PRC2 Enzymatic Activity Assay
This biochemical assay measures the ability of the PROTAC to inhibit the histone methyltransferase activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (EED, EZH2, SUZ12, RbAp48/46, AEBP2)
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM DTT, 0.01% Tween-20
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the PROTAC dilutions.
-
Add the PRC2 complex to each well.
-
Initiate the reaction by adding a mixture of the H3 peptide substrate and ³H-SAM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding unlabeled SAM.
-
Add streptavidin-coated SPA beads to each well and incubate for 30 minutes.
-
Measure the radioactivity using a scintillation counter.
-
Plot the signal against the PROTAC concentration to determine the IC50.
Western Blotting for Protein Degradation
This experiment is performed to visualize and quantify the degradation of PRC2 components in cells treated with the PROTAC.
Materials:
-
Karpas422 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture Karpas422 cells and treat with various concentrations of this compound for different time points (e.g., 1, 2, 4, 8, 24 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Conclusion
This compound is a potent and selective degrader of the PRC2 complex. The data and protocols presented in this guide provide a comprehensive framework for its biochemical and biophysical characterization. Its ability to induce the degradation of EED, EZH2, and SUZ12 highlights its potential as a valuable research tool and a promising therapeutic agent for cancers dependent on PRC2 activity. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.
Unveiling the Precision of PROTAC EED Degrader-1: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of PROTAC EED degrader-1, a potent and specific degrader of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). Through a detailed examination of its mechanism of action, binding affinity, and on- and off-target effects, this document provides a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction: Targeting the Epigenome with Precision
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is a heterobifunctional molecule designed to bring EED into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. As EED is a critical scaffolding protein for the assembly and function of the PRC2 complex, its degradation disrupts the entire complex, impacting downstream epigenetic signaling. This guide delves into the specifics of this compound's selectivity, a crucial aspect for its therapeutic potential.
Mechanism of Action: A Tripartite Alliance for Degradation
This compound operates through the formation of a ternary complex, a key event in its mechanism of action. The molecule consists of three main components: a ligand that binds to the target protein (EED), a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau or VHL), and a linker connecting these two moieties.
The degradation process can be summarized in the following steps:
-
Binding: this compound simultaneously binds to both EED and the E3 ligase within the cell.
-
Ternary Complex Formation: This binding event brings EED and the E3 ligase into close proximity, forming a stable ternary complex.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine residues on the surface of EED.
-
Proteasomal Degradation: The poly-ubiquitinated EED is recognized and degraded by the 26S proteasome.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple EED proteins, leading to a potent and sustained downstream effect.
Caption: Mechanism of action of this compound.
Selectivity Profile of this compound
The selectivity of a PROTAC is paramount to its safety and efficacy. This compound has demonstrated a high degree of selectivity for EED and its associated PRC2 complex members.
On-Target Activity: Potent Degradation of the PRC2 Complex
This compound exhibits potent binding to EED and subsequent degradation of not only EED itself but also other core components of the PRC2 complex, namely EZH2 and SUZ12.[1][2][3] This "bystander effect" is likely due to the degradation of the essential scaffolding protein EED, leading to the destabilization and subsequent degradation of the entire complex.[4]
| Parameter | Target | Value | Cell Line | Reference |
| Binding Affinity (pKD) | EED | 9.02 | - | [1][3] |
| PRC2 Inhibition (pIC50) | PRC2 | 8.17 | - | [1][3] |
| Growth Inhibition (GI50) | - | 45-58 nM | Karpas422 | [1][3][5] |
| Degradation | EED | Significant | Karpas422, HeLa | [1][2][3][4] |
| EZH2 | Significant | Karpas422, HeLa | [1][2][3][4] | |
| SUZ12 | Significant | Karpas422 | [1][2][3] |
Off-Target Profile: High Specificity Confirmed by Proteomics
Global proteomics studies on a closely related EED-targeted PROTAC, UNC6852, provide strong evidence for the high selectivity of this class of degraders. In a study analyzing over 5,452 quantifiable proteins, only EED and EZH2 were identified as significantly degraded upon treatment.[4] This demonstrates the exquisite selectivity of the EED-targeting warhead and the PROTAC modality. While direct global proteomics data for this compound is not publicly available, the data from UNC6852 strongly suggests a similarly clean off-target profile.
| Protein | Log2 Fold Change (Treated/Control) | p-value | Significance | Reference |
| EED | < -0.5 | < 0.01 | Significantly Degraded | [4] |
| EZH2 | < -0.5 | < 0.01 | Significantly Degraded | [4] |
| Other Proteins (5,450) | Not significantly changed | > 0.01 | Not Significantly Degraded | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the selectivity profile of this compound.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of specific proteins in cell lysates following treatment with the PROTAC.
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Karpas422) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
Immunoprecipitation (IP) to Confirm Ubiquitination
This protocol is used to confirm that the target protein is ubiquitinated upon PROTAC treatment.
Methodology:
-
Cell Lysis and Pre-clearing: Lyse treated cells as described for Western Blotting. Pre-clear the lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the target protein (e.g., anti-EED) or an anti-ubiquitin antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin (if EED was immunoprecipitated) or an antibody against EED (if ubiquitin was immunoprecipitated) to detect the ubiquitinated target protein.
Global Proteomics by Mass Spectrometry (MS)
This protocol provides a general workflow for identifying and quantifying changes in the entire proteome following PROTAC treatment.
Caption: Workflow for global proteomics analysis.
Methodology:
-
Sample Preparation: Lyse cells treated with PROTAC or vehicle control and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent. This allows for the multiplexed analysis of multiple samples in a single MS run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The MS1 scan measures the mass-to-charge ratio of the intact peptides, and the MS2 scan fragments the peptides and measures the reporter ion intensities from the TMT tags for quantification.
-
Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities.
Conclusion
This compound is a highly potent and selective degrader of the PRC2 complex. Its mechanism of action, centered around the formation of a ternary complex, leads to the efficient degradation of EED and its binding partners, EZH2 and SUZ12. The high selectivity of this degrader, as strongly suggested by proteomics data from closely related compounds, minimizes the potential for off-target effects, making it a valuable tool for studying the biological functions of the PRC2 complex and a promising candidate for further therapeutic development. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and expand upon the selectivity profile of this compound and other targeted protein degraders.
References
Navigating the Preclinical Landscape of PROTAC EED Degrader-1: An In-Depth Technical Guide
Disclaimer: As of November 2025, publicly available literature and data sources do not contain in vivo pharmacokinetic or tissue distribution data for the compound specifically designated as "PROTAC EED degrader-1." This guide, therefore, focuses on its preclinical in vitro characterization and the broader context of EED-targeted PROTACs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action and the methodologies for its evaluation.
Introduction to EED-Targeted PROTACs
Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] Dysregulation of the PRC2 complex is implicated in the pathogenesis of various cancers, making its subunits attractive therapeutic targets.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][3] "this compound" is a hetero-bifunctional molecule that recruits an E3 ubiquitin ligase to the EED protein, leading to the degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[1][4] This approach offers a potential advantage over small molecule inhibitors by eliminating the target protein entirely.
In Vitro Preclinical Profile of this compound
Commercial sources and scientific literature provide in vitro characterization data for compounds identified as "this compound". These studies highlight its potential as a potent and selective degrader of the PRC2 complex.
Quantitative In Vitro Activity
The following table summarizes the key in vitro activity parameters reported for this compound.
| Parameter | Value | Cell Line | Description | Source |
| Binding Affinity (pKD) | 9.02 ± 0.09 | - | Measures the binding affinity of the PROTAC to the EED protein. | [5][6] |
| PRC2 Inhibition (pIC50) | 8.17 ± 0.24 | - | Measures the concentration of the PROTAC required to inhibit 50% of the PRC2 enzymatic activity. | [5][6] |
| Cell Proliferation (GI50) | 0.045 µM (Day 14) | Karpas422 | Measures the concentration of the PROTAC required to inhibit the growth of 50% of the cancer cells. | [5] |
In Vitro Degradation and Cellular Effects
Studies in the EZH2 mutant Diffuse Large B-cell Lymphoma (DLBCL) cell line, Karpas422, have demonstrated the cellular activity of this compound:
-
Protein Degradation: Treatment with this compound at concentrations of 0.1-3 µM for 48 hours resulted in a reduction in the protein levels of EED, EZH2, and H3K27me3.[5] Furthermore, at a concentration of 1 µM, the degradation of EED, EZH2, and SUZ12 was observed within 1-24 hours.[5]
-
Anti-proliferative Activity: The degrader potently inhibited the proliferation of Karpas422 cells over a 14-day period.[5]
Mechanism of Action and Signaling Pathway
The mechanism of action for an EED-targeted PROTAC involves the formation of a ternary complex between the PROTAC, the EED protein (as part of the PRC2 complex), and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. The degradation of EED leads to the subsequent degradation of the other core components of the PRC2 complex, EZH2 and SUZ12.
Caption: Mechanism of action of this compound.
The degradation of the PRC2 complex leads to a reduction in H3K27 trimethylation, which in turn results in the de-repression of PRC2 target genes. In cancer cells where PRC2 is overactive, this can lead to the activation of tumor suppressor genes and subsequent inhibition of cell proliferation and survival.
Caption: EED signaling pathway and the effect of PROTAC-mediated degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of PROTAC activity. Below are generalized methodologies for the key in vitro experiments cited.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., Karpas422) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01-100 µM) for a specified duration (e.g., 14 days), including a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After the incubation period, add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence using a plate reader. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Degradation
Objective: To quantify the reduction in the levels of target proteins (EED, EZH2, SUZ12) and the downstream marker (H3K27me3) following treatment with the PROTAC.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., Karpas422) with the desired concentrations of this compound (e.g., 0.1-3 µM) for a specific time course (e.g., 1-48 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (EED, EZH2, SUZ12, H3K27me3) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Considerations for In Vivo Pharmacokinetics and Distribution of PROTACs
While specific data for this compound is unavailable, understanding the general challenges and methodologies for assessing the in vivo properties of PROTACs is essential for their development.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the pharmacokinetics and in vivo efficacy of a PROTAC.
Caption: General experimental workflow for in vivo evaluation of PROTACs.
Key Methodologies for In Vivo Assessment
-
Pharmacokinetic (PK) Studies: These studies involve administering the PROTAC to animals (e.g., mice or rats) and collecting blood and tissue samples at various time points. The concentration of the PROTAC in these samples is then measured using liquid chromatography-mass spectrometry (LC-MS/MS). Key PK parameters determined include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Pharmacodynamic (PD) Studies: PD studies assess the biological effect of the PROTAC in vivo. This typically involves harvesting tumors and other tissues after treatment and measuring the levels of the target protein (and related markers) by Western blot or immunohistochemistry (IHC) to confirm target degradation.
-
In Vivo Efficacy Studies: These studies are conducted in animal models of disease (e.g., tumor xenografts) to evaluate the therapeutic effect of the PROTAC. Key endpoints often include tumor growth inhibition and overall survival.
-
Biodistribution Studies: These studies aim to determine the distribution of the PROTAC throughout the body. This can be achieved by measuring the compound's concentration in various organs at different time points or by using imaging techniques with a labeled version of the PROTAC.
Conclusion
"this compound" has demonstrated promising in vitro activity as a potent degrader of the PRC2 complex, leading to the inhibition of cancer cell proliferation. While in vivo pharmacokinetic and distribution data are not yet publicly available, the methodologies and considerations outlined in this guide provide a framework for the future preclinical and clinical development of this and other EED-targeted PROTACs. The continued exploration of this therapeutic modality holds significant promise for the treatment of cancers and other diseases driven by PRC2 dysregulation.
References
- 1. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]
The Impact of PROTAC EED Degrader-1 on PRC2 Complex Integrity and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of PROTAC EED degrader-1 on the integrity and stability of the Polycomb Repressive Complex 2 (PRC2). It is designed for researchers, scientists, and drug development professionals working in oncology and epigenetic regulation. This document details the mechanism of action of EED-targeting PROTACs, presents quantitative data on their efficacy, outlines detailed experimental protocols for assessing their impact on the PRC2 complex, and provides visual representations of the key biological pathways and experimental workflows.
Introduction: The PRC2 Complex and the Rationale for EED-Targeted Degradation
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and proper development. The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), SUZ12 (Suppressor of Zeste 12), and EED (Embryonic Ectoderm Development). EZH2 is the catalytic subunit responsible for the mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. The stability and enzymatic activity of EZH2 are critically dependent on its interaction with SUZ12 and EED.[1][2]
Dysregulation of the PRC2 complex is a known driver in numerous cancers, where its aberrant activity leads to the silencing of tumor suppressor genes. While small molecule inhibitors targeting the catalytic activity of EZH2 have shown clinical promise, acquired resistance remains a significant challenge.[3][4][5][6] Targeting the non-catalytic subunit EED for degradation via Proteolysis Targeting Chimeras (PROTACs) presents a novel and compelling therapeutic strategy to overcome these limitations.[3][4][5][6]
This compound is a heterobifunctional molecule designed to specifically target EED for ubiquitination and subsequent proteasomal degradation. It consists of a ligand that binds to EED, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[7][8] This targeted degradation of EED is hypothesized to disrupt the integrity of the PRC2 complex, leading to the destabilization and degradation of its other core components, thereby abrogating PRC2 function.
Mechanism of Action of this compound
This compound operates through a catalytic mechanism to induce the degradation of its target protein, EED. The process can be summarized in the following steps:
-
Binding to EED and E3 Ligase: The PROTAC molecule simultaneously binds to the EED subunit of the PRC2 complex and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.[3][4]
-
Ubiquitination of EED: The formation of this ternary complex brings the E3 ligase in close proximity to EED, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of EED.
-
Proteasomal Degradation of EED: The poly-ubiquitinated EED is then recognized and targeted for degradation by the 26S proteasome.
-
Disruption of the PRC2 Complex: The degradation of the core EED subunit leads to the destabilization of the entire PRC2 complex, resulting in the subsequent degradation of EZH2 and SUZ12.[3][4][5] This phenomenon is often referred to as "collaborative degradation."
-
Downstream Effects: The loss of the PRC2 complex leads to a reduction in global H3K27me3 levels, de-repression of target genes, and ultimately, inhibition of cancer cell proliferation.[5]
Quantitative Data on EED-Targeting PROTACs
The efficacy of this compound and other analogous EED-targeting PROTACs has been quantified through various biochemical and cell-based assays. The following tables summarize the key performance metrics.
Table 1: Biochemical Activity of EED-Targeting PROTACs
| Compound | Target Binding (pKD) | PRC2 Inhibition (pIC50) | E3 Ligase Recruited | Reference |
| This compound (PROTAC 2) | 9.02 | 8.17 | VHL | [7] |
| PROTAC EED degrader-2 (PROTAC 1) | 9.27 | 8.11 | VHL | [5] |
| UNC6852 | Not Reported | Not Reported | VHL | [3] |
Table 2: Cellular Activity of EED-Targeting PROTACs in Karpas422 Cells (EZH2 mutant DLBCL)
| Compound | EED Degradation (DC50) | EZH2 Degradation (DC50) | SUZ12 Degradation (Dmax) | Growth Inhibition (GI50, 14 days) | Reference |
| This compound (PROTAC 2) | Not explicitly stated, but degradation observed at 1 µM | Not explicitly stated, but degradation observed at 1 µM | Degradation observed at 1 µM | 45 nM | [7] |
| PROTAC EED degrader-2 (PROTAC 1) | Not explicitly stated, but degradation observed at 1 µM | Not explicitly stated, but degradation observed at 1 µM | Degradation observed at 1 µM | 57 nM | [9] |
| UNC7700 (in DB cells) | 111 nM | 275 nM | 44% | EC50 = 0.79 µM | [2] |
Note: Data for different EED degraders are presented to provide a comprehensive overview of the target class. Specific DC50 and Dmax values for this compound are not always publicly available, but its activity is reported to be potent.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on PRC2 complex integrity and stability.
Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity
This protocol is used to determine if the degradation of EED leads to the dissociation of the PRC2 complex.
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against a core PRC2 component (e.g., anti-EZH2 or anti-SUZ12) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against EED, EZH2, and SUZ12 to assess the co-precipitation of these components. A decrease in the co-precipitated proteins in the PROTAC-treated samples indicates a loss of complex integrity.
-
Western Blotting for Protein Degradation
This protocol quantifies the reduction in the levels of individual PRC2 components.
-
Sample Preparation:
-
Treat cells with a dose-response or time-course of this compound.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Densitometry analysis of the protein bands can be performed to quantify the extent of degradation relative to the loading control.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell proliferation based on the quantification of ATP.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound.
-
Incubate for the desired duration (e.g., 14 days for GI50 determination).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
PRC2 Signaling Pathway and Impact of EED Degradation
The PRC2 complex plays a pivotal role in gene silencing through the methylation of H3K27. The degradation of EED by this compound disrupts this pathway, leading to the reactivation of silenced genes.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by PRC2 dysregulation. By inducing the degradation of EED, this PROTAC effectively dismantles the PRC2 complex, leading to the co-degradation of EZH2 and SUZ12. This approach not only inhibits the catalytic activity of PRC2 but also eliminates its non-catalytic scaffolding functions. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug developers to investigate and characterize the effects of EED-targeting PROTACs, ultimately advancing the development of this novel class of epigenetic therapies.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex [genedata.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. | BioGRID [thebiogrid.org]
EED as a Therapeutic Target in EZH2-Mutant Lymphomas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeting of epigenetic regulators has emerged as a promising therapeutic strategy in oncology. Within this landscape, the Polycomb Repressive Complex 2 (PRC2) has garnered significant attention, particularly in hematological malignancies such as EZH2-mutant lymphomas. While direct inhibition of the catalytic subunit EZH2 has seen clinical success with the approval of tazemetostat, targeting the non-catalytic core component, Embryonic Ectoderm Development (EED), offers a distinct and compelling therapeutic approach. This technical guide provides a comprehensive overview of the rationale, preclinical evidence, and clinical development of EED inhibitors as a therapeutic strategy in EZH2-mutant lymphomas. We present a detailed analysis of the mechanism of action, quantitative preclinical and clinical data for key EED inhibitors, and standardized protocols for critical experimental assays.
Introduction: The PRC2 Complex and the Role of EZH2 and EED
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] The core components of the PRC2 complex are the catalytic subunit Enhancer of Zeste Homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[1]
Activating mutations in the SET domain of EZH2, most commonly at tyrosine 641 (Y641), are frequently observed in germinal center B-cell-like (GCB) diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[2][3] These mutations lead to hypermethylation of H3K27, driving oncogenesis by silencing tumor suppressor genes.[2][3]
EED plays a critical, non-catalytic role within the PRC2 complex. It contains an aromatic cage that recognizes and binds to H3K27me3. This interaction is crucial for the allosteric activation and stabilization of the PRC2 complex, thereby enhancing the catalytic activity of EZH2.[4] By targeting EED, inhibitors can disrupt the PRC2 complex and abrogate its methyltransferase activity, providing a therapeutic avenue to counteract the effects of oncogenic EZH2 mutations.
Mechanism of Action of EED Inhibitors
EED inhibitors are allosteric inhibitors that bind to the H3K27me3-binding pocket of EED.[4] This binding prevents the interaction of EED with H3K27me3, thereby disrupting the positive feedback loop that sustains high levels of PRC2 activity.[4] The inhibition of the EED-H3K27me3 interaction leads to a conformational change in EED, which in turn destabilizes the PRC2 complex and reduces the catalytic activity of EZH2.[5] This mechanism is distinct from that of EZH2 inhibitors, which directly compete with the cofactor S-adenosylmethionine (SAM) at the catalytic site of EZH2.
A key advantage of targeting EED is the potential to overcome resistance to EZH2 inhibitors that can arise from secondary mutations in the EZH2 catalytic domain.[6] Furthermore, some EED inhibitors have been shown to inhibit both EZH2- and EZH1-containing PRC2 complexes, potentially offering a broader therapeutic window.[6]
Preclinical and Clinical Landscape of EED Inhibitors
Several EED inhibitors are currently in preclinical and clinical development, demonstrating promising anti-tumor activity in EZH2-mutant lymphoma models.
Preclinical Data
The preclinical efficacy of key EED inhibitors in EZH2-mutant lymphoma cell lines and xenograft models is summarized in the tables below.
Table 1: In Vitro Anti-proliferative Activity of EED Inhibitors in Lymphoma Cell Lines
| Inhibitor | Cell Line | EZH2 Status | IC50 (nM) | Citation(s) |
| MAK683 | KARPAS-422 | Y641N Mutant | 30 | [7] |
| APG-5918 | KARPAS-422 | Y641N Mutant | Nanomolar range | [8][9] |
| HH | Not Specified | 2750 | [10] | |
| HuT102 | Not Specified | 100 | [10] | |
| HuT78 | Not Specified | 7200 | [10] | |
| H9 | Not Specified | 2530 | [10] | |
| ORIC-944 | KARPAS-422 | Y641N Mutant | 26.6 | [11] |
| Pfeiffer | Y641F Mutant | 106 (EC50) | [11] | |
| EED226 | KARPAS-422 | Y641N Mutant | 80 | [12] |
| G401 (Rhabdoid) | WT | 220 | [12] |
Table 2: In Vivo Efficacy of EED Inhibitors in Lymphoma Xenograft Models
| Inhibitor | Xenograft Model | Dosing and Duration | Outcome | Citation(s) |
| MAK683 | KARPAS-422 (DLBCL) | Not specified | Good therapeutic effects | [1] |
| APG-5918 | KARPAS-422 (DLBCL) | 50 and 100 mg/kg for 28 days | Robust tumor activity | [12] |
| HuT102 (TCL) | 30 mg/kg once daily for 28 days | Complete tumor regression | [10][13] | |
| ORIC-944 | KARPAS-422 (DLBCL) | Once daily oral dosing | Significant tumor regressions | [11] |
| EED226 | KARPAS-422 (DLBCL) | 40 mg/kg oral gavage for 32 days | 100% tumor growth inhibition | [6] |
| BR-001 | KARPAS-422 (DLBCL) | 100 mg/kg twice daily for 36 days | 85% tumor growth inhibition | [6] |
| Pfeiffer (DLBCL) | 100 mg/kg twice daily for 36 days | 96% tumor growth inhibition | [6] |
Clinical Data
Clinical development of EED inhibitors is ongoing, with initial data demonstrating a manageable safety profile and signs of clinical activity.
Table 3: Clinical Trial Data for EED Inhibitors in Lymphoma
| Inhibitor | Clinical Trial | Phase | Patient Population | Key Findings | Citation(s) |
| MAK683 | NCT02900651 | I/II | Advanced Malignancies (including 31 DLBCL patients) | Overall response rate of 5.8%; clinical activity observed in DLBCL. | [14] |
| APG-5918 | Phase I | I | Advanced Solid Tumors or Non-Hodgkin's Lymphoma | Currently recruiting. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of EED inhibitors in EZH2-mutant lymphomas.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Lymphoma cell lines (e.g., KARPAS-422, Pfeiffer)
-
Cell culture medium
-
EED inhibitor (and vehicle control, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed lymphoma cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[16][17] Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Add the desired concentrations of the EED inhibitor or vehicle control to the experimental wells. Incubate the plates for the desired treatment duration (e.g., 72 hours, 7 days, 14 days) under standard cell culture conditions.
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental values. Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Lymphoma cell lines
-
EED inhibitor (and vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
10X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) or other viability dye (e.g., DAPI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lymphoma cells with the EED inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For suspension cultures, collect the cells by centrifugation. For adherent cells, collect the supernatant containing floating (potentially apoptotic) cells and then detach the adherent cells using a gentle method (e.g., trypsinization). Combine the floating and adherent cells.[18]
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5-7 minutes at 4°C).[18][19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[20]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[20]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[20]
-
Washing (Optional but Recommended): Add 1X Binding Buffer and centrifuge to wash the cells. Discard the supernatant.[20]
-
Viability Staining: Resuspend the cells in 1X Binding Buffer and add a viability dye such as PI or DAPI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible.[19] Healthy cells will be negative for both Annexin V and the viability dye. Early apoptotic cells will be Annexin V positive and viability dye negative. Late apoptotic/necrotic cells will be positive for both stains.
Western Blot for PRC2 Components and H3K27me3
This protocol details the detection of specific proteins (EZH2, EED, SUZ12, and H3K27me3) by Western blotting to assess the effect of EED inhibitors on the PRC2 complex and its activity.
Materials:
-
Lymphoma cell lines
-
EED inhibitor (and vehicle control)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-EED, anti-SUZ12, anti-H3K27me3, anti-Total H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the EED inhibitor, then wash with cold PBS and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Total H3 for H3K27me3, or a housekeeping protein like GAPDH or β-actin for other proteins).
Co-Immunoprecipitation (Co-IP) of PRC2 Complex
This protocol is for investigating the protein-protein interactions within the PRC2 complex (e.g., between EZH2 and EED) and how they are affected by EED inhibitors.
Materials:
-
Lymphoma cell lines
-
EED inhibitor (and vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-EZH2 or anti-EED)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Treat and lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., blot for EED after immunoprecipitating EZH2).
Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for H3K27me3
This protocol outlines the procedure to identify the genomic regions with H3K27me3 marks and how these are altered by EED inhibitor treatment.
Materials:
-
Lymphoma cell lines
-
EED inhibitor (and vehicle control)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
ChIP-grade anti-H3K27me3 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with the EED inhibitor, then cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K27me3 antibody (or control IgG) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Perform stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of H3K27me3 enrichment, and compare the profiles between treated and control samples.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
Targeting EED represents a promising and mechanistically distinct approach for the treatment of EZH2-mutant lymphomas. Preclinical studies have consistently demonstrated the potent anti-tumor activity of EED inhibitors in relevant lymphoma models, and early clinical data are encouraging. The ability of EED inhibitors to overcome resistance to direct EZH2 inhibition is a significant advantage that warrants further clinical investigation.
Future research should focus on several key areas:
-
Combination Therapies: Exploring synergistic combinations of EED inhibitors with other targeted agents, such as BCL2 inhibitors or BTK inhibitors, as well as with standard-of-care chemotherapy and immunotherapy, could enhance therapeutic efficacy and overcome resistance.
-
Biomarker Development: Identifying predictive biomarkers beyond EZH2 mutations will be crucial for patient stratification and maximizing the clinical benefit of EED inhibitors.
-
Resistance Mechanisms: A deeper understanding of potential resistance mechanisms to EED inhibitors will be essential for the development of next-generation compounds and rational combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. oricpharma.com [oricpharma.com]
- 12. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paper: Embryonic Ectoderm Development (EED) Inhibitor APG-5918 Demonstrates Robust Antitumor Activity in Preclinical Models of T-Cell Lymphomas (TCLs) [ash.confex.com]
- 14. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ascentage Pharma Announces IND Approval in China for Phase I Study of APG-5918 in Patients with Advanced Solid Tumors or Hematologic Malignancies - [ascentage.com]
- 16. promega.com [promega.com]
- 17. ch.promega.com [ch.promega.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Structural Analysis of the EED-PROTAC-E3 Ligase Ternary Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the formation of a key ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6]
This technical guide focuses on the structural and mechanistic analysis of ternary complexes involving the Polycomb repressive complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED), as the target protein. EED is a critical component of the PRC2 complex, which plays a vital role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[7] Dysregulation of PRC2 activity is implicated in various cancers, making EED an attractive therapeutic target.[7] EED-targeting PROTACs offer a novel strategy to not only inhibit but also eliminate the EED protein, thereby disrupting the entire PRC2 complex and its oncogenic signaling.
This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for structural and biophysical analysis, and visual representations of the key pathways and workflows involved in the study of EED-PROTAC-E3 ligase ternary complexes. The most commonly recruited E3 ligases for PROTACs, Von Hippel-Lindau (VHL) and Cereblon (CRBN), are central to the examples provided.[8]
Data Presentation: Quantitative Analysis of EED-Targeting PROTACs
The efficacy of an EED-targeting PROTAC is determined by its ability to bind to both EED and the E3 ligase, form a stable ternary complex, and induce the degradation of EED. The following tables summarize key quantitative data for representative EED PROTACs, providing a basis for comparison and further development.
| PROTAC | E3 Ligase Recruited | EED Binding Affinity (IC50, nM) | EED Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Cell Line | Publication |
| UNC6852 | VHL | 33 | 67 | 64 | DB | ACS Chem Biol. 2023 |
| UNC6846 | VHL | 613 | - | - | - | Cell Chem Biol. 2020 |
| UNC6847 | VHL | 241 | - | - | - | Cell Chem Biol. 2020 |
Table 1: Quantitative data for selected EED-targeting PROTACs. Data extracted from PROTAC-DB and associated publications.[8][9]
| Parameter | PROTAC 1 (e.g., MZ1 for BET proteins) | PROTAC 2 (e.g., dBET6 for BET proteins) | Method | Publication |
| Binary Binding (Target) | Weak (μM range) | Strong (nM range) | ITC/SPR | Nat. Chem. Biol. 2017, Cell Chem. Biol. 2018 |
| Binary Binding (E3) | Moderate (nM range) | Moderate (nM range) | ITC/SPR | Nat. Chem. Biol. 2017, Cell Chem. Biol. 2018 |
| Ternary Complex Kd | Potent (nM range) | Less Potent (nM range) | ITC/SPR | Nat. Chem. Biol. 2017, Cell Chem. Biol. 2018 |
| Cooperativity (α) | >1 (Positive) | <1 (Negative) | ITC/SPR | Nat. Chem. Biol. 2017, Cell Chem. Biol. 2018 |
Table 2: Representative biophysical parameters for PROTAC-induced ternary complexes. While specific data for EED-PROTACs is emerging, this table illustrates the key parameters measured for well-characterized systems like BET-targeting PROTACs, which serve as a benchmark for EED-PROTAC development.[10]
Experimental Protocols
The structural and functional characterization of EED-PROTAC-E3 ligase ternary complexes relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
X-Ray Crystallography of the Ternary Complex
This protocol outlines the steps for determining the high-resolution crystal structure of an EED-PROTAC-E3 ligase ternary complex.[1][11][][13]
a. Protein Expression and Purification:
-
Individually express and purify the EED protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC, or VBC complex) using standard chromatographic techniques (affinity, ion-exchange, and size-exclusion chromatography).
-
Assess the purity and homogeneity of the protein preparations by SDS-PAGE and mass spectrometry.
b. Ternary Complex Formation:
-
Incubate the purified EED and E3 ligase complex with a stoichiometric excess of the EED-PROTAC.
-
The optimal ratio of the three components should be determined empirically.
-
Isolate the stable ternary complex using size-exclusion chromatography.
c. Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening.
-
Optimize promising initial crystal hits by fine-tuning the crystallization conditions to obtain diffraction-quality crystals.
d. Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with known structures of EED and the E3 ligase as search models.
-
Refine the structural model and validate its quality.
Cryo-Electron Microscopy (Cryo-EM) of the Ternary Complex
Cryo-EM is a powerful alternative for structural determination, particularly for large and flexible complexes that are challenging to crystallize.[14][15][16][17][18]
a. Sample Preparation:
-
Prepare the purified EED-PROTAC-E3 ligase ternary complex as described for X-ray crystallography.
-
Optimize the buffer conditions to ensure complex stability and integrity.
-
Apply a small volume of the complex solution to a glow-discharged EM grid.
-
Blot the excess liquid to create a thin film and rapidly plunge-freeze the grid in liquid ethane.
b. Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of high-resolution images of the frozen-hydrated particles.
c. Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation on the collected micrographs.
-
Automatically pick individual particle images and perform 2D classification to remove noise and select for homogeneous particle populations.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ternary complex.
-
Build and refine an atomic model into the cryo-EM density map.
Isothermal Titration Calorimetry (ITC)
ITC is used to quantitatively measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions between the PROTAC, EED, and the E3 ligase.[19][20][21][22]
a. Sample Preparation:
-
Dialyze the purified proteins extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the proteins and the PROTAC.
b. Titration:
-
Load the PROTAC solution into the syringe and the target protein (EED or E3 ligase) into the sample cell.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
-
To measure ternary complex formation, titrate the third component into a pre-formed binary complex.
c. Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to an appropriate binding model to determine the Kd, ΔH, and n.
-
Calculate the cooperativity factor (α) to assess the energetic favorability of ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions, providing association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).[23][24][25][26][27][28]
a. Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
b. Binding Measurement:
-
Flow a solution containing the PROTAC (analyte) over the chip surface at various concentrations and monitor the change in the refractive index, which is proportional to the amount of bound analyte.
-
To measure ternary complex formation, pre-incubate the PROTAC with the third component (EED) before flowing it over the immobilized E3 ligase.
c. Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model to determine the kon and koff rates.
-
Calculate the Kd as the ratio of koff/kon.
-
Determine the cooperativity of ternary complex formation by comparing the binding affinities of the binary and ternary interactions.
NanoBRET Ternary Complex Assay in Live Cells
The NanoBRET assay allows for the real-time detection and characterization of PROTAC-induced ternary complex formation within living cells.[29][30][31][32][33]
a. Cell Line Engineering:
-
Generate a stable cell line expressing the target protein (EED) fused to a NanoLuc luciferase donor and the E3 ligase (VHL or CRBN) fused to a HaloTag acceptor.
b. Assay Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add the HaloTag fluorescent ligand to the cells.
-
Treat the cells with a dilution series of the EED-PROTAC.
-
Add the NanoLuc substrate and measure both the donor and acceptor emission signals.
c. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the structural analysis of EED-PROTAC-E3 ligase ternary complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-DB [cadd.zju.edu.cn]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 15. researchgate.net [researchgate.net]
- 16. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED | Springer Nature Experiments [experiments.springernature.com]
- 18. Integrated Protocol of Protein Structure Modeling for Cryo-EM with Deep Learning and Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. o2hdiscovery.co [o2hdiscovery.co]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. biorxiv.org [biorxiv.org]
- 29. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 30. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 31. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 32. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
Methodological & Application
Application Notes and Protocols for PROTAC EED Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PROTAC EED degrader-1 in a cell culture setting. This document includes a summary of its mechanism of action, key quantitative data, and detailed protocols for essential experiments.
Introduction
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively target the Embryonic Ectoderm Development (EED) protein for degradation. EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2] Dysregulation of the PRC2 complex is implicated in various cancers, making its components attractive therapeutic targets.[3][4][5]
This compound functions by simultaneously binding to EED and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[6][7] This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome.[8][9] The degradation of EED leads to the destabilization and subsequent degradation of other core PRC2 components, namely EZH2 and SUZ12, thereby inhibiting PRC2's methyltransferase activity.[6][10][11]
Mechanism of Action
The mechanism of this compound involves hijacking the cell's natural protein disposal system to eliminate the target protein, EED, and consequently the entire PRC2 complex.
Caption: Mechanism of this compound.
Signaling Pathway
EED is a crucial component of the PRC2 complex, which mediates gene silencing through histone methylation. The degradation of EED disrupts this pathway, leading to the reactivation of tumor suppressor genes.
Caption: EED's role in the PRC2 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in the EZH2 mutant Diffuse Large B-cell Lymphoma (DLBCL) cell line, Karpas422.
Table 1: Binding Affinity and Inhibitory Concentration
| Parameter | Value | Reference |
| pKD for EED | 9.02 ± 0.09 | [6] |
| pIC50 for PRC2 inhibition | 8.17 ± 0.24 | [6] |
Table 2: Anti-proliferative Activity in Karpas422 Cells
| Incubation Time | GI50 (µM) | Reference |
| 14 days | 0.045 | [6] |
Table 3: Protein Degradation in Karpas422 Cells
| Treatment | Target Protein | Effect | Reference |
| 0.1 - 3 µM for 48 hours | EED, EZH2, H3K27me3 | Reduction in protein levels | [6][7] |
| 1 µM for 1-24 hours | EED, EZH2, SUZ12 | Degradation of proteins | [6][10] |
| 1 µM | EED | Protein levels decreased within 1-2 hours | [6] |
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Line: Karpas422 (EZH2 mutant DLBCL) is a commonly used cell line for evaluating this compound.[6][7][10]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent: this compound is typically dissolved in DMSO to prepare a stock solution.[6]
-
Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6] It is recommended to use the solution within 1 month when stored at -20°C and within 6 months at -80°C.[6][12]
Caption: General experimental workflow.
Detailed Protocol: Cell Proliferation Assay
This assay is used to determine the effect of this compound on the growth of cancer cells.
Materials:
-
Karpas422 cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Procedure:
-
Cell Seeding: Seed Karpas422 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 100 µM.[6] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 4, 8, 12, and 14 days).[6]
-
Viability Measurement: At each time point, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability. Calculate the GI50 (concentration that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).
Detailed Protocol: Western Blot Analysis
This protocol is used to assess the degradation of EED, EZH2, SUZ12, and the reduction of H3K27me3 levels following treatment with this compound.
Materials:
-
Karpas422 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Histone H3, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed Karpas422 cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations (e.g., 0.1, 1, and 3 µM) for different time points (e.g., 1, 2, 4, 6, 8, 24, 48 hours).[6][7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run it to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest's band intensity to a loading control (e.g., Actin or Tubulin). For H3K27me3, normalize to total Histone H3.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. EED-mediated histone methylation is critical for CNS myelination and remyelination by inhibiting WNT, BMP, and senescence pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EED embryonic ectoderm development [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
Application Notes and Protocols for Western Blot Analysis of EED Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Embryonic Ectoderm Development (EED) protein degradation using Western blot. This technique is crucial for understanding the efficacy of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), and for elucidating the cellular mechanisms governing EED turnover.
Introduction
EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in cell differentiation and development.[1][2] Dysregulation of PRC2 activity is implicated in various cancers, making its components, including EED, attractive therapeutic targets.[2][3][4] One emerging therapeutic strategy is the targeted degradation of these proteins. Western blot analysis is a fundamental technique to quantify the reduction in cellular EED levels, thereby assessing the potency and kinetics of potential therapeutic compounds. This protocol outlines the necessary steps for reliable and quantitative Western blot analysis of EED degradation.
Signaling Pathway for PROTAC-Mediated EED Degradation
The targeted degradation of EED can be achieved by utilizing heterobifunctional molecules like PROTACs. These molecules simultaneously bind to EED and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of EED, marking it for degradation by the 26S proteasome. This process leads to the depletion of not only EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12.[4][5][7]
PROTAC-mediated EED degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps involved in the Western blot analysis of EED degradation, from sample preparation to data analysis.
Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is designed for cultured cells and can be adapted for tissue samples with appropriate modifications to the lysis procedure.
1. Cell Lysis and Protein Extraction
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)[8]
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Culture and treat cells with the compound of interest for the desired time points.
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[8][9]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors (e.g., 1 mL per 107 cells).[8]
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.
-
2. Protein Concentration Measurement
-
Materials:
-
Bicinchoninic acid (BCA) protein assay kit
-
Microplate reader
-
-
Procedure:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
3. Sample Preparation for SDS-PAGE
-
Materials:
-
4X Laemmli Sample Buffer (with a reducing agent like β-mercaptoethanol or DTT)
-
-
Procedure:
-
Mix the desired amount of protein (typically 10-50 µg per lane) with 4X Laemmli sample buffer to a final concentration of 1X.[8]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][10] Note: For some membrane proteins, boiling is not recommended as it can cause aggregation.
-
Briefly centrifuge the samples before loading.
-
4. SDS-PAGE and Protein Transfer
-
Materials:
-
Polyacrylamide gels (e.g., 10%)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
-
Procedure:
-
Load the prepared samples into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 200 V) for approximately 30-60 minutes, or until the dye front reaches the bottom.[11][12]
-
Equilibrate the gel and the membrane in transfer buffer.
-
Assemble the transfer stack and transfer the proteins from the gel to the membrane. The transfer can be performed using a wet or semi-dry system.
-
5. Immunoblotting
-
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against EED
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)
-
Wash buffer (TBST)
-
-
Procedure:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane briefly with TBST.
-
Incubate the membrane with the primary anti-EED antibody diluted in blocking buffer. The incubation can be done for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
6. Detection and Analysis
-
Materials:
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
-
Image analysis software
-
-
Procedure:
-
Incubate the membrane with the ECL substrate according to the manufacturer's protocol.
-
Acquire the chemiluminescent signal using an imaging system. It is crucial to ensure the signal is not saturated to allow for accurate quantification.[13]
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the EED band intensity to a loading control (e.g., GAPDH, β-actin, or total protein normalization) to account for loading differences.[13]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for Western blot analysis of EED.
Table 1: Antibody Dilutions
| Antibody Type | Target | Host Species | Supplier Example | Recommended Dilution | Citation |
| Primary | EED | Rabbit | Abcam (ab4469) | 1:250 | [1] |
| Primary | EED | Rabbit | ABclonal (A90917) | 1:500 - 1:2,000 | [14] |
| Primary | EED | Rabbit | Cell Signaling (85322) | Varies by application | [3] |
| Secondary | Goat Anti-Rabbit IgG H&L (HRP) | Goat | - | 1:10,000 | [14] |
| Secondary | Goat anti-Rabbit IgG H&L (IRDye® 800CW) | Goat | Abcam (ab216773) | 1:10,000 | [1] |
Table 2: Sample Loading and Reagent Concentrations
| Parameter | Recommended Value | Citation |
| Protein Load per Lane | 10-50 µg | [8] |
| Lysate Concentration (minimum) | 0.1 mg/mL | [9] |
| Lysate Concentration (optimal) | 1-5 mg/mL | [9] |
| Blocking Buffer | 3-5% non-fat dry milk or BSA in TBST | [14] |
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Use a more sensitive ECL substrate.[13]
-
Ensure efficient protein transfer by checking the membrane with Ponceau S staining.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody using positive and negative controls (e.g., knockout cell lines).[1]
-
Optimize antibody dilution.
-
By following this detailed protocol and considering the provided quantitative parameters, researchers can achieve reliable and reproducible Western blot analysis of EED degradation, facilitating the development of novel therapeutics targeting the PRC2 complex.
References
- 1. Anti-EED antibody (ab4469) | Abcam [abcam.com]
- 2. mybiosource.com [mybiosource.com]
- 3. EED (E4L6E) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. youtube.com [youtube.com]
- 11. stemcell.com [stemcell.com]
- 12. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Anti-EED Antibody (A90917) | Antibodies.com [antibodies.com]
Application Notes and Protocols: Treating DLBCL Cell Lines with PROTAC EED degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy characterized by heterogeneous genetic alterations. A key player in the pathogenesis of certain DLBCL subtypes is the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator responsible for methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression. The core components of the PRC2 complex include EZH2, SUZ12, and EED.[1][2] Overexpression or mutation of these components, particularly EZH2, is associated with DLBCL progression.[2]
PROTAC EED degrader-1 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that offers a novel therapeutic strategy for targeting PRC2-dependent cancers.[3][4] This molecule is designed to hijack the cell's natural protein disposal system by bringing the EED protein into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EED.[3][5][6] The degradation of EED destabilizes the entire PRC2 complex, resulting in the concurrent degradation of EZH2 and SUZ12, and a reduction in H3K27me3 levels.[1][3] This cascade of events ultimately inhibits the proliferation of DLBCL cells, particularly those with EZH2 mutations.[1][3]
These application notes provide detailed protocols for studying the effects of this compound on DLBCL cell lines, enabling researchers to assess its efficacy and mechanism of action.
Mechanism of Action: this compound
This compound functions by inducing the degradation of the PRC2 complex. The diagram below illustrates the proposed mechanism.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound on the EZH2 mutant DLBCL cell line, Karpas422.
Table 1: Anti-proliferative Activity
| Cell Line | Compound | Assay Duration | GI₅₀ |
| Karpas422 | This compound | 14 days | 0.045 µM[3] |
| Karpas422 | PROTAC EED degrader-2 | 14 days | 0.057 µM |
Table 2: PRC2 Complex Component Degradation
| Cell Line | Compound | Concentration | Time | Effect |
| Karpas422 | This compound | 1 µM | 1-2 hours | Decrease in EED protein levels[3] |
| Karpas422 | This compound | 1 µM | 1-24 hours | Degradation of EED, EZH2, and SUZ12[3] |
| Karpas422 | This compound | 0.1-3 µM | 48 hours | Reduction in EED and EZH2 protein levels[3] |
Table 3: Histone Methylation Inhibition
| Cell Line | Compound | Concentration | Time | Effect |
| Karpas422 | This compound | 0.1-3 µM | 48 hours | Reduction in H3K27me3 levels[3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in DLBCL cell lines.
Experimental Workflow
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of DLBCL cells.
Materials:
-
DLBCL cell line (e.g., Karpas422)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in complete culture medium.[3] The final DMSO concentration should be less than 0.1%. Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 4, 8, 12, and 14 days).[3]
-
MTT Addition: At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 2: Western Blot for Protein Degradation
This protocol is to quantify the degradation of PRC2 complex components (EED, EZH2, SUZ12) and the reduction of H3K27me3.
Materials:
-
Treated DLBCL cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired times (e.g., 1, 2, 4, 6, 8, 24, 48 hours) and concentrations (e.g., 0.1, 1, 3 µM), wash cells with ice-cold PBS and lyse with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Protocol 3: Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity
This protocol is to determine if this compound disrupts the interaction between the core components of the PRC2 complex.
Materials:
-
Treated DLBCL cells
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-EED or anti-EZH2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in Protocol 2)
Procedure:
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-EED) overnight at 4°C.
-
Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against other PRC2 components (e.g., anti-EZH2 and anti-SUZ12) to check for their co-precipitation.
Signaling Pathway
The PRC2 complex plays a critical role in gene silencing. Its dysregulation in DLBCL contributes to oncogenesis by repressing tumor suppressor genes.
Conclusion
This compound represents a promising therapeutic agent for DLBCL by effectively inducing the degradation of the oncogenic PRC2 complex. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate its anti-proliferative effects and mechanism of action in DLBCL cell lines. Careful execution of these experiments will contribute to a deeper understanding of the therapeutic potential of targeted protein degradation in lymphoma treatment.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. bio-rad.com [bio-rad.com]
- 5. The Role of Polycomb Repressive Complexes 1 in Diffuse Large B-cell Lymphoma [ediss.uni-goettingen.de]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Generating a Dose-Response Curve for PROTAC EED Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for generating a dose-response curve for PROTAC EED degrader-1, a potent and selective degrader of the Embryonic Ectoderm Development (EED) protein. The protocols outlined below detail the necessary steps to assess the efficacy and potency of this PROTAC in a cellular context.
Introduction to this compound
This compound is a hetero-bifunctional molecule that induces the degradation of EED, a core subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EED, the degrader triggers the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12.[1] This leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, inhibitory concentration, and growth inhibition.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line | Reference |
| pKD (Binding Affinity to EED) | 9.02 | N/A | [1][2] |
| pIC50 (PRC2 Inhibition) | 8.17 | N/A | [1][2] |
| GI50 (Growth Inhibition) | 0.045 µM (Day 14) | Karpas422 | [1] |
Table 2: Degradation Profile of PRC2 Components by this compound in Karpas422 Cells
| Treatment | Target Protein | Degradation | Reference |
| 1 µM for 1-2 hours | EED | Decreased protein levels | [1] |
| 1 µM for 1-24 hours | EZH2 | Decreased protein levels | [1] |
| 1 µM for 1-24 hours | SUZ12 | Decreased protein levels | [1] |
| 0.1-3 µM for 48 hours | H3K27me3 | Reduced levels | [1] |
Experimental Protocols
Detailed methodologies for the key experiments required to generate a dose-response curve for this compound are provided below.
Cell Culture
-
Cell Line: Karpas422 (EZH2 mutant Diffuse Large B-cell Lymphoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of EED, EZH2, and SUZ12 degradation following treatment with this compound.
Materials:
-
Karpas422 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed Karpas422 cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM, and 1, 3, 10 µM) for the desired time points (e.g., 2, 4, 8, 24, 48 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane three times with TBST, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation at each concentration of the PROTAC.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Karpas422 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Cell Seeding: Seed Karpas422 cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for the desired time period (e.g., 14 days, with media and compound replenishment every 3-4 days). Include a DMSO-treated vehicle control.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration to generate a dose-response curve and determine the GI50 value.
Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity
This protocol is used to determine if this compound disrupts the interaction between the core subunits of the PRC2 complex.
Materials:
-
Karpas422 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-EED or anti-EZH2)
-
Protein A/G magnetic beads
-
Wash Buffer (same as Co-IP Lysis Buffer but with lower detergent concentration, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Primary antibodies for western blotting (anti-EED, anti-EZH2, anti-SUZ12)
Procedure:
-
Cell Treatment and Lysis: Treat Karpas422 cells with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24 hours). Lyse the cells with Co-IP Lysis Buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-EED) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with Wash Buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the other PRC2 components (e.g., anti-EZH2 and anti-SUZ12) to assess their co-precipitation with the target protein. A decrease in the co-precipitated proteins in the PROTAC-treated sample compared to the control indicates disruption of the complex.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the experimental workflow and the underlying biological pathways.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Measuring H3K27me3 Levels Following EED Degrader Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and transcriptional repression.[1] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED (Embryonic Ectoderm Development).[2] EED plays a critical role by binding to H3K27me3, which allosterically activates EZH2 and stabilizes the PRC2 complex on chromatin, thereby propagating the H3K27me3 mark.[3][4]
EED degraders are heterobifunctional molecules, often employing Proteolysis Targeting Chimera (PROTAC) technology, that are designed to selectively target EED for degradation.[2][5] These molecules consist of a ligand that binds to EED, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[2][5] This induced proximity leads to the ubiquitination of EED and its subsequent degradation by the 26S proteasome.[2] The degradation of EED destabilizes the entire PRC2 complex, leading to the concurrent degradation of EZH2 and SUZ12.[6][7] The ultimate consequence is a global reduction in H3K27me3 levels and the derepression of PRC2 target genes.[1][8]
Measuring the reduction in H3K27me3 levels is a key indicator of the efficacy of an EED degrader. This document provides detailed protocols for several common methods to quantify H3K27me3 levels after EED degrader treatment.
Caption: Mechanism of EED Degrader Action.
Key Experimental Protocols
This section details the methodologies for quantifying H3K27me3 levels.
Western Blotting
Western blotting is a widely used technique to semi-quantitatively measure global changes in H3K27me3 levels in a cell population.
Caption: Western Blotting Experimental Workflow.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the EED degrader at various concentrations and for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and pellet the nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Alternatively, use a commercial histone extraction kit for a more streamlined process.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE:
-
Load equal amounts of histone extracts (e.g., 5-10 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., rabbit anti-H3K27me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against total Histone H3.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of H3K27me3 to total H3 for each sample and normalize to the vehicle control.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measurement of global H3K27me3 levels and is suitable for higher throughput analysis.
Caption: ELISA Experimental Workflow.
Protocol:
This protocol is based on a typical commercially available colorimetric ELISA kit (e.g., EpigenTek P-3005).[9]
-
Sample Preparation: Treat cells and extract histones as described for Western blotting.
-
Assay Procedure:
-
Add histone extracts to the antibody-coated microplate wells. The capture antibody binds to the histone H3 protein.
-
Wash the wells.
-
Add the detection antibody specific for H3K27me3 and incubate.
-
Wash the wells.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the colorimetric substrate and incubate until the color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the provided H3K27me3 standards.
-
Calculate the concentration of H3K27me3 in the samples based on the standard curve.
-
Normalize the H3K27me3 amount to the total amount of histone extract loaded per well.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide profiling of H3K27me3, identifying specific genomic loci where this mark is reduced following EED degrader treatment.[10][11]
Caption: ChIP-seq Experimental Workflow.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with the EED degrader. Crosslink proteins to DNA by adding formaldehyde directly to the culture media (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Also, prepare an input control sample that does not undergo immunoprecipitation.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads several times to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and input DNA. Perform next-generation sequencing.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Perform differential binding analysis to compare H3K27me3 levels between treated and control samples.
-
Visualize the data in a genome browser.
-
Flow Cytometry
Flow cytometry offers a high-throughput method to quantify H3K27me3 levels on a single-cell basis.[12]
Caption: Flow Cytometry Experimental Workflow.
Protocol:
-
Cell Treatment: Treat cells with the EED degrader as previously described.
-
Fixation and Permeabilization:
-
Harvest cells and wash with PBS.
-
Fix cells with a formaldehyde-based fixation buffer.
-
Permeabilize cells with ice-cold methanol.
-
-
Immunostaining:
-
Wash the permeabilized cells.
-
Incubate with a primary antibody against H3K27me3.
-
Wash the cells.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
-
DNA Staining: Stain the cells with a DNA dye (e.g., DAPI or Propidium Iodide) for cell cycle analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the single-cell population.
-
Analyze the median fluorescence intensity (MFI) of the H3K27me3 signal in the treated versus control cells.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized for clear comparison.
Table 1: Summary of Quantitative Data for Global H3K27me3 Levels
| Method | Key Metric | Typical Result with EED Degrader | Throughput | Pros | Cons |
| Western Blot | Relative Density (H3K27me3 / Total H3) | Dose- and time-dependent decrease (e.g., 50-90% reduction)[1] | Low | Simple, widely available | Semi-quantitative, low throughput |
| ELISA | H3K27me3 concentration (ng/mg protein) | Dose- and time-dependent decrease | Medium | Quantitative, good for screening | Measures bulk population average |
| Flow Cytometry | Median Fluorescence Intensity (MFI) | Shift in MFI indicating a decrease in H3K27me3 per cell[12] | High | Single-cell resolution, high throughput | Requires cell suspension, indirect quantification |
| High-Content Imaging | Average Nuclear Fluorescence Intensity | Decrease in average intensity per nucleus[13][14] | High | Single-cell resolution, provides spatial information | Complex data analysis |
Table 2: Summary of Quantitative Data for Locus-Specific H3K27me3 Levels
| Method | Key Metric | Typical Result with EED Degrader | Throughput | Pros | Cons |
| ChIP-seq | Normalized read counts, Fold enrichment over input | Genome-wide reduction in H3K27me3 peaks at PRC2 target genes[11] | Low | Genome-wide, high resolution | Technically demanding, expensive, complex data analysis |
| ChIP-qPCR | Percent Input, Fold change vs. control locus | Significant decrease at specific target gene promoters | Medium | Validates ChIP-seq, quantitative | Locus-specific, not genome-wide |
Conclusion
The choice of method to measure H3K27me3 levels depends on the specific research question. Western blotting provides a straightforward initial assessment of global H3K27me3 reduction. ELISA and flow cytometry are suitable for quantitative analysis and higher-throughput screening of EED degrader efficacy. For a detailed understanding of how EED degraders affect the epigenetic landscape, ChIP-seq is the gold standard, revealing changes in H3K27me3 at specific genomic loci. By employing these detailed protocols, researchers can robustly evaluate the cellular activity of novel EED degraders.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validate User [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Ras-Induced Changes in H3K27me3 Occur after Those in Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
- 13. Quantification of histone H3 Lys27 trimethylation (H3K27me3) by high-throughput microscopy enables cellular large-scale screening for small-molecule EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of PROTAC EED Degrader-1 in Preclinical Cancer Models
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's own ubiquitin-proteasome system.[2] This technology holds significant promise for targeting proteins previously considered "undruggable" and overcoming drug resistance.[1][2]
This document focuses on PROTAC EED degrader-1 (also known as AZ14118579), a heterobifunctional molecule designed to target Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[3] The PRC2 complex, which also includes the key subunits EZH2 and SUZ12, plays a critical role in gene repression through the methylation of histone H3 at lysine 27 (H3K27me3).[3][4] Deregulation of PRC2 is a known driver in various cancers, making it an attractive therapeutic target.[4] Targeting EED for degradation offers a unique strategy to dismantle the entire PRC2 complex, thereby inhibiting its oncogenic activity.[4][5]
Mechanism of Action
This compound functions by inducing the selective degradation of EED. It is a VHL-based PROTAC, meaning it contains a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][6] The molecule's other end binds to EED.[6] This dual binding brings EED into close proximity with the E3 ligase, forming a ternary complex.[7][8]
Once the EED-PROTAC-VHL ternary complex is formed, the E3 ligase tags EED with ubiquitin molecules. This polyubiquitination marks EED for recognition and subsequent degradation by the 26S proteasome.[9] A key consequence of EED degradation is the destabilization and co-degradation of the other core PRC2 components, EZH2 and SUZ12.[1][4] The ultimate downstream effect is a significant reduction in the levels of H3K27me3, a repressive histone mark, leading to changes in gene expression that can inhibit cancer cell proliferation.[9]
Preclinical Applications and Efficacy
This compound has demonstrated significant anti-cancer activity in preclinical models, particularly in hematological malignancies. It has been shown to potently inhibit the proliferation of cancer cell lines, including those with EZH2 mutations.[3][6]
In Vitro Efficacy
Studies have shown that this compound effectively degrades PRC2 components and inhibits cell growth in various cancer cell lines.[6] For instance, in the EZH2-mutant Diffuse Large B-cell Lymphoma (DLBCL) cell line Karpas422, the degrader induces rapid degradation of EED, EZH2, and SUZ12 within hours of treatment.[6][10] This leads to a potent anti-proliferative effect, as quantified by its half-maximal growth inhibition (GI₅₀) value.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and PRC2 Inhibition
| Parameter | Value | Description |
|---|---|---|
| pKD (EED) | 9.02 | A measure of the binding affinity to the target protein EED.[6] |
| pIC₅₀ (PRC2) | 8.17 | A measure of the molar concentration needed to inhibit 50% of PRC2 enzymatic activity.[6] |
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | Key Mutation | GI₅₀ (nM) | Incubation Time |
|---|
| Karpas422 | DLBCL | EZH2 Mutant | 45 | 14 days[3][6] |
Table 3: Protein Degradation Profile in Karpas422 Cells
| Treatment | Target Proteins | Time Course | Outcome |
|---|---|---|---|
| 1 µM this compound | EED, EZH2, SUZ12 | 1-24 hours | EED protein levels began to decrease within 1-2 hours of treatment.[6][10] |
| 0.1-3 µM this compound| EED, EZH2, H3K27me3 | 48 hours | Significant reduction in the protein levels of EED, EZH2, and the H3K27me3 mark.[6][10] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy and mechanism of this compound.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This assay determines the effect of the PROTAC on cell proliferation and is used to calculate the GI₅₀ value.[11]
Objective: To measure the dose-dependent inhibition of cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., Karpas422)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM).[10] Add the diluted compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 4 to 14 days).[10]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.[12]
-
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the GI₅₀ value.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to visualize and quantify the reduction in target protein levels following PROTAC treatment.[13][14]
Objective: To confirm the degradation of EED, EZH2, SUZ12, and reduction of H3K27me3.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.[13] Centrifuge to collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-Actin or GAPDH).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex
This assay confirms the PROTAC-dependent interaction between the target protein (EED) and the E3 ligase (VHL).[8][15][16]
Objective: To detect the formation of the EED-PROTAC-VHL ternary complex in cells.
Materials:
-
Cells treated with this compound or DMSO
-
Non-denaturing Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for Western blot (anti-EED, anti-VHL)
Procedure:
-
Cell Lysis: Lyse treated cells with a non-denaturing Co-IP buffer to preserve protein interactions.
-
Pre-clearing: (Optional) Incubate lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the protein lysate with an anti-VHL antibody for 2-4 hours or overnight at 4°C.[17]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.[17]
-
Washing: Pellet the beads using a magnetic rack and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both EED and VHL. The presence of EED in the VHL immunoprecipitate from PROTAC-treated cells (but not in the control) confirms ternary complex formation.
References
- 1. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. EED PROTAC [openinnovation.astrazeneca.com]
- 4. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Assessing Cell Viability and Apoptosis Induced by PROTAC EED Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC EED degrader-1 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for trimethylating histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4][5][6] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EED, this compound flags it for proteasomal degradation.[2][7] This targeted degradation disrupts the integrity and enzymatic activity of the PRC2 complex, leading to the degradation of other core components, including EZH2 and SUZ12.[8][9][10] The subsequent reduction in H3K27me3 levels reactivates the expression of silenced tumor suppressor genes, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on PRC2 activity.[8][11][12]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, key assays for characterizing its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system to eliminate the EED protein. This initiates a cascade of events leading to programmed cell death in susceptible cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available data.
| Parameter | Value | Cell Line | Assay | Reference |
| Binding Affinity (pKD) | 9.02 ± 0.09 | - | Biochemical Assay | [2] |
| PRC2 Inhibition (pIC50) | 8.17 ± 0.24 | - | Biochemical Assay | [2] |
| Growth Inhibition (GI50) | 45 nM | Karpas422 (EZH2 mutant DLBCL) | CellTiter-Glo (14 days) | [13][14] |
| EED Degradation | Within 1-2 hours (at 1 µM) | Karpas422 | Western Blot | [13][14] |
| EZH2 & SUZ12 Degradation | Within 24 hours (at 1 µM) | Karpas422 | Western Blot | [13] |
Experimental Protocols
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15]
Materials:
-
This compound
-
Cell line of interest (e.g., Karpas422)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the degrader to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours, or up to 14 days for long-term proliferation assays).[13][14]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[16]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[16]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control from all other wells. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the GI50 value.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[2] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[2]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells with this compound at various concentrations and for different time points as desired. Include a vehicle control.
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells.
-
Wash the collected cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[1]
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Apoptosis Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[4] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[13]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well containing 100 µL of cell culture medium.[11]
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of a no-cell control from all other wells. Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate using the CellTiter-Glo® assay) or express as fold-change relative to the vehicle control.
Conclusion
The provided protocols offer robust and reliable methods for characterizing the cellular effects of this compound. By assessing its impact on cell viability and its ability to induce apoptosis, researchers can gain crucial insights into its mechanism of action and therapeutic potential. The combination of these assays will provide a comprehensive understanding of the downstream consequences of EED degradation in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. FBXO32 suppresses breast cancer tumorigenesis through targeting KLF4 to proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PRC2 histone methyltransferase activity increases TRAIL-mediated apoptosis sensitivity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 study of HP518, a PROTAC AR degrader in patients with mCRPC: results on safety, pharmacokinetics, and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biocompare.com [biocompare.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PROTAC EED Degrader-1 for the Investigation of PRC2-Mediated Gene Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining cellular identity and proper development. It catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] Dysregulation of PRC2 activity is implicated in various cancers, making it a compelling therapeutic target. PROTAC EED degrader-1 is a potent and selective tool for studying PRC2 function. It is a heterobifunctional molecule, a proteolysis-targeting chimera (PROTAC), that co-opts the cell's natural protein disposal system to induce the degradation of Embryonic Ectoderm Development (EED), a core subunit of the PRC2 complex.[2][3] The degradation of EED leads to the subsequent degradation of the other core components, EZH2 and SUZ12, effectively dismantling the entire PRC2 complex and ablating its methyltransferase activity.[3][4] These application notes provide a comprehensive guide to using this compound to probe PRC2-mediated gene regulation.
Mechanism of Action of this compound
This compound is a von Hippel-Lindau (VHL)-based PROTAC.[2] It consists of a ligand that binds to the EED subunit of the PRC2 complex, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] This ternary complex formation (EED-PROTAC-VHL) facilitates the ubiquitination of EED, marking it for degradation by the 26S proteasome.[4] Consequently, the entire PRC2 complex is destabilized and degraded, leading to a reduction in global H3K27me3 levels and the reactivation of PRC2 target genes.
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| pKD (Binding to EED) | 9.02 | N/A | [2] |
| pIC50 (PRC2 Inhibition) | 8.17 | N/A | [2] |
| GI50 (14-day proliferation) | 45 nM | Karpas422 | [2] |
Table 2: Cellular Degradation Activity of this compound in Karpas422 cells
| Target Protein | Concentration | Incubation Time | Result | Reference |
| EED, EZH2, SUZ12 | 1 µM | 1-24 hours | Degradation observed | [2] |
| EED, EZH2, H3K27me3 | 0.1-3 µM | 48 hours | Reduced protein levels | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study PRC2-mediated gene regulation using this compound.
Experimental Workflow
Caption: A typical experimental workflow.
Cell Culture and Treatment
Cell Line: Karpas422 (Human B cell non-Hodgkin's lymphoma)
Culture Medium:
-
RPMI 1640 medium
-
20% Fetal Bovine Serum (FBS)
-
2 mM L-glutamine
Culture Conditions:
-
Maintain cells in suspension at a density of 5 x 105 to 2 x 106 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture every 2-4 days by splitting the culture 1:2.
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired concentrations in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Add the diluted this compound to the cell suspension at the indicated concentrations and for the specified durations.
Western Blotting for PRC2 Complex Degradation
Objective: To determine the effect of this compound on the protein levels of PRC2 core components (EED, EZH2, SUZ12) and the H3K27me3 mark.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Table 3: Recommended Primary Antibodies for Western Blotting
| Target | Host | Recommended Dilution | Supplier (Example) |
| EED | Rabbit | 1:1000 | Cell Signaling Technology |
| EZH2 | Rabbit | 1:1000 | Cell Signaling Technology |
| SUZ12 | Rabbit | 1:1000 | Cell Signaling Technology |
| H3K27me3 | Rabbit | 1:1000 | Abcam |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of Karpas422 cells.
Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Protocol:
-
Seed Karpas422 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for the desired duration (e.g., up to 14 days). Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) value by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Chromatin Immunoprecipitation (ChIP)
Objective: To assess the genome-wide changes in H3K27me3 occupancy at PRC2 target genes following treatment with this compound.
Materials:
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K27me3 antibody (ChIP-grade, e.g., Diagenode C15410069)[5]
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Protocol:
-
Treat Karpas422 cells with this compound or vehicle control for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or an IgG control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by qPCR (ChIP-qPCR) for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Quantitative Real-Time PCR (RT-qPCR)
Objective: To quantify the changes in the expression of PRC2 target genes after treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (see Table 4)
Protocol:
-
Treat Karpas422 cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression using the ΔΔCt method.
Table 4: Example Primer Sequences for PRC2 Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MYT1 | GCT GCT AAG GAG GAG GAG ATT | GTC TCC TCT TCC TCT TCC TCT G |
| HOXA9 | GAG AAG GAG GAG GAG GAG AAA G | TCT CCT CCT CCT CCT CCT CTT |
| GAPDH | GGT ATG ACA ACG AAT TTG GCT AC | CCT TCT TGA TGG TGG TCT TGA G |
Note: Primer sequences should be validated for specificity and efficiency before use.
PRC2 Signaling Pathway in Gene Repression
Caption: PRC2 complex mediates gene silencing.
Conclusion
This compound is a powerful chemical probe for elucidating the role of the PRC2 complex in gene regulation. By inducing the specific and efficient degradation of EED, this tool allows for the acute removal of the entire PRC2 complex, enabling the study of its dynamic functions in various biological processes and disease states. The protocols outlined in these application notes provide a robust framework for researchers to investigate the consequences of PRC2 ablation on cellular signaling, gene expression, and cell fate.
References
Application Notes and Protocols: In Vivo Dosing and Administration of PROTAC EED Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC EED degrader-1 is a potent and selective von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) that targets the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). By inducing the proximity of EED to the E3 ubiquitin ligase VHL, this degrader triggers the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex, including EZH2 and SUZ12.[1][2][3][4] This leads to the inhibition of PRC2's methyltransferase activity, which is crucial for gene silencing and is often dysregulated in various cancers.[3][5] These application notes provide a comprehensive overview of this compound and protocols for its in vivo use.
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to the EED protein and the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to a lysine residue on the EED protein. The polyubiquitinated EED is then recognized and degraded by the proteasome. As EED is a scaffold protein essential for the integrity and function of the PRC2 complex, its degradation leads to the co-degradation of other key subunits like EZH2 and SUZ12.[3][6]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound. Currently, there is limited publicly available in vivo data for this specific degrader.
| Parameter | Value | Cell Line | Reference |
| pKD for EED | 9.02 ± 0.09 | - | [2] |
| pIC50 for PRC2 function | 8.17 ± 0.24 | - | [2] |
| GI50 (14 days) | 45 nM | Karpas422 | [4] |
Table 1: In Vitro Binding and Inhibitory Activity of this compound.
| Treatment | Effect | Cell Line | Reference |
| 0.1-3 µM (48h) | Reduction in EED, EZH2, and H3K27me3 protein levels | Karpas422 | [2] |
| 1 µM (1-24h) | Degradation of EED, EZH2, and SUZ12 | Karpas422 | [2] |
Table 2: In Vitro Cellular Activity of this compound.
In Vivo Experimental Protocols
While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, the following protocols are based on commercially available information and general practices for in vivo studies of PROTACs. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal dosing regimen for their specific animal model and experimental endpoint.
Formulation Preparation
This compound is a solid compound that requires solubilization for in vivo administration. Two common formulations are suggested by commercial suppliers. The choice of formulation may depend on the desired administration route and experimental design.
Protocol 1: Aqueous Formulation
This formulation is suitable for various administration routes, including intravenous and intraperitoneal injections.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration should be 40% (v/v). Mix thoroughly until the solution is clear.
-
Add Tween-80 to a final concentration of 5% (v/v) and mix well.
-
Add saline to reach the final desired volume. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is clear before administration. If precipitation occurs, gentle warming and sonication may aid dissolution.[2]
Protocol 2: Oil-based Formulation
This formulation is typically used for subcutaneous or oral administration and may provide a slower release profile.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the tube to achieve the final desired concentration. The final solvent composition will be 10% DMSO and 90% corn oil.[2]
-
Mix thoroughly. This may result in a suspension, which should be uniformly mixed before each administration.[2]
Animal Dosing and Administration
The following is a general workflow for an in vivo study. The specific dose, frequency, and route of administration should be optimized for the chosen animal model and therapeutic indication.
Caption: General workflow for in vivo studies of this compound.
Procedure:
-
Animal Models: Select an appropriate animal model for the disease under investigation. For oncology studies, this may include subcutaneous or orthotopic xenograft models using cell lines such as Karpas422.
-
Dose Selection: Based on in vitro potency, start with a dose-ranging study to determine a well-tolerated and effective dose. Dosing for other PROTACs has been reported in the range of 0.05 to 50 mg/kg.[7][8]
-
Administration: Administer the prepared formulation via the chosen route (e.g., intraperitoneal, intravenous, subcutaneous, or oral). The volume of administration should be appropriate for the size of the animal.
-
Monitoring: Regularly monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health. For efficacy studies, measure tumor volume or other relevant disease markers at regular intervals.
-
Pharmacokinetic (PK) Analysis: To determine the exposure of the PROTAC in vivo, collect blood samples at various time points after administration. Analyze plasma concentrations of the degrader using a suitable analytical method such as LC-MS/MS.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement and degradation, collect tissues of interest (e.g., tumor, spleen, or other organs) at different time points after dosing. Prepare protein lysates and analyze the levels of EED, EZH2, and SUZ12 by Western blot or other quantitative proteomics methods.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.
Conclusion
This compound is a valuable research tool for studying the biological functions of the PRC2 complex and for exploring its therapeutic potential in PRC2-dependent diseases. The protocols provided here offer a starting point for in vivo investigations. It is crucial to perform careful optimization and validation for each specific experimental context to ensure reliable and reproducible results.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Co-immunoprecipitation of the PRC2 Complex Following EED Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, primarily responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The core of the PRC2 complex consists of the catalytic subunit EZH2, and the structural components SUZ12 and EED. EED plays a crucial role in the integrity and allosteric activation of the complex. The development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), has provided a powerful tool to study the function of individual protein subunits. Degradation of EED has been shown to induce the subsequent degradation of other core PRC2 components, EZH2 and SUZ12, effectively dismantling the complex.[1][2]
This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the PRC2 complex after the targeted degradation of the EED subunit. This procedure is essential for researchers seeking to understand the residual protein-protein interactions and the composition of any remaining sub-complexes after the loss of a key structural component. The protocol is designed to be gentle to preserve potentially weak or transient interactions that may occur in a destabilized complex.
Impact of EED Degradation on PRC2 Complex Integrity
Targeted degradation of EED, for instance by the chemical degrader UNC6852, leads to a significant reduction in the protein levels of not only EED itself but also the other core PRC2 subunits, EZH2 and SUZ12.[3][4][5] This coordinated degradation highlights the interdependence of the core components for their stability. Quantitative proteomic analysis provides a global view of the changes in protein abundance following EED degradation.
Quantitative Analysis of PRC2 Subunit Abundance After EED Degradation
The following table summarizes the quantitative proteomics data from a study where HeLa cells were treated with the EED degrader UNC6852 (10 µM for 24 hours) compared to a DMSO control. The data is derived from the publicly available ProteomeXchange dataset PXD016021, associated with the publication by Potjewyd et al.
| Protein | Gene | Description | Log2 Fold Change (UNC6852 vs. DMSO) | p-value |
| EED | EED | Embryonic Ectoderm Development | -2.3 | < 0.01 |
| EZH2 | EZH2 | Enhancer Of Zeste 2 Polycomb Repressive Complex 2 Subunit | -1.5 | < 0.01 |
| SUZ12 | SUZ12 | SUZ12 Polycomb Repressive Complex 2 Subunit | -0.8 | > 0.05 |
| RBBP4 | RBBP4 | RBBP4, Chromatin Remodeling Factor | Not significantly changed | > 0.05 |
| RBBP7 | RBBP7 | RBBP7, Chromatin Remodeling Factor | Not significantly changed | > 0.05 |
Table 1: Quantitative Proteomics Analysis of PRC2 Subunits Following EED Degradation. This table summarizes the changes in abundance of core PRC2 subunits after treatment with an EED-targeted degrader. The data indicates a significant decrease in EED and EZH2 levels, with a less pronounced effect on SUZ12.
Experimental Protocols
This section provides a detailed protocol for performing a co-immunoprecipitation experiment to study the PRC2 complex after inducing EED degradation. Given the likely reduced abundance and stability of the complex, this protocol incorporates modifications to a standard Co-IP procedure to enhance the chances of successfully isolating any remaining PRC2 sub-complexes.
Co-immunoprecipitation Protocol for PRC2 Complex after EED Degradation
Objective: To immunoprecipitate the PRC2 complex (or its remnants) from cells treated with an EED degrader, using an antibody against a remaining core subunit (e.g., EZH2 or SUZ12).
Materials:
-
Cells expressing endogenous PRC2 complex (e.g., HeLa, 293T)
-
EED degrader (e.g., UNC6852) and DMSO as a vehicle control
-
Antibody for immunoprecipitation (e.g., anti-EZH2 or anti-SUZ12, validated for IP)
-
Isotype control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads
-
Co-IP Lysis/Wash Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 (or other mild detergent like Triton X-100), freshly supplemented with protease and phosphatase inhibitor cocktails.
-
Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5
-
Phosphate-buffered saline (PBS)
-
Equipment: Cell culture incubator, centrifuge, magnetic rack, rotator/rocker, western blot equipment.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the EED degrader at the desired concentration and for the appropriate time (e.g., 10 µM UNC6852 for 24 hours). Include a vehicle-treated (DMSO) control.
-
-
Cell Lysis (Gentle Lysis to Preserve Complex Integrity):
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells. Use a sufficient volume to ensure complete lysis (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your input sample.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of equilibrated Protein A/G magnetic beads to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate (e.g., 50 µL) to serve as the "input" control for western blot analysis.
-
To the remaining lysate, add the immunoprecipitating antibody (e.g., anti-EZH2 or anti-SUZ12). The optimal antibody concentration should be determined empirically, but a starting point is 2-5 µg per 1 mg of total protein.
-
As a negative control, prepare a parallel sample with the same concentration of isotype control IgG.
-
Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture (e.g., 30 µL of bead slurry).
-
Incubate on a rotator for 1-2 hours at 4°C to allow the beads to bind the antibody-protein complexes.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then recapture the beads with the magnetic rack. These washing steps are crucial to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins from the beads.
-
Denaturing Elution (for Western Blot): Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Place on the magnetic rack and collect the supernatant, which contains the eluted proteins.
-
Non-denaturing Elution (for functional assays or mass spectrometry): Resuspend the beads in a non-denaturing elution buffer. Incubate for 5-10 minutes at room temperature with gentle agitation. Place on the magnetic rack and collect the supernatant. Immediately neutralize the eluate with Neutralization Buffer if an acidic elution buffer was used.
-
-
-
Analysis:
-
Analyze the eluted samples and the input control by SDS-PAGE and western blotting using antibodies against the PRC2 subunits (EZH2, SUZ12, EED) and other potential interactors.
-
Visualizations
The following diagrams illustrate the PRC2 complex and the experimental workflow for co-immunoprecipitation after EED degradation.
Caption: PRC2 complex and the effect of targeted EED degradation.
Caption: Experimental workflow for Co-IP after EED degradation.
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Mass Spectrometry Methods to Measure EED Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in cell differentiation, stem cell pluripotency, and the development of cancer.[1][2] EED is essential for the stability and catalytic activity of PRC2's enzymatic subunit, EZH2, which trimethylates histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[2][3] Given its critical role, targeting EED for degradation has emerged as a promising therapeutic strategy, particularly in cancers driven by PRC2 dysregulation.[2][4]
This document provides detailed application notes and protocols for the quantitative measurement of EED degradation using mass spectrometry-based proteomics. We will focus on two primary methodologies: global, unbiased quantification using Tandem Mass Tag (TMT) labeling, and targeted quantification using Parallel Reaction Monitoring (PRM). Additionally, we will touch upon the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for measuring protein turnover.
Signaling Pathway of EED Degradation by a Bivalent Chemical Degrader
Bivalent chemical degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are designed to induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[5][6][7] A PROTAC consists of a ligand that binds to the target protein (EED), a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL), and a linker connecting the two.[6][7][8] The PROTAC facilitates the formation of a ternary complex between EED and the E3 ligase, leading to the ubiquitination of EED and its subsequent degradation by the proteasome.[6][7]
References
- 1. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-scale identification of ubiquitination sites by mass spectrometry. | Broad Institute [broadinstitute.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Untitled Document [arxiv.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying EED Degrader Effects on Chromatin Using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the PRC2 Complex with EED Degraders
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a vital role in maintaining transcriptional repression and cellular identity.[1][2] The core components of the PRC2 complex are EZH2 (or its homolog EZH1), SUZ12, and EED (Embryonic Ectoderm Development).[3][4] EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3), with H3K27me3 being a hallmark of transcriptionally silenced chromatin.[3][5] The EED protein is essential for the stability and allosteric activation of the PRC2 complex.[3][4] EED contains a specific binding pocket that recognizes H3K27me3, a crucial interaction for the propagation and maintenance of the repressive chromatin state.[6]
Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target.[2][5] While inhibitors targeting the catalytic activity of EZH2 have shown clinical efficacy, the development of resistance and the existence of non-catalytic roles for PRC2 have prompted the exploration of alternative therapeutic strategies.[7] EED degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, represent a novel approach.[7][8] These bifunctional molecules induce the degradation of EED, leading to the destabilization and subsequent degradation of the entire PRC2 complex, including EZH2 and SUZ12.[9][10] This approach not only inhibits the methyltransferase activity of PRC2 but also eliminates its non-catalytic scaffolding functions.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide distribution of histone modifications and DNA-binding proteins.[11] In the context of EED degraders, ChIP-seq for H3K27me3 is an indispensable tool to assess the functional consequences of PRC2 degradation on the epigenetic landscape. This application note provides a detailed experimental design and protocols for utilizing ChIP-seq to study the effects of EED degraders on chromatin.
Signaling Pathway and Mechanism of Action
The PRC2 complex is recruited to specific genomic loci where EZH2 catalyzes the methylation of H3K27. The resulting H3K27me3 mark is then recognized by the EED subunit of other PRC2 complexes, leading to a feed-forward loop that spreads and maintains the repressive chromatin domain. This process is critical for the silencing of target genes involved in development and differentiation.
EED degraders are heterobifunctional molecules that consist of a ligand that binds to EED, a linker, and a ligand that recruits an E3 ubiquitin ligase.[9] Upon binding to both EED and the E3 ligase, the degrader brings the PRC2 complex into close proximity to the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of EED.[9] The loss of EED destabilizes the entire PRC2 complex, resulting in the degradation of EZH2 and SUZ12 as well.[9][10] The ultimate consequence is a global reduction in H3K27me3 levels, leading to the de-repression of PRC2 target genes.
References
- 1. The Central Role of EED in the Orchestration of Polycomb Group Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 7. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pipeline and Tools for ChIP-Seq Analysis - CD Genomics [cd-genomics.com]
Troubleshooting & Optimization
Optimizing the working concentration of PROTAC EED degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PROTAC EED degrader-1. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the Embryonic Ectoderm Development (EED) protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2), for degradation.[1][2][3] It functions by simultaneously binding to EED and an E3 ubiquitin ligase (specifically, von Hippel-Lindau or VHL).[1] This proximity induces the E3 ligase to tag EED with ubiquitin, marking it for destruction by the cell's proteasome.[4][5] By degrading EED, this compound disrupts the function of the entire PRC2 complex, leading to downstream effects on gene expression.[3][6]
Q2: What is the PRC2 complex and why target EED?
A2: The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that primarily functions to trimethylate histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[6] EED is a crucial structural component of the PRC2 complex, essential for its stability and catalytic activity.[6] Targeting EED for degradation leads to the destabilization and degradation of other core components of the PRC2 complex, such as EZH2 and SUZ12, effectively dismantling the entire complex and inhibiting its function.[3][6]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. Based on available data, a good starting point for concentration-response experiments is a range from 0.01 µM to 10 µM. For initial degradation studies, concentrations between 0.1 µM and 3 µM for 24-48 hours have been shown to be effective in reducing EED protein levels.[1][7] For cell proliferation assays, a broader range of 0.01 µM to 100 µM may be used over a longer duration (e.g., up to 14 days).[1][7]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Q5: What are some potential off-target effects and how can I control for them?
A5: Off-target effects are a consideration for any small molecule. For PROTACs, these can arise from the EED-binding moiety, the VHL-binding moiety, or the PROTAC molecule as a whole. To control for off-target effects, it is recommended to use appropriate negative controls in your experiments.[8] An ideal negative control is a molecule that is structurally similar to this compound but is unable to induce degradation, for example, by modifying the VHL-binding component to prevent E3 ligase recruitment.[8] Additionally, performing global proteomics analysis can help identify unintended protein degradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak EED degradation observed by Western Blot | Suboptimal PROTAC concentration: The concentration used may be too low to induce degradation or too high, leading to the "hook effect". | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal degradation concentration (DC50). |
| Insufficient incubation time: The degradation of EED may be time-dependent. | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24, 48 hours) at an effective concentration to determine the optimal incubation time. EED protein levels have been shown to decrease within 1-2 hours of treatment.[1] | |
| Poor cell permeability: The PROTAC may not be efficiently entering the cells. | While this compound has demonstrated cell-based activity, permeability can be cell-line dependent. Consider using cell lines with known good permeability for PROTACs or consult literature for methods to enhance permeability. | |
| Low E3 ligase expression: The VHL E3 ligase may not be sufficiently expressed in the chosen cell line. | Confirm the expression of VHL in your cell line by Western Blot or qPCR. Choose a cell line with adequate VHL expression. | |
| Technical issues with Western Blot: Problems with sample preparation, protein transfer, or antibody quality can lead to a lack of signal. | Ensure proper sample lysis with protease inhibitors. Verify protein transfer efficiency using Ponceau S staining. Use a validated anti-EED antibody and include a positive control. | |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of binary complexes: At high concentrations, the PROTAC can form separate binary complexes with EED and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | This is a known phenomenon for PROTACs. The optimal working concentration will be below the concentration at which the hook effect is observed. Use the dose-response curve to identify the concentration that gives maximum degradation. |
| Cell toxicity observed at effective degradation concentrations | On-target toxicity: Degradation of EED and the PRC2 complex can lead to cell death in PRC2-dependent cancer cell lines. | This may be the desired outcome in cancer research. If not, consider using lower concentrations or shorter incubation times that still achieve partial degradation. |
| Off-target toxicity: The PROTAC may be causing toxicity through mechanisms other than EED degradation. | Use a negative control PROTAC that does not bind the E3 ligase to determine if the toxicity is dependent on degradation. Perform cell viability assays with the individual EED and VHL binder components. | |
| Inconsistent or variable results | PROTAC stability or solubility issues: The PROTAC may be degrading or precipitating in the cell culture medium. | Prepare fresh working solutions for each experiment. Ensure the final DMSO concentration is low and the PROTAC is fully dissolved in the medium. |
| Cell culture conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes. | Maintain consistent cell culture practices. Seed cells at a consistent density and use cells within a defined passage number range. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (pKD) for EED | 9.02 | N/A | [1] |
| PRC2 Inhibition (pIC50) | 8.17 | N/A | [1] |
| Cell Proliferation (GI50) | 0.045 µM (Day 14) | Karpas422 | [1] |
| Effective Concentration for EED Degradation (Western Blot) | 0.1 - 3 µM (48 hours) | Karpas422 | [1][7] |
| Time to Onset of EED Degradation | 1 - 2 hours (at 1 µM) | Karpas422 | [1] |
Experimental Protocols
Western Blotting for EED Degradation
This protocol is for assessing the degradation of EED protein in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Karpas422)
-
Cell culture medium and supplements
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-EED
-
Primary antibody: anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for the desired incubation time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EED antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-loading control antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the percentage of EED degradation relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 4, 8, 12, or 14 days).[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the GI50 (concentration that causes 50% growth inhibition).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]
- 3. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
How to identify and minimize off-target effects of PROTAC EED degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of PROTAC EED degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target the Embryonic Ectoderm Development (EED) protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2). The degrader works by binding simultaneously to EED and a von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. Consequently, the entire PRC2 complex, including EZH2 and SUZ12, is destabilized and degraded, leading to a reduction in H3K27 trimethylation and subsequent modulation of gene expression.[1][2][3][4]
Q2: What are the expected on-target effects of this compound?
The primary on-target effects of this compound include:
-
Rapid and sustained degradation of EED, EZH2, and SUZ12 proteins.[1][2][4]
-
Inhibition of proliferation in PRC2-dependent cancer cell lines.[1][4]
Q3: What are the potential off-target effects of this compound?
Potential off-target effects can arise from several factors:
-
Unintended Protein Degradation: The PROTAC may induce the degradation of proteins other than EED and its complex members. This can occur if the EED-binding ligand has affinity for other proteins or if the ternary complex forms non-specifically.
-
E3 Ligase-Related Effects: The VHL ligand component of the PROTAC could potentially interfere with the normal function of the VHL E3 ligase, although this is generally considered less of a concern with well-designed PROTACs.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation and can reduce on-target efficacy.
-
Toxicity: Off-target protein degradation or other unforeseen interactions can lead to cellular toxicity.
Q4: How can I identify off-target effects of my this compound experiment?
The gold standard for identifying off-target effects is unbiased, global proteomics using mass spectrometry.[5] This technique allows for the quantification of thousands of proteins in cells treated with the PROTAC versus a control, providing a comprehensive view of changes in the proteome. Proteins that are significantly downregulated, other than the intended targets (EED, EZH2, SUZ12), are potential off-targets. This can be complemented by:
-
Targeted Proteomics: To confirm and quantify specific potential off-targets identified from global proteomics.
-
Western Blotting: A lower-throughput but widely accessible method to validate the degradation of suspected off-target proteins.[6]
-
Phenotypic Assays: Cellular health and viability assays can indicate potential toxicity resulting from off-target effects.
Troubleshooting Guides
Problem 1: High Cellular Toxicity Observed at Effective Concentrations
Possible Cause: Significant off-target protein degradation.
Troubleshooting Steps:
-
Perform Global Proteomics: Conduct a quantitative mass spectrometry experiment to identify which proteins, besides the PRC2 complex, are being degraded.
-
Analyze Off-Target Proteins: Use bioinformatics tools to determine the pathways and cellular functions of the identified off-target proteins to understand the potential source of toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modifications to the linker or the EED-binding ligand to identify a molecule with an improved selectivity profile.
-
Consider a Targeted Delivery Approach: If off-target effects are unavoidable, conjugating the PROTAC to a molecule that targets it to specific cells (e.g., cancer cells) can minimize toxicity in non-target cells.
Problem 2: Discrepancy Between EED Degradation and Phenotypic Effect
Possible Cause:
-
Off-target effects are counteracting the on-target effect.
-
The phenotypic effect is due to an off-target effect, not EED degradation.
Troubleshooting Steps:
-
Generate a Negative Control: Synthesize a version of the PROTAC with a modification that prevents it from binding to the E3 ligase (e.g., an epimerized VHL ligand). This control should not degrade EED. If the phenotypic effect persists with the negative control, it is likely due to an off-target effect of the EED-binding ligand itself.
-
Rescue Experiment: Re-express a degradation-resistant form of EED in the cells. If the phenotype is reversed, it confirms that the effect is on-target.
-
Comprehensive Off-Target Analysis: Use global proteomics to identify any other degraded proteins that could be responsible for the observed phenotype.
Quantitative Data Summary
The following table summarizes representative quantitative proteomics data for an EED-targeted degrader, UNC6852, which is functionally analogous to this compound. The data shows high selectivity for the intended targets.
Table 1: Quantitative Proteomics of EED-Targeted Degrader UNC6852 in HeLa Cells
| Protein | Log2 Fold Change (Degrader/DMSO) | p-value | Status |
| EED | -2.0 | < 0.01 | On-Target |
| EZH2 | -1.5 | < 0.01 | On-Target |
| SUZ12 | -0.8 | > 0.01 | On-Target (less affected) |
| Protein X | -0.2 | > 0.01 | No significant change |
| Protein Y | 0.1 | > 0.01 | No significant change |
| Protein Z | -0.3 | > 0.01 | No significant change |
| Data is representative and adapted from a study on UNC6852, where significant degradation was defined as a p-value < 0.01 and a log2 fold change of < -0.5. Out of 5,452 quantified proteins, only EED and EZH2 were significantly degraded.[1] |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects using tandem mass tag (TMT) based quantitative proteomics.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include multiple biological replicates.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion and TMT Labeling:
-
Reduce and alkylate the protein lysates.
-
Digest proteins into peptides using trypsin overnight.
-
Label the resulting peptides with TMT reagents according to the manufacturer's instructions. Each sample and replicate will have a unique TMT tag.
-
-
Mass Spectrometry:
-
Combine the TMT-labeled peptide samples.
-
Analyze the combined sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a software package like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Visualize the data using a volcano plot to highlight significant on- and off-target degradation.[1]
-
Protocol 2: Western Blot for Target and Off-Target Validation
-
Sample Preparation:
-
Treat cells with this compound and controls as in the proteomics protocol.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-EED, anti-EZH2, or a suspected off-target).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[6]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Strategy for targeted delivery using folate conjugation.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for EED Protein
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in Western blot results for the Embryonic Ectoderm Development (EED) protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of EED, and why do I see multiple bands?
A1: The expected molecular weight of human EED protein is approximately 50 kDa.[1] However, it is common to observe multiple bands in a Western blot for several reasons:
-
Isoforms: The EED gene expresses at least four different protein isoforms, which can be distinguished by size.[2][3] These isoforms can selectively associate with distinct EZH2-containing complexes.[2][4] The molecular weights of these isoforms can range from approximately 46 kDa to 53 kDa.[5]
-
Post-Translational Modifications (PTMs): EED can undergo various post-translational modifications, such as phosphorylation and ubiquitination, which can alter its apparent molecular weight on an SDS-PAGE gel.[6][7][8]
-
Protein Degradation: EED can be prone to degradation by proteases during sample preparation.[9] This can result in lower molecular weight bands.
-
Antibody Cross-Reactivity: Some polyclonal antibodies may recognize other proteins with similar epitopes, leading to non-specific bands. For instance, one commercially available EED antibody is known to cross-react with an unidentified protein at 42 kDa.[10]
Q2: My EED signal is very weak or absent. What are the possible causes?
A2: A weak or non-existent EED signal can stem from several factors throughout the Western blot workflow:
-
Inefficient Protein Extraction: EED is a nuclear protein and a core component of the Polycomb Repressive Complex 2 (PRC2).[11][12] Incomplete lysis of the nuclear membrane can lead to poor extraction and low protein yield.
-
Protein Degradation: As mentioned, EED can be degraded if samples are not handled properly. Always work on ice and use protease inhibitors in your lysis buffer.[9]
-
Poor Transfer: Inefficient transfer of the protein from the gel to the membrane can result in a weak signal. This is especially true for higher molecular weight proteins.
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low for effective detection.[13][14]
-
Inactive Antibody: Ensure the primary antibody has been stored correctly and has not expired.[14]
Q3: I'm observing high background on my EED Western blot. How can I reduce it?
A3: High background can obscure your protein of interest. Here are some common causes and solutions:
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[13]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high.[14]
-
Insufficient Washing: Wash steps are crucial for removing unbound antibodies.[13]
-
Contaminated Buffers: Ensure all your buffers are freshly prepared and free of contaminants.[15]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during EED Western blotting.
Problem 1: Inconsistent or Unexpected Banding Patterns
| Potential Cause | Recommended Solution |
| Multiple EED Isoforms | Consult the literature and antibody datasheets to confirm the expected sizes of EED isoforms in your specific cell or tissue type.[3][4][5] |
| Post-Translational Modifications (PTMs) | To investigate if higher molecular weight bands are due to PTMs, you can treat your lysates with enzymes like phosphatases (for phosphorylation) before running the gel.[7] |
| Protein Degradation | Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C during preparation.[9] |
| Antibody Non-Specificity | Use a monoclonal antibody if possible, or validate your polyclonal antibody with a positive control (e.g., cell lysate known to express EED) and a negative control (e.g., EED knockout cell lysate).[13] |
Problem 2: Weak or No EED Signal
| Potential Cause | Recommended Solution |
| Inefficient Protein Lysis | Use a lysis buffer specifically designed for nuclear proteins, which may include detergents like NP-40 and sonication to ensure complete nuclear membrane disruption.[9] |
| Insufficient Protein Loading | Quantify your protein samples using a Bradford or BCA assay and ensure you are loading an adequate amount (typically 20-30 µg of total protein). |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration for your primary antibody. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.[13] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of EED.[16] |
| Extended Antibody Incubation | Try incubating the primary antibody overnight at 4°C to increase the signal.[9] |
Problem 3: High Background
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time to 1-2 hours at room temperature. Consider trying different blocking agents, such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[13] |
| High Antibody Concentration | Reduce the concentration of your primary and/or secondary antibodies.[14] |
| Insufficient Washing | Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween 20 (e.g., TBST).[14] |
| Membrane Drying | Ensure the membrane does not dry out at any point during the incubation and washing steps.[16] |
Experimental Protocols
Protocol 1: Nuclear Protein Extraction for EED
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex vigorously to lyse the cytoplasmic membrane.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors).
-
Incubate on ice with intermittent vortexing, or sonicate briefly to lyse the nuclear membrane and release nuclear proteins.
-
Centrifuge at high speed to pellet cellular debris. The supernatant contains the nuclear proteins.
-
Determine the protein concentration of the nuclear extract.
Protocol 2: Western Blotting for EED
-
SDS-PAGE: Load 20-30 µg of nuclear protein extract per lane on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the primary EED antibody (at the optimized dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A typical workflow for Western blotting of the EED protein.
Caption: The core components of the Polycomb Repressive Complex 2 (PRC2).
References
- 1. Anti-EED antibody (ab4469) | Abcam [abcam.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. EED antibody (16818-1-AP) | Proteintech [ptglab.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. EED Antibody | Cell Signaling Technology [cellsignal.com]
- 11. mybiosource.com [mybiosource.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
Improving the solubility and stability of PROTAC EED degrader-1 in vitro
Welcome to the technical support center for PROTAC EED degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this molecule in in vitro applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound has low aqueous solubility. What are the initial steps to improve this?
A1: Poor aqueous solubility is a common challenge with PROTAC molecules due to their high molecular weight and lipophilicity.[1] Here are some initial steps to address this:
-
Co-solvents: Prepare stock solutions in an organic solvent like DMSO and then dilute into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can affect cell viability and assay performance.
-
Formulation Screening: Experiment with different formulation strategies. For instance, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution of this compound at concentrations of at least 3.75 mg/mL.[2]
-
pH Adjustment: Evaluate the effect of pH on the solubility of your compound, as ionizable groups can significantly influence solubility.[]
Q2: I'm observing precipitation of my this compound during my cell-based assays. How can I prevent this?
A2: Precipitation during experiments can lead to inconsistent and unreliable results. Consider the following troubleshooting tips:
-
Vehicle Control: Always include a vehicle control (the solvent system without the PROTAC) to ensure that the observed effects are not due to the solvents.
-
Sonication and Warming: Gentle warming to 37°C and sonication can help dissolve the compound in the stock solution.[4]
-
Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. For cell-based assays, achieving a stable supersaturated solution (kinetic solubility) might be sufficient for the duration of the experiment.[5][6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80, can help maintain the PROTAC in solution.[2]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For initial in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is recommended. A datasheet for the similar PROTAC EED degrader-2 suggests a solubility of up to 80 mg/mL in DMSO with the aid of ultrasound. Once dissolved, store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] For cell-based assays, further dilute the DMSO stock into the desired aqueous buffer or cell culture medium immediately before use.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: The stability of your PROTAC is crucial for obtaining reproducible data. You can assess its chemical stability using High-Performance Liquid Chromatography (HPLC). This involves incubating the PROTAC in your experimental buffer at the desired temperature for various time points and then analyzing the remaining compound by HPLC. A decrease in the peak area of the parent compound over time indicates degradation.[7]
Troubleshooting Guides
Low Solubility in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate after diluting DMSO stock in aqueous buffer. | The compound has exceeded its thermodynamic solubility in the final buffer. | 1. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if compatible with your assay. 2. Test different buffer compositions and pH values.[] 3. Consider using formulation aids like cyclodextrins or surfactants.[8][9] |
| Inconsistent results in biological assays. | Micro-precipitation of the compound that is not visible to the naked eye. | 1. Filter the final solution through a 0.22 µm filter before adding to the assay. 2. Perform a kinetic solubility assay to determine the time window of stability. |
Compound Instability During Experiments
| Symptom | Possible Cause | Suggested Solution |
| Loss of compound activity over the course of a long-term experiment. | Chemical degradation of the PROTAC molecule in the experimental medium. | 1. Perform a chemical stability assay using HPLC to determine the degradation rate.[7] 2. If degradation is observed, consider replenishing the compound at regular intervals during the experiment. 3. Assess the impact of temperature and light on stability and adjust experimental conditions accordingly. |
| Appearance of new peaks in HPLC analysis of the compound post-incubation. | Degradation into metabolites or other byproducts. | 1. Use LC-MS to identify the degradation products. 2. If using cell-based assays, consider that metabolic degradation might be occurring.[10] |
Quantitative Data Summary
| Compound | Solvent/System | Solubility | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (Clear Solution) | [2] |
| This compound | 10% DMSO, 90% Corn Oil | 3.75 mg/mL (Suspended Solution) | [2] |
| PROTAC EED degrader-2 | DMSO | 80 mg/mL (with ultrasound) |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific buffer.[5][11]
Materials:
-
This compound (solid)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Orbital shaker at a controlled temperature
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a known volume of the buffer in a glass vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved PROTAC in the supernatant using a validated HPLC method with a standard curve.
Protocol 2: Kinetic Solubility Assessment
This protocol is useful for determining the solubility of a compound from a DMSO stock in an aqueous buffer over a shorter time frame, which is often more relevant for in vitro biological assays.[12][13]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity or a nephelometer
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay (typically ≤1%).
-
Mix the solution thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Measure the light scattering or turbidity at a specific wavelength (e.g., 620 nm). An increase in signal compared to the buffer-only control indicates precipitation.
Protocol 3: In Vitro Chemical Stability Assay using HPLC
This protocol assesses the chemical stability of this compound in a given buffer over time.[7]
Materials:
-
This compound stock solution
-
Buffer of interest
-
Incubator at a controlled temperature
-
HPLC system
Procedure:
-
Prepare a solution of this compound in the buffer of interest at a known concentration.
-
Take an initial sample (t=0) and immediately quench any potential degradation by adding an organic solvent like acetonitrile and store at -20°C until analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and quench them in the same manner as the t=0 sample.
-
Analyze all samples by HPLC.
-
Determine the percentage of the PROTAC remaining at each time point by comparing the peak area to the t=0 sample.
Signaling Pathways and Experimental Workflows
Caption: EED signaling pathway and mechanism of action for this compound.
Caption: Experimental workflow for troubleshooting solubility and stability issues.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Assessing and reducing the cellular toxicity of PROTAC EED degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PROTAC EED degrader-1. The information is designed to help assess and reduce the cellular toxicity of this molecule during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule that targets the Embryonic Ectoderm Development (EED) protein for degradation.[1][2] EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through the methylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of PRC2 activity is implicated in various cancers.[1]
This compound is a von Hippel-Lindau (VHL)-based PROTAC, meaning it utilizes the VHL E3 ubiquitin ligase.[3][4] It works by simultaneously binding to EED and the VHL E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. The degradation of EED leads to the subsequent degradation of other core PRC2 components, such as EZH2 and SUZ12, thereby inhibiting PRC2 function.[3][5][6]
Q2: What are the potential causes of cellular toxicity with this compound?
Potential causes of cellular toxicity can be categorized as on-target or off-target effects:
-
On-target toxicity: This arises from the intended degradation of EED and the PRC2 complex. While this is the desired effect in cancer cells, it could also be detrimental to normal, healthy cells that rely on PRC2 function for normal gene regulation.[7]
-
Off-target toxicity: This occurs when the PROTAC molecule interacts with proteins other than EED or the intended E3 ligase. This can lead to the degradation of unintended proteins and subsequent cellular dysfunction.[8] The relatively high molecular weight and poor solubility of some PROTACs can also contribute to non-specific toxicity.[9]
-
"Hook effect": At very high concentrations, the PROTAC molecule can form binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex. This can reduce degradation efficiency and potentially lead to off-target effects.[10]
Q3: How can I assess the cellular toxicity of this compound in my experiments?
A variety of in vitro assays can be used to evaluate the cytotoxicity of this compound:[8][]
-
Cell Viability Assays: Assays like MTT, XTT, or CellTiter-Glo® assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cytotoxicity Assays: Assays such as the LDH release assay measure the integrity of the cell membrane.
-
Apoptosis Assays: Methods like Annexin V staining or caspase activity assays can determine if the observed cell death is due to apoptosis.
-
Proliferation Assays: These assays, often performed over several days, measure the inhibitory effect of the PROTAC on cell growth.
It is crucial to perform these assays in both cancer cell lines and relevant normal, non-cancerous cell lines to determine the therapeutic window.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in both cancer and normal cells. | On-target toxicity in normal cells. | Titrate the concentration of this compound to find the lowest effective dose that selectively kills cancer cells. Consider using 3D cell culture models (spheroids, organoids) that may better mimic in vivo responses. |
| Off-target effects. | Perform proteomic studies (e.g., mass spectrometry) to identify any unintended protein degradation. If off-target effects are suspected, consider synthesizing a negative control PROTAC that does not bind to EED but retains the E3 ligase ligand and linker. | |
| Inconsistent degradation of EED and/or high cell death. | "Hook effect" due to high PROTAC concentration. | Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for EED degradation without inducing the hook effect.[10] |
| Poor solubility of the PROTAC. | Ensure the PROTAC is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3] | |
| No EED degradation is observed. | Low expression of VHL E3 ligase in the cell line. | Confirm the expression level of VHL in your cell line of interest using Western blot or qPCR. If VHL expression is low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase. |
| Inefficient ternary complex formation. | The linker length and composition are critical for efficient ternary complex formation. It may be necessary to test different PROTACs with varying linkers. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (pKD) for EED | 9.02 ± 0.09 | - | [3] |
| PRC2 Inhibition (pIC50) | 8.17 ± 0.24 | - | [3] |
| Growth Inhibition (GI50) | 45 nM (PROTAC 2) | Karpas422 | [5] |
| Growth Inhibition (GI50) | 57 nM (PROTAC 1) | Karpas422 | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for EED Degradation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EED overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of EED degradation relative to the loading control.
Visualizations
References
- 1. benthamscience.com [benthamscience.com]
- 2. EED - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]
- 5. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Developing an Assay to Measure Ternary Complex Formation in Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and performing assays to measure the formation of ternary complexes within cells.
Frequently Asked Questions (FAQs)
Q1: What are the common in-cell methods to measure ternary complex formation?
A1: Several methods are commonly employed to measure ternary complex formation in cells, each with its own advantages and limitations. Key techniques include:
-
Bioluminescence Resonance Energy Transfer (BRET) and NanoBRET™: These are proximity-based assays that measure the energy transfer between a bioluminescent donor (like NanoLuc® Luciferase) and a fluorescent acceptor (like HaloTag®) fused to the proteins of interest. An increase in the BRET signal indicates that the two proteins are in close proximity, suggesting complex formation.[1][2][3] NanoBRET is particularly well-suited for kinetic analysis in live cells.[1][2][4]
-
Förster Resonance Energy Transfer (FRET): Similar to BRET, FRET measures energy transfer between two fluorescent proteins (e.g., CFP and YFP). It can be used to visualize protein interactions in living cells. A BiFC-based FRET assay has been developed specifically for visualizing ternary complexes.[5][6]
-
Proximity Ligation Assay (PLA): PLA is an antibody-based technique that allows for the in-situ detection of protein-protein interactions. When two proteins are in close proximity (typically <40 nm), oligonucleotide-labeled secondary antibodies can be ligated to form a circular DNA template, which is then amplified and detected with a fluorescent probe.[7][8]
-
Co-immunoprecipitation (Co-IP): This is a classic technique used to study protein-protein interactions. An antibody against one protein of interest is used to pull down its binding partners from a cell lysate. The presence of the other components of the ternary complex is then detected by Western blotting.[9][10][11]
Q2: How do I choose the right assay for my experiment?
A2: The choice of assay depends on several factors, including the specific biological question, the nature of the interacting proteins, and available resources.
| Assay | Key Advantages | Key Considerations |
| NanoBRET™ | Live-cell, kinetic measurements, high-throughput compatible, quantitative.[2][4] | Requires genetic modification (fusion proteins). |
| FRET | Live-cell imaging, provides spatial information.[5] | Can have lower signal-to-noise ratio, requires careful controls for bleed-through. |
| PLA | In-situ detection in fixed cells/tissues, high sensitivity and specificity.[12] | Requires specific and validated primary antibodies, semi-quantitative.[8] |
| Co-IP | Does not necessarily require protein modification, widely used. | Prone to false positives/negatives, may not capture transient interactions.[9][13] |
Q3: What is the "hook effect" in ternary complex assays and how can I avoid it?
A3: The hook effect is a phenomenon observed in assays measuring ternary complex formation, particularly with bifunctional molecules like PROTACs. At high concentrations of the bifunctional molecule, the formation of binary complexes (e.g., PROTAC-target protein and PROTAC-E3 ligase) is favored over the ternary complex. This leads to a decrease in the measured signal at high compound concentrations, resulting in a bell-shaped dose-response curve.[1][14][15] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for ternary complex formation.[15]
Troubleshooting Guides
NanoBRET™/FRET Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inefficient transfection or low expression of fusion proteins.- Donor and acceptor are too far apart (>10 nm).- Suboptimal ratio of donor to acceptor plasmids. | - Optimize transfection protocol and verify protein expression by Western blot or luminescence.- Re-design fusion constructs (e.g., change linker length or fusion terminus).- Titrate the ratio of donor and acceptor plasmids to find the optimal expression level. A 1:100 ratio of NanoLuc® donor to HaloTag® acceptor is a common starting point for NanoBRET.[2] |
| High Background Signal | - Overexpression of fusion proteins leading to random proximity.- Spectral bleed-through from the donor to the acceptor channel. | - Reduce the amount of plasmid used for transfection.- Use appropriate filter sets and perform control experiments with donor-only and acceptor-only transfected cells to correct for bleed-through. |
| Inconsistent Results | - Variation in cell density or transfection efficiency.- Inconsistent incubation times. | - Ensure consistent cell seeding and transfection conditions across experiments.- Adhere to a strict timeline for reagent addition and measurements. |
Proximity Ligation Assay (PLA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PLA Signal | - Low abundance of the target proteins.- Primary antibodies are not working or are from the same species.- Sample dried out during the assay. | - Increase the primary antibody concentration.- Validate primary antibodies for immunofluorescence first. Ensure they are from different species.[16]- Use a humidity chamber during incubations and a hydrophobic pen to encircle the sample.[16] |
| High Background Signal | - Non-specific binding of primary or PLA probes.- High concentration of primary antibodies. | - Increase blocking time and ensure the entire sample is covered with blocking solution.- Titrate primary antibodies to determine the optimal concentration with the lowest background. |
| Signal Coalescence | - Over-exposure during imaging.- Too high concentration of primary antibodies. | - Avoid using auto-exposure settings during image capture.- Reduce the concentration of primary antibodies. |
Co-immunoprecipitation (Co-IP)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Co-IP Signal | - The interaction is weak or transient.- The lysis buffer is too harsh and disrupts the interaction.- The antibody is blocking the interaction site. | - Consider cross-linking proteins before cell lysis.[9]- Use a milder lysis buffer with lower salt and non-ionic detergents (e.g., NP-40).[10]- Use an antibody that targets a different epitope on the protein.[17] |
| High Background / Non-specific Binding | - Insufficient washing.- The antibody concentration is too high.- Proteins are binding non-specifically to the beads. | - Increase the number and stringency of wash steps.[9]- Reduce the amount of antibody used.[13]- Pre-clear the lysate with beads before the IP and block the beads with BSA.[9][17] |
| Target Protein Not Eluted | - Inefficient elution.- The interaction between the antibody and the beads is too strong. | - Ensure the correct elution buffer is being used.- Consider using a different type of bead or a cross-linking approach to covalently link the antibody to the beads, allowing for harsher elution conditions without eluting the antibody itself. |
Experimental Protocols & Workflows
General NanoBRET™ Ternary Complex Assay Workflow
This protocol provides a general workflow for a NanoBRET™ assay to measure the interaction between a target protein (Protein A) and an E3 ligase component (Protein B) mediated by a PROTAC.
dot
Caption: General workflow for a NanoBRET ternary complex assay.
Two-Step Co-immunoprecipitation Protocol
This protocol is designed to provide evidence for a ternary complex (Protein A, Protein B, and Protein C) by performing sequential immunoprecipitations.[11]
dot
Caption: Workflow for a two-step co-immunoprecipitation experiment.
Signaling Pathway of PROTAC-mediated Protein Degradation
This diagram illustrates the key steps in PROTAC-mediated protein degradation, which involves the formation of a ternary complex.
dot
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Ternary Complex Formation [promega.sg]
- 2. Ternary Complex Formation [promega.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. troubleshooting of Co-IP [assay-protocol.com]
- 14. biorxiv.org [biorxiv.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. blog.benchsci.com [blog.benchsci.com]
- 17. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
Understanding cell-type specific differences in response to PROTAC EED degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC EED degrader-1. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Embryonic Ectoderm Development (EED) protein.[1][2] It functions by simultaneously binding to EED, a core subunit of the Polycomb Repressive Complex 2 (PRC2), and an E3 ubiquitin ligase, the von Hippel-Lindau (VHL) protein.[1][3] This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. The degradation of EED leads to the destabilization and subsequent degradation of other core PRC2 components, namely EZH2 and SUZ12.[1][3][4][5] This ultimately inhibits PRC2's methyltransferase activity, which is crucial for gene silencing.[1][3]
Q2: Why is there a variable response to this compound across different cell lines?
A2: The differential sensitivity of cell lines to this compound can be attributed to several factors:
-
Expression Levels of Target and E3 Ligase: The efficiency of PROTAC-mediated degradation is dependent on the intracellular concentrations of both the target protein (EED) and the recruited E3 ligase (VHL).[6] Cell lines with higher expression of both EED and VHL are generally more sensitive to the degrader. Conversely, low expression of either protein can limit the formation of the ternary complex (EED-PROTAC-VHL) and subsequent degradation.[6]
-
Genetic Background of the Cell Line: The mutational status of PRC2 complex components, particularly EZH2, can significantly influence sensitivity. For instance, the Karpas422 cell line, which harbors an activating EZH2 mutation, is highly dependent on PRC2 activity for its proliferation and is therefore particularly sensitive to EED degradation.[1][3][7]
-
Cellular Proliferation Rate: The rate of cell division can impact the observed efficacy of the degrader. Faster-growing cells may show a more pronounced anti-proliferative effect in a shorter timeframe.
-
Off-Target Effects and Cellular Context: The overall cellular environment, including the expression of other proteins and the activity of various signaling pathways, can modulate the response to the degrader.
Q3: What are the expected downstream effects of treating cells with this compound?
A3: Treatment with this compound is expected to lead to a cascade of molecular events:
-
Rapid Degradation of EED: EED protein levels should decrease within a few hours of treatment.[1]
-
Co-degradation of PRC2 Components: Following EED degradation, a reduction in the protein levels of EZH2 and SUZ12 is expected.[1][3]
-
Reduction in H3K27me3 Levels: As the PRC2 complex is dismantled, a decrease in the global levels of histone H3 lysine 27 trimethylation (H3K27me3) will occur. This may take longer to become apparent than the protein degradation itself.[3]
-
Inhibition of Cell Proliferation: In PRC2-dependent cancer cell lines, the degradation of the complex will lead to a potent inhibition of cell growth.[1][3][4]
Troubleshooting Guides
Problem 1: No or weak degradation of EED observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. Be aware of the "hook effect," where very high concentrations can inhibit ternary complex formation and reduce degradation efficiency.[8] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal treatment duration for maximal EED degradation. EED degradation can be observed as early as 1-2 hours.[1] |
| Low VHL Expression in the Cell Line | Verify the expression level of VHL in your cell line of interest using Western Blot or by consulting databases like the Cancer Cell Line Encyclopedia. If VHL expression is low, consider using a cell line with higher VHL expression as a positive control. |
| Poor Cell Permeability of the PROTAC | While this compound is designed to be cell-permeable, issues can arise. Ensure proper dissolution of the compound. If permeability issues are suspected, consult relevant literature for formulation strategies. |
| Issues with Western Blot Protocol | Ensure complete cell lysis by using an appropriate lysis buffer containing protease inhibitors.[9] Optimize antibody concentrations and incubation times. Use a positive control cell line known to be sensitive to the degrader (e.g., Karpas422).[1] |
| Protein Degradation During Sample Preparation | Always work on ice and add protease and phosphatase inhibitors to your lysis buffer to prevent degradation of your target proteins.[9][10] |
Problem 2: Inconsistent or non-reproducible results in cell viability assays (e.g., CCK-8, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to minimize variability between wells. Calibrate your cell counting method. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Suboptimal Incubation Time | Determine the optimal incubation time for the viability assay with your specific cell line and treatment conditions. A longer incubation period (e.g., up to 14 days) may be required to observe a significant anti-proliferative effect.[1] |
| Interference of the PROTAC with the Assay Reagent | To check for chemical interference, perform a control experiment with the PROTAC in cell-free media containing the viability reagent. |
| Cell Clumping | For suspension cell lines, ensure gentle but thorough mixing before and during seeding. For adherent cells, ensure they are properly trypsinized to a single-cell suspension. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and a related EED degrader, UNC6852.
Table 1: In Vitro Activity of this compound in Karpas422 Cells [1]
| Parameter | Value |
| Binding Affinity (pKD for EED) | 9.02 |
| PRC2 Inhibition (pIC50) | 8.17 |
| Growth Inhibition (GI50) | 0.045 µM (14-day assay) |
Table 2: Degradation of PRC2 Components by EED-Targeted Degrader UNC6852 in HeLa Cells [3]
| Protein | DC50 (µM) |
| EED | 0.79 |
| EZH2 | 0.3 |
| SUZ12 | 0.59 |
Experimental Protocols
Western Blot Analysis of EED, EZH2, and SUZ12 Degradation
This protocol is adapted for assessing the degradation of PRC2 components following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the anti-proliferative effects of this compound.
Materials:
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension and seed 100 µL of cells into each well of a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 4, 8, 12, or 14 days). For longer incubation times, the medium may need to be replaced periodically.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the GI50 value.
-
Co-Immunoprecipitation (Co-IP) of the PRC2 Complex
This protocol is for verifying the disruption of the PRC2 complex following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Co-IP lysis buffer (non-denaturing) with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-EED or anti-EZH2)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blot analysis
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control as described in the Western Blot protocol.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the immunoprecipitating antibody (e.g., anti-EED) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding Laemmli buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against other PRC2 components (e.g., EZH2 and SUZ12) to assess the integrity of the complex.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for assessing PRC2 degradation.
Caption: Troubleshooting logic for weak EED degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy and Bioavailability of EED Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Embryonic Ectoderm Development (EED) degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, particularly concerning efficacy and bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My EED degrader shows potent in vitro degradation but poor in vivo efficacy.
Q: What are the potential reasons for the disconnect between in vitro potency and in vivo efficacy of my EED degrader?
A: This is a common challenge in the development of PROTACs and other targeted protein degraders. The complex in vivo environment presents several hurdles that are not captured in in vitro assays. Key factors include:
-
Poor Pharmacokinetics (PK): The degrader may not be reaching the tumor or target tissue at a sufficient concentration or for a long enough duration to induce effective protein degradation. This can be due to poor absorption, rapid metabolism, or fast clearance.
-
Limited Bioavailability: The chemical properties of many degraders, often falling "beyond the Rule of Five," can lead to low oral bioavailability.[1]
-
Instability: The degrader may be unstable in plasma or in the acidic environment of the stomach.
-
Off-target Effects: In vivo, the degrader might interact with other proteins or systems, leading to unforeseen toxicities or a reduction in the concentration available to bind to EED.
-
Tumor Microenvironment: The physical and chemical properties of the tumor microenvironment can limit drug penetration and efficacy.
Troubleshooting Workflow:
References
Technical Support Center: Control Experiments for Proteasome Inhibition
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving proteasome inhibitors. The focus is on designing and interpreting control experiments to ensure that the observed effects are specifically due to the inhibition of the proteasome and not off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of proteasome inhibitors?
A1: Proteasome inhibitors can exhibit off-target effects by inhibiting other cellular proteases. For example, bortezomib, a dipeptide boronate, has been shown to inhibit several serine proteases, including cathepsin G, cathepsin A, chymase, and HtrA2/Omi, at concentrations near or equivalent to those that inhibit the proteasome.[1][2] This off-target activity is hypothesized to contribute to side effects like peripheral neuropathy.[1] In contrast, epoxyketone-based inhibitors like carfilzomib show higher specificity for the N-terminal threonine active sites of the proteasome and have demonstrated significantly less or no inhibitory activity against serine proteases.[1][2] Off-target effects can also include impacts on deubiquitinating enzymes (DUBs) and other components of the ubiquitin-proteasome system (UPS).[3][4]
Q2: How do I choose the right control experiments to confirm specific proteasome inhibition?
A2: To confirm specific proteasome inhibition, a multi-pronged approach is recommended:
-
Use structurally different inhibitors: Employing multiple proteasome inhibitors with different chemical structures (e.g., a boronate like bortezomib and an epoxyketone like carfilzomib) can help distinguish on-target from off-target effects.[5] If the biological effect is observed with multiple, structurally distinct inhibitors, it is more likely to be a result of proteasome inhibition.
-
Include a negative control compound: Use an inactive analog of the inhibitor if available. This compound is structurally similar to the active inhibitor but does not inhibit the proteasome.
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing the target protein or a downstream effector that is normally degraded by the proteasome.
-
Directly measure proteasome activity: Use cell-based or biochemical assays to confirm that the inhibitor is blocking proteasome activity at the concentrations used in your experiments.[6][7]
-
Assess accumulation of ubiquitinated proteins: A hallmark of proteasome inhibition is the accumulation of polyubiquitinated proteins. This can be monitored by western blotting for ubiquitin.[4][8]
Q3: What are the different types of proteasome activity assays?
A3: Proteasome activity is typically measured by monitoring the cleavage of specific fluorogenic or luminogenic peptide substrates.[9][10][11] The proteasome has three main catalytic activities, and specific substrates are available for each:
-
Chymotrypsin-like (CT-L): The most potent activity, often measured using the substrate Suc-LLVY-AMC (fluorogenic) or Suc-LLVY-aminoluciferin (luminogenic).[7][9][12]
-
Trypsin-like (T-L): Cleaves after basic residues, measured with substrates like Boc-LRR-AMC or Z-LRR-aminoluciferin.[7][9][12]
-
Caspase-like (C-L) or Peptidylglutamyl peptide hydrolyzing (PGPH): Cleaves after acidic residues, measured with substrates like Z-LLE-AMC or Z-nLPnLD-aminoluciferin.[7][9][12]
These assays can be performed on purified proteasomes, in cell lysates, or directly in cultured cells using cell-permeable reagents.[6][13] Luminescent assays, such as the Proteasome-Glo™ assays, offer high sensitivity and avoid issues with autofluorescence from test compounds.[6][7]
Q4: How can I ensure the observed phenotype is due to proteasome inhibition and not general cytotoxicity?
A4: It is crucial to differentiate between specific effects of proteasome inhibition and non-specific effects of cytotoxicity, as prolonged or high-dose treatment with proteasome inhibitors can be toxic to cells.[8][14]
-
Dose-response and time-course studies: Perform experiments across a range of inhibitor concentrations and time points. A specific inhibitor should block proteasome activity at concentrations lower than those that induce widespread cell death.
-
Use a reporter system: Employ a cell line that expresses a destabilized fluorescent protein (e.g., ZsGreen-ODC or Ub-G76V-GFP), which is rapidly degraded by the proteasome.[14][15][16] Inhibition of the proteasome leads to the accumulation of the fluorescent protein, providing a direct readout of proteasome activity in live cells.[16]
-
Monitor cell viability: Concurrently measure cell viability using standard assays (e.g., MTT or CellTiter-Glo®) to identify the concentration window where the inhibitor is active against the proteasome without causing significant cell death.
-
Control for off-target protease inhibition: If your inhibitor is known to have off-target effects (e.g., bortezomib on serine proteases[1]), use specific inhibitors for those off-target proteases as controls to see if they replicate the phenotype.
Troubleshooting Guides
Problem 1: My compound is not inhibiting the proteasome in cells.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Switch to a cell-based assay with a cell-permeable luminogenic substrate (e.g., Proteasome-Glo™) to confirm intracellular activity.[6][12] |
| Compound instability | Check the stability of your compound in your cell culture medium over the time course of the experiment. |
| Incorrect assay for the inhibitor type | Ensure the assay conditions are appropriate for your inhibitor. Some inhibitors are specific to certain proteasome subunits (e.g., immunoproteasome-specific inhibitors), which may not be highly expressed in your cell line.[2][17] |
Problem 2: I see an accumulation of ubiquitinated proteins, but my specific protein of interest is not stabilized.
| Possible Cause | Troubleshooting Step |
| Protein is not a proteasome substrate | Confirm that your protein of interest is indeed degraded by the ubiquitin-proteasome system. This can be tested using cycloheximide chase assays in the presence and absence of a potent proteasome inhibitor like MG132. |
| Redundant degradation pathways | Your protein might be degraded by other pathways (e.g., lysosomal degradation/autophagy). Use inhibitors of these pathways (e.g., bafilomycin A1 or chloroquine) to investigate their involvement. |
| Protein has a very long half-life | The half-life of your protein may be too long to observe accumulation within the timeframe of your experiment. Extend the treatment duration with the proteasome inhibitor. |
Problem 3: The proteasome inhibitor is causing high levels of cell death at the intended concentration.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve to find the lowest effective concentration that inhibits the proteasome without causing excessive cell death.[8][14] A good starting point is the IC50 for proteasome inhibition. |
| Treatment time is too long | Conduct a time-course experiment to determine the optimal treatment duration. Significant proteasome inhibition can often be observed within a few hours. |
| Cell line is highly sensitive | Some cell types, particularly cancer cells, are more sensitive to proteasome inhibition.[4][18] Consider using a less sensitive cell line for mechanistic studies if possible, or use a lower, sub-lethal concentration of the inhibitor. |
Quantitative Data Summary
Table 1: Specificity of Common Proteasome Inhibitors
| Inhibitor | Class | Target Subunit(s) | Reversibility | Known Off-Targets |
| Bortezomib (PS-341) | Peptide Boronate | β5 (Chymotrypsin-like) > β1 (Caspase-like) | Reversible | Serine proteases (e.g., HtrA2/Omi, Cathepsin G)[1][2] |
| Carfilzomib (PR-171) | Peptide Epoxyketone | β5 (Chymotrypsin-like) | Irreversible | Highly specific for proteasome; minimal off-target activity reported[1][2] |
| MG132 | Peptide Aldehyde | β5 (Chymotrypsin-like) > β1, β2 | Reversible | Calpains, other cysteine proteases[14][19] |
| Ixazomib (MLN2238) | Peptide Boronate | β5 (Chymotrypsin-like) > β1 (Caspase-like) | Reversible | Similar class to Bortezomib |
| Marizomib | β-lactone | β5, β2, β1 | Irreversible |
Experimental Protocols
Protocol 1: Cell-Based Proteasome Activity Assay (Luminescent)
This protocol is adapted from the Proteasome-Glo™ Cell-Based Assay methodology.[6][12]
Materials:
-
Cells cultured in 96-well plates (white-walled for luminescence)
-
Proteasome inhibitor (test compound) and a positive control inhibitor (e.g., MG132)
-
Proteasome-Glo™ Cell-Based Reagent (specific for chymotrypsin-like, trypsin-like, or caspase-like activity)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of your test compound. Include wells for untreated cells (negative control) and cells treated with a known proteasome inhibitor (positive control). Incubate for the desired time (e.g., 1-6 hours).
-
Reagent Preparation: Equilibrate the Proteasome-Glo™ Cell-Based Reagent to room temperature.
-
Assay: a. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. b. Add a volume of Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on a plate shaker at low speed for 2 minutes to induce cell lysis and initiate the reaction. d. Incubate at room temperature for a minimum of 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of proteasome inhibition for each concentration of your test compound relative to the untreated controls. Plot the data to determine the IC50 value.
Protocol 2: Western Blot for Ubiquitin Accumulation
Materials:
-
Cells and culture reagents
-
Proteasome inhibitor (test compound) and positive control (e.g., Bortezomib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2 clones)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with your test compound at various concentrations and time points. Include positive and negative controls.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells directly on the plate with ice-cold lysis buffer. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Western Blot: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system. A characteristic high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
Visualizations
Caption: The Ubiquitin-Proteasome System (UPS) Pathway.
Caption: Experimental workflow for validating inhibitor specificity.
Caption: Decision tree for troubleshooting experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Identification of an inhibitor of the ubiquitin–proteasome system that induces accumulation of polyubiquitinated proteins in the absence of blocking o ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00386H [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
- 7. Proteasome-Glo™ Assays [promega.com]
- 8. reddit.com [reddit.com]
- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitors [labome.com]
- 15. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Battle for PRC2 Targeting: PROTAC EED Degrader-1 vs. EZH2 Catalytic Inhibitors in Cancer Cells
A Comparative Guide for Researchers
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in various cancers, making it a prime therapeutic target. Two major strategies to drug this complex have emerged: catalytic inhibition of its enzymatic subunit, EZH2, and targeted degradation of core complex components. This guide provides a detailed comparison of PROTAC EED degrader-1, a proteolysis-targeting chimera aimed at the EED subunit, and catalytic EZH2 inhibitors, offering researchers a comprehensive overview of their mechanisms, efficacy, and the experimental protocols to evaluate them.
Executive Summary
| Feature | This compound | EZH2 Catalytic Inhibitors |
| Target | Embryonic Ectoderm Development (EED) | Enhancer of Zeste Homolog 2 (EZH2) |
| Mechanism of Action | Induces proteasomal degradation of the entire PRC2 complex (EED, EZH2, SUZ12)[1][2] | Competitively inhibits the SET domain of EZH2, blocking its methyltransferase activity. |
| Effect on PRC2 | Eliminates the entire protein complex. | Inhibits enzymatic function, but the complex remains. |
| Potential Advantages | - Overcomes resistance from EZH2 mutations that prevent inhibitor binding.[3] - Eliminates both catalytic and non-catalytic functions of PRC2. | - Well-established class of drugs with clinical validation (e.g., Tazemetostat).[3] |
| Known Molecules | This compound, UNC6852 | Tazemetostat, GSK126, UNC1999 |
Data Presentation: Performance in Cancer Cell Lines
The following tables summarize the quantitative data on the anti-proliferative and degradation activity of PROTAC EED degraders and EZH2 catalytic inhibitors in various cancer cell lines.
Table 1: Anti-Proliferative Activity
| Compound | Type | Cell Line | Assay Duration | IC50 / GI50 (nM) | Reference |
| This compound | EED Degrader | Karpas422 (EZH2 mutant DLBCL) | 14 days | 45 | [4] |
| PROTAC EED degrader-2 | EED Degrader | Karpas422 (EZH2 mutant DLBCL) | 14 days | 57 | [5] |
| UNC6852 | EED Degrader | DB (EZH2 mutant DLBCL) | 9 days | 3400 | [6] |
| UNC1999 | EZH2 Inhibitor | DB (EZH2 mutant DLBCL) | 8 days | 633 | [1][7] |
| GSK126 | EZH2 Inhibitor | Pfeiffer (EZH2 mutant DLBCL) | Not Specified | Cytostatic effect | N/A |
Table 2: Protein Degradation/Target Inhibition
| Compound | Type | Cell Line | Treatment | Effect | Reference |
| This compound | EED Degrader | Karpas422 | 1 µM, 1-24h | Degradation of EED, EZH2, and SUZ12.[4] | [4] |
| UNC6852 | EED Degrader | HeLa | 10 µM, 24-72h | Degradation of EED and EZH2.[2] | [2] |
| UNC1999 | EZH2 Inhibitor | MCF7 | 5 µM, 72h | Reduction of H3K27me3; no effect on EZH2 levels.[7] | [7] |
| GSK126 | EZH2 Inhibitor | DB | Not Specified | Reduction of H3K27me3. | [4] |
Mechanism of Action and Signaling Pathways
This compound and EZH2 catalytic inhibitors target the same oncogenic pathway, the PRC2-mediated gene silencing, but through distinct mechanisms.
EZH2 catalytic inhibitors act by competing with the cofactor S-adenosyl methionine (SAM) in the SET domain of EZH2. This directly blocks the methyltransferase activity of the PRC2 complex, preventing the trimethylation of Histone H3 at lysine 27 (H3K27me3). The consequence is the de-repression of PRC2 target genes, which often include tumor suppressors, leading to cell cycle arrest and apoptosis.
This compound , on the other hand, is a heterobifunctional molecule. One end binds to the EED subunit of the PRC2 complex, and the other end recruits an E3 ubiquitin ligase (e.g., VHL). This proximity induces the ubiquitination and subsequent proteasomal degradation of not only EED but the entire core PRC2 complex, including EZH2 and SUZ12.[1][2] This approach ablates both the catalytic and potential non-catalytic scaffolding functions of the PRC2 complex.
Experimental Workflow for Comparison
A logical workflow to compare the efficacy of a PROTAC EED degrader and an EZH2 catalytic inhibitor in cancer cells would involve a series of in vitro assays to assess their impact on cell viability, protein levels, and apoptosis.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of the compounds on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Karpas422)
-
Complete culture medium
-
96-well plates
-
This compound and EZH2 catalytic inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound and EZH2 catalytic inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired period (e.g., 72 hours to 14 days, depending on the compound's mechanism).
-
Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm for MTT or 450 nm for XTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50/GI50 values.
Western Blot Analysis for PRC2 Components and H3K27me3
Objective: To assess the effect of the compounds on the protein levels of EED, EZH2, and the histone mark H3K27me3.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-EED
-
Rabbit anti-EZH2
-
Rabbit anti-H3K27me3
-
Mouse anti-β-actin or anti-Histone H3 (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
-
anti-EED: 1:1000
-
anti-EZH2: 1:1000
-
anti-H3K27me3: 1:1000
-
anti-β-actin or anti-Histone H3: 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with the compounds for the desired time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Conclusion
Both PROTAC EED degraders and EZH2 catalytic inhibitors represent promising therapeutic strategies for cancers driven by PRC2 dysregulation. EZH2 inhibitors have the advantage of being a more clinically advanced class of drugs. However, PROTAC EED degraders offer a novel mechanism of action that may overcome some of the limitations of catalytic inhibitors, such as acquired resistance and the inability to target non-catalytic functions of EZH2. The choice between these two approaches will depend on the specific cancer context, including the presence of EZH2 mutations and the dependency of the tumor on the non-catalytic functions of the PRC2 complex. The experimental protocols provided in this guide offer a robust framework for researchers to directly compare the efficacy of these two modalities in their cancer models of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC EED Degrader-1 vs. Small Molecule EED Inhibitor MAK683
In the rapidly evolving landscape of epigenetic drug discovery, targeting the Polycomb Repressive Complex 2 (PRC2) has emerged as a promising strategy for various malignancies. Within this complex, the Embryonic Ectoderm Development (EED) subunit plays a critical role in allosterically activating the catalytic activity of EZH2, the enzyme responsible for histone H3 lysine 27 trimethylation (H3K27me3). This guide provides a detailed comparison of two distinct therapeutic modalities targeting EED: a proteolysis-targeting chimera (PROTAC), PROTAC EED degrader-1 , and a small molecule inhibitor, MAK683 .
This comparison synthesizes preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, biochemical and cellular activities, and potential therapeutic implications.
At a Glance: Key Differences in Mechanism and Activity
| Feature | This compound | MAK683 |
| Modality | PROTAC (Degrader) | Small Molecule (Inhibitor) |
| Mechanism of Action | Induces proteasomal degradation of EED | Allosterically inhibits EED function |
| Effect on PRC2 Complex | Degrades EED, EZH2, and SUZ12[1][2][3] | Inhibits PRC2 catalytic activity[4][5] |
| Target Engagement | Binds to EED and an E3 ubiquitin ligase (VHL)[2] | Binds to the H3K27me3 binding pocket of EED[4][5] |
Quantitative Performance Data
The following tables summarize the available preclinical data for this compound and MAK683. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | This compound | MAK683 | Reference Cell Line |
| Binding Affinity to EED (pKD) | 9.02[2] | Not explicitly reported | N/A |
| PRC2 Inhibition (pIC50) | 8.17[2] | Not explicitly reported | N/A |
| Cellular Potency (GI50) | 45 nM (Karpas422)[2] | ~80 nM (Karpas422)[6] | Karpas422 (EZH2 mutant DLBCL) |
| EED Degradation (DC50) | ~610 nM (DB cells) for UNC6852[7] | Does not induce degradation | DB (EZH2 mutant DLBCL) |
| EZH2 Degradation (DC50) | ~670 nM (DB cells) for UNC6852[7] | Does not induce degradation | DB (EZH2 mutant DLBCL) |
*Data for UNC6852, a structurally related EED PROTAC, is used as a surrogate for this compound's degradation capacity.
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | MAK683 | Xenograft Model |
| Tumor Growth Inhibition (TGI) | Data not publicly available | Significant tumor growth inhibition[8] | G401 (rhabdoid tumor) |
| Dosing Regimen | Not publicly available | Oral administration[8] | N/A |
Visualizing the Mechanisms of Action
To illustrate the distinct functional consequences of EED inhibition versus degradation, the following diagrams depict the relevant signaling pathways and molecular mechanisms.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize EED inhibitors and degraders, based on standard laboratory practices.
Western Blot for PRC2 Component Levels
This protocol is used to determine the protein levels of EED, EZH2, SUZ12, and H3K27me3 following treatment.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with either this compound, MAK683, or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect lysates.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or MAK683. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours to 14 days) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the half-maximal growth inhibition (GI50) concentration by plotting the absorbance values against the log of the compound concentrations and fitting the data to a dose-response curve.
-
Concluding Remarks
The comparison between this compound and the small molecule inhibitor MAK683 highlights a fundamental divergence in therapeutic strategy. While MAK683 acts as a conventional inhibitor by blocking the allosteric activation of PRC2, this compound offers a distinct and potentially more profound mechanism by inducing the degradation of not only EED but also the core components of the PRC2 complex.[1][3]
The degradation of the entire complex could lead to a more sustained and durable pharmacological effect compared to inhibition alone. Furthermore, by eliminating the target protein, PROTACs may overcome resistance mechanisms that arise from mutations in the drug-binding site. However, PROTACs are larger molecules and their development can be challenged by issues related to cell permeability and pharmacokinetics.
MAK683 has progressed to clinical trials, demonstrating a favorable safety and pharmacokinetic profile in humans.[9] The in vivo efficacy of this compound in animal models has not been extensively reported in the public domain.
Ultimately, the choice between an EED degrader and an inhibitor will depend on a variety of factors including the specific disease context, the potential for acquired resistance, and the overall therapeutic window. This guide provides a foundational comparison to aid researchers in navigating these complex and exciting new frontiers in epigenetic therapy.
References
- 1. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and pharmacodynamic activity evaluation of MAK683, a selective oral embryonic ectoderm development (EED) inhibitor, in adults with advanced malignancies in a first-in-human study. - ASCO [asco.org]
Orthogonal Validation of EED Degradation: A Comparative Guide for Researchers
A deep dive into mass spectrometry and alternative methods for quantifying the degradation of the pivotal epigenetic regulator, EED.
In the rapidly evolving landscape of targeted protein degradation, rigorous and multifaceted validation of target downregulation is paramount. For researchers and drug developers focused on the Polycomb Repressive Complex 2 (PRC2), the Embryonic Ectoderm Development (EED) subunit has emerged as a high-value therapeutic target. This guide provides a comprehensive comparison of mass spectrometry-based approaches with orthogonal, antibody-based methods for the validation of EED degradation, supported by experimental data and detailed protocols.
The Gold Standard: Mass Spectrometry-Based Proteomics
Mass spectrometry (MS)-based proteomics offers a highly sensitive and unbiased approach to globally quantify changes in the proteome following the application of a degrader molecule. This technique is particularly powerful for confirming the specificity of the degrader and identifying potential off-target effects.
A prominent example of this is the characterization of the EED-targeted bivalent chemical degrader, UNC6852. In a study utilizing tandem mass tag (TMT) quantification, treatment of HeLa cells with UNC6852 resulted in the selective degradation of EED and its binding partner EZH2 among over 5,000 quantified proteins.[1]
Quantitative Data from Mass Spectrometry
| Protein | Log2 Fold Change (UNC6852/DMSO) | p-value |
| EED | -1.5 | < 0.01 |
| EZH2 | -1.0 | < 0.01 |
| SUZ12 | -0.34 | > 0.01 |
| Data adapted from a study on the EED degrader UNC6852, where significant degradation was defined by a p-value < 0.01 and a log2 fold change ratio of < -0.5.[1] |
Experimental Protocol: Quantitative Proteomics
-
Cell Lysis and Protein Digestion: Cells are lysed, and proteins are extracted. The proteins are then digested into peptides, typically using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different experimental conditions (e.g., DMSO control, degrader-treated) are labeled with isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of each peptide (and thus protein) across the different conditions is determined by comparing the reporter ion intensities from the TMT tags.
Orthogonal Validation: Antibody-Based Methods
While mass spectrometry provides a global and unbiased view, orthogonal validation using antibody-based methods is crucial to confirm the results and provide complementary information. These methods are often more accessible and can offer higher throughput for screening purposes.
Western Blotting
Western blotting is a widely used technique to assess the abundance of a specific protein. It is a semi-quantitative method that can be made more quantitative with careful optimization and normalization.
Studies on EED degraders frequently employ Western blotting to confirm the degradation of EED and other PRC2 components like EZH2 and SUZ12. For instance, treatment with the EED-targeted PROTAC UNC6852 showed a dose-dependent decrease in EED and EZH2 levels in HeLa cells.
| Compound | Concentration (µM) | EED Degradation (%) | EZH2 Degradation (%) |
| UNC6852 | 5 | 80 | 76 |
| UNC6851 | 5 | ~50 | ~40 |
| UNC6853 | 5 | <20 | <20 |
| Data represents the percentage of degradation in HeLa cells after 24 hours of treatment, as quantified from Western blot analysis. |
-
Protein Extraction: Lyse cells and quantify total protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to EED, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify band intensity using densitometry. Normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence
Immunofluorescence (IF) microscopy allows for the visualization of protein levels and subcellular localization within intact cells. This method provides valuable spatial information that is lost in lysate-based techniques. For a nuclear protein like EED, IF can confirm its depletion from the nucleus. While traditionally qualitative, quantitative analysis of fluorescence intensity can be performed using specialized software.
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the degrader.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody access to the nucleus.
-
Immunostaining: Incubate the cells with a primary antibody against EED, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. For quantitative analysis, measure the mean fluorescence intensity within the nuclear region of a large number of cells.
Flow Cytometry
Flow cytometry is a high-throughput technique that can measure the fluorescence intensity of individual cells in a population. For intracellular targets like EED, this method requires cell fixation and permeabilization. It allows for the rapid quantification of protein degradation across thousands of cells, providing statistically robust data.
-
Cell Treatment and Harvesting: Treat cells with the degrader and harvest them into a single-cell suspension.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent and then permeabilize them to allow antibodies to enter the cell and nucleus.
-
Immunostaining: Incubate the cells with a fluorescently conjugated primary antibody against EED or a primary antibody followed by a fluorescent secondary antibody.
-
Data Acquisition and Analysis: Analyze the stained cells on a flow cytometer to measure the fluorescence intensity per cell. The geometric mean fluorescence intensity (gMFI) is often used for quantification.
Comparison of Validation Methods
| Method | Throughput | Quantitative Nature | Key Advantages | Key Limitations |
| Mass Spectrometry | Low | Highly Quantitative & Unbiased | Global proteome coverage, high specificity, identifies off-targets. | Requires specialized equipment and expertise, lower throughput. |
| Western Blotting | Medium | Semi-Quantitative | Widely accessible, provides size information, confirms antibody specificity. | Lower throughput than plate-based assays, can be semi-quantitative. |
| Immunofluorescence | Medium-High | Quantitative with software | Provides subcellular localization information, single-cell analysis. | Can be subjective without automated analysis, requires high-quality antibodies. |
| Flow Cytometry | High | Highly Quantitative | High-throughput, statistically robust data from large cell numbers. | No subcellular localization information, requires high-quality antibodies. |
The EED Signaling Pathway and its Downstream Effects
EED is a core component of the PRC2 complex, which also includes EZH2 and SUZ12. PRC2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] By degrading EED, the integrity and activity of the PRC2 complex are compromised, leading to a reduction in global H3K27me3 levels and the subsequent de-repression of target genes. Among the key pathways repressed by PRC2 are the WNT and Bone Morphogenetic Protein (BMP) signaling pathways.[4]
Conclusion
The validation of EED degradation requires a multi-pronged approach. While mass spectrometry stands as the gold standard for its unbiased and comprehensive nature, antibody-based methods such as Western blotting, immunofluorescence, and flow cytometry provide essential orthogonal data. Each technique offers unique advantages in terms of throughput, quantitative capabilities, and the type of information generated. For a robust and reliable assessment of EED degradation, a combination of these methods is highly recommended, providing a complete picture from global proteomic changes to single-cell validation. This comprehensive approach ensures the accuracy and specificity of novel EED-targeting therapeutics, paving the way for their successful clinical translation.
References
A Comparative Guide to VHL- and CRBN-Based EED PROTACs for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. PROTACs targeting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2) are of significant interest for their potential in cancer therapy. The choice of the recruited E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) protein or Cereblon (CRBN), is a critical design parameter that profoundly influences the PROTAC's efficacy, selectivity, and pharmacological properties.
This guide provides an objective comparison of VHL-based and CRBN-based EED PROTACs, supported by experimental data, to aid researchers in the selection and design of next-generation protein degraders.
General Principles: VHL vs. CRBN as E3 Ligases for PROTACs
The decision to utilize VHL or CRBN as the E3 ligase for an EED-targeting PROTAC involves a trade-off between several key factors:
| Feature | VHL (von Hippel-Lindau) | Cereblon (CRBN) |
| Ligand Properties | Larger, peptide-like ligands; can lead to higher molecular weight and poorer cell permeability.[1] | Smaller, more drug-like ligands (e.g., derivatives of thalidomide); often result in better oral availability.[1][] |
| Ternary Complex Kinetics | Forms relatively long-lived and stable ternary complexes, which can be advantageous for degrading stable target proteins.[1] | Exhibits faster catalytic turnover rates, potentially beneficial for degrading rapidly dividing cells' proteins.[1] |
| Cellular Localization | Predominantly cytosolic.[1] | Shuttles between the nucleus and cytoplasm, which can be leveraged for targeting nuclear proteins.[1] |
| Tissue Expression | High expression in the renal cortex, hepatocytes, and vascular endothelium. Expression can be low in certain solid tumors and is regulated by oxygen levels.[1] | Abundant in hematopoietic cells, making it effective for degrading oncoproteins in this lineage.[1] |
| Selectivity & Off-Targets | Generally exhibits higher selectivity due to a more buried binding pocket.[1] | Broader substrate promiscuity, which can lead to off-target degradation of zinc-finger transcription factors and potential immunomodulatory effects.[1] |
Performance Data of VHL-Based EED PROTACs
Several potent VHL-based PROTACs targeting EED have been developed and characterized. These degraders not only induce the degradation of EED but also lead to the degradation of other core components of the PRC2 complex, namely EZH2 and SUZ12.
| PROTAC | Target | Cell Line | DC50 (EED) | Dmax (EED) | Reference |
| UNC7700 | EED | DLBCL (DB) | 111 nM | 84% | [3][4][5][6] |
| PROTAC EED degrader-1 | EED | Karpas422 | Not explicitly stated, but degradation is observed at 1 µM. | Not explicitly stated. | [7] |
| PROTAC EED degrader-2 | EED | Karpas422 | Not explicitly stated, but degradation is observed at 1 µM. | Not explicitly stated. | [8] |
Note: DLBCL stands for Diffuse Large B-cell Lymphoma.
Performance Data of CRBN-Based EED PROTACs
As of the latest available data, there is a lack of publicly disclosed, conventional CRBN-based PROTACs that directly target and degrade EED with corresponding DC50 and Dmax values for EED itself. However, a novel "bridged PROTAC" approach has been described where an EED-binding ligand is used to recruit CRBN to degrade components of the PRC1 complex. This demonstrates the feasibility of engaging EED to recruit CRBN.
In a different context, a hetero-bifunctional PROTAC designed to dimerize VHL and CRBN resulted in the potent and preferential degradation of CRBN. This provides some insight into the degradation kinetics achievable with CRBN-recruiting PROTACs.
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| Compound 14a (VHL-CRBN dimerizer) | CRBN | HeLa | 200 nM | up to 98% | [9] |
While this data is not for an EED-targeting PROTAC, it suggests that CRBN-based degraders can achieve high efficacy. The development of a potent and selective conventional CRBN-based EED PROTAC remains an area of active research.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for both VHL- and CRBN-based PROTACs involves the formation of a ternary complex between the target protein (EED), the PROTAC, and the E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Experimental Workflow for PROTAC Evaluation
A typical workflow to characterize and compare VHL- and CRBN-based EED PROTACs involves a series of in vitro and cellular assays.
Detailed Experimental Protocols
Western Blot for EED Degradation
Objective: To quantify the reduction in EED protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Karpas422, DB) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the VHL- or CRBN-based EED PROTAC for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EED overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. EED protein levels are normalized to a loading control (e.g., GAPDH or β-actin). DC50 and Dmax values are calculated from the dose-response curves.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the EED-PROTAC-E3 ligase ternary complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either EED, VHL, or CRBN (depending on the PROTAC and available antibodies) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the other two components of the expected ternary complex.
In-Cell Ubiquitination Assay
Objective: To detect the ubiquitination of EED following PROTAC treatment.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC of interest. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated EED.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions but preserve post-translational modifications.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate EED using a specific antibody.
-
Western Blot for Ubiquitin: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin or polyubiquitin chains. A smear or ladder of high-molecular-weight bands corresponding to ubiquitinated EED indicates successful PROTAC-induced ubiquitination.
Conclusion
The choice between a VHL-based and a CRBN-based EED PROTAC is a nuanced decision that depends on the specific therapeutic context and desired pharmacological profile. VHL-based EED PROTACs have demonstrated potent degradation of the PRC2 complex. While direct comparative data for a conventional CRBN-based EED PROTAC is not yet widely available, the general characteristics of CRBN-recruiting PROTACs, such as their favorable drug-like properties, suggest they hold significant promise. The development and characterization of potent CRBN-based EED degraders will be a critical step in fully understanding the therapeutic potential of targeting EED for degradation and will likely expand the arsenal of tools available to combat PRC2-driven cancers. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of such novel degraders.
References
- 1. Design, synthesis and biological evaluation of the tumor hypoxia-activated PROTACs bearing caged CRBN E3 ligase ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EED Targeting: Genetic Knockout versus PROTAC Degradation
A Guide for Researchers in Epigenetics and Drug Discovery
The Embryonic Ectoderm Development (EED) protein is a fundamental component of the Polycomb Repressive Complex 2 (PRC2), a crucial regulator of gene expression through the methylation of histone H3 on lysine 27 (H3K27me3).[1][2][3] Dysregulation of the PRC2 complex is implicated in various cancers, making its components, including EED, attractive therapeutic targets.[1][2][3] Two powerful techniques to probe and inhibit EED function are genetic knockout, typically via CRISPR-Cas9, and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). While both aim to eliminate EED function, they operate through distinct mechanisms, resulting in significant phenotypic differences. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform researchers in their experimental design and therapeutic strategy development.
Mechanisms of EED Elimination
Genetic Knockout (CRISPR-Cas9): This technology facilitates the permanent and irreversible removal of the EED gene from the genome. By introducing targeted double-strand breaks, the cell's DNA repair machinery is harnessed to create insertions or deletions that disrupt the gene's coding sequence, thereby preventing the transcription and translation of the EED protein. This approach offers a complete and permanent loss of the target protein.[4][5]
PROTAC-Mediated Degradation: EED-targeted PROTACs are heterobifunctional molecules composed of a ligand that binds to EED, a linker, and a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon (CRBN)).[3][6][7] This ternary complex formation brings EED into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[5][7] Unlike genetic knockout, this process is catalytic, transient, and reversible upon withdrawal of the PROTAC molecule.[4][8]
Caption: Mechanism of EED-targeted PROTAC action.
Comparative Summary of Phenotypic Differences
The choice between genetic knockout and PROTAC degradation depends heavily on the experimental question. Genetic knockout provides a model of complete and lifelong absence of a protein, while PROTACs offer a pharmacologically controlled, acute, and reversible method of protein depletion that more closely mimics a therapeutic intervention.[9]
| Feature | EED Genetic Knockout | EED PROTAC Degradation |
| Mechanism | Permanent gene disruption (e.g., CRISPR/Cas9) | Transient, catalytic protein degradation via ubiquitin-proteasome system |
| Reversibility | Irreversible | Reversible upon compound withdrawal |
| Effect on PRC2 Complex | Complete disruption of complex formation due to absence of core scaffold protein.[2][3] | Induces rapid degradation of EED, which subsequently leads to the co-degradation of other core components like EZH2 and SUZ12.[10][11][12] |
| H3K27me3 Levels | Significant and sustained reduction in global H3K27me3 levels.[2] | Rapid and potent reduction in H3K27me3 levels, comparable to knockout or EZH2 inhibitors.[7][13][14] |
| Cellular Proliferation | Reduces proliferation and can induce apoptosis or senescence, particularly in PRC2-dependent cancers.[1][2] | Potently inhibits proliferation of PRC2-dependent cancer cells. GI50 values are reported in the nanomolar range (e.g., 45-58 nM in Karpas422 cells).[6][10][12] |
| In Vivo Phenotypes | Complete knockout is embryonic lethal.[15] Conditional knockouts show severe defects, including impaired hematopoiesis, loss of intestinal stem cells, and defective CNS myelination.[15][16][17] | Demonstrates tumor growth inhibition in mouse xenograft models with good pharmacokinetic profiles.[3] Offers potential for more controlled, systemic, or tissue-targeted therapeutic effects. |
| Specificity | Potential for off-target gene editing by CRISPR-Cas9. | High selectivity for EED degradation has been demonstrated via global proteomics.[6] Off-target effects are related to the pharmacology of the small molecule ligands. |
| Therapeutic Relevance | Primarily a research tool for target validation. Gene therapy applications are complex. | Represents a direct therapeutic modality. Can overcome resistance to catalytic inhibitors (e.g., EZH2 inhibitors) and offers advantages of small molecule drugs.[3][7][10] |
Downstream Consequences: A Comparative Workflow
The following diagram illustrates the distinct pathways and outcomes resulting from the genetic knockout versus the pharmacological degradation of EED.
Caption: Contrasting workflows of EED knockout and PROTAC degradation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing findings. Below are protocols for key experiments cited in the literature for studying EED knockout and PROTAC degradation.
Cell Culture and Proliferation Assay
-
Cell Lines: Karpas422 (EZH2 mutant Diffuse Large B-cell Lymphoma) and other PRC2-dependent cancer cell lines are commonly used.[6][13][18]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Protocol:
-
Seed cells in 96-well plates at a specified density (e.g., 5,000 cells/well).
-
Treat cells with a serial dilution of the EED PROTAC (e.g., PROTAC EED degrader-1 or -2) or vehicle control (DMSO).[18] For knockout studies, cells with confirmed genetic deletion are compared to wild-type or control-edited cells.
-
Incubate for a specified period (e.g., 7 to 14 days for proliferation assays).[13][18]
-
Assess cell viability using a luminescent assay such as CellTiter-Glo (Promega), which measures ATP levels.
-
Luminescence is read on a plate reader, and data are normalized to vehicle-treated controls to calculate the half-maximal growth inhibition (GI50).[13][18]
-
Western Blot Analysis for Protein Degradation
-
Objective: To quantify the levels of EED, EZH2, SUZ12, and H3K27me3 following treatment.
-
Protocol:
-
Plate cells (e.g., Karpas422 or HeLa) and treat with the desired concentration of EED PROTAC (e.g., 1 µM) for various time points (e.g., 1, 2, 4, 8, 24, 48 hours).[13][18]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate with primary antibodies against EED, EZH2, SUZ12, total H3, H3K27me3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a digital imager. Quantify band intensities using software like ImageJ.[7]
-
Generation of EED Knockout Mouse Models
-
System: Conditional knockout mouse models using the Cre-LoxP system are often employed to bypass embryonic lethality and study tissue-specific functions.[16][17]
-
Protocol Outline:
-
Generate mice carrying a floxed Eed allele (Eedfl/fl), where LoxP sites flank a critical exon.[16]
-
Cross these mice with a strain expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Olig1-Cre for oligodendrocyte lineage cells, Ah-Cre for intestinal epithelium).[16][17]
-
The resulting offspring (Eedfl/fl; Cre+) will have Eed deleted only in the cells where the Cre recombinase is expressed.
-
Genotyping is performed using PCR with primers specific for the wild-type, floxed, and knockout alleles.[16]
-
Phenotypic analysis is conducted at various developmental stages using histology, immunohistochemistry, and molecular analyses of the target tissues.[16][17]
-
Transcriptome Profiling (RNA-Sequencing)
-
Objective: To identify changes in gene expression resulting from EED loss.
-
Protocol Outline:
-
Isolate cells of interest (e.g., oligodendrocyte progenitor cells from Eed cKO and control mouse cortices via immunopanning).[16]
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer or similar instrument.
-
Prepare sequencing libraries from high-quality RNA samples.
-
Perform high-throughput sequencing on a platform like Illumina.
-
Analyze the sequencing data: align reads to the reference genome, quantify gene expression, and perform differential expression analysis.
-
Use bioinformatics tools like Gene Set Enrichment Analysis (GSEA) to identify pathways and biological processes that are significantly altered.[16]
-
References
- 1. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex [genedata.com]
- 12. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EED-mediated histone methylation is critical for CNS myelination and remyelination by inhibiting WNT, BMP, and senescence pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deletion of Polycomb Repressive Complex 2 From Mouse Intestine Causes Loss of Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for PRC2 Degradation: EED-Targeted vs. EZH2-Targeted PROTACs
In the rapidly evolving landscape of targeted protein degradation, two distinct strategies have emerged for dismantling the Polycomb Repressive Complex 2 (PRC2), a key player in cancer development: targeting the catalytic subunit EZH2 or the core structural component EED. This comprehensive guide provides a side-by-side comparison of EED-targeted and EZH2-targeted Proteolysis Targeting Chimeras (PROTACs), offering researchers, scientists, and drug development professionals a detailed analysis of their performance backed by experimental data.
The rationale for targeting PRC2 via degradation stems from the limitations of small molecule inhibitors that only block the catalytic activity of EZH2. These inhibitors can be rendered ineffective by mutations in EZH2 that prevent drug binding.[1][2] Furthermore, EZH2 possesses non-catalytic functions that contribute to cancer progression, which are not addressed by enzymatic inhibitors.[3][4] PROTACs, by inducing the degradation of the entire protein, offer a more comprehensive approach to shutting down PRC2 signaling.
A critical finding in the development of PRC2-targeting PROTACs is that targeting either EED or EZH2 can lead to the degradation of the entire core PRC2 complex, which includes EED, EZH2, and SUZ12.[1][2][5][6][7] This "bystander effect" underscores the highly interconnected nature of the PRC2 complex and suggests that disrupting one key component is sufficient to trigger the collapse of the entire structure.
Quantitative Performance: A Tale of Two Targets
The following tables summarize the performance of representative EED-targeted and EZH2-targeted PROTACs based on published preclinical data. It is important to note that these data are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Performance of EED-Targeted PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) | Citation |
| AZ14117230 | EED | VHL | Karpas-422 | - | >90 (EED, EZH2, SUZ12) | 57 | [2][8] |
| AZ14118579 | EED | VHL | Karpas-422 | - | >90 (EED, EZH2, SUZ12) | 45 | [2][8] |
| UNC6852 | EED | VHL | HeLa | 790 (EED), 300 (EZH2), 590 (SUZ12) | >90 | - | [9][10] |
Table 2: Performance of EZH2-Targeted PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50/GI50 (nM) | Citation |
| E7 | EZH2 | CRBN | KARPAS-422 | <100 | >90 (EZH2, EED, SUZ12) | - | [5][6] |
| MS177 | EZH2 | CRBN | EOL-1 | 200 | 82 | - | [11] |
| MS8815 | EZH2 | VHL | BT549 | - | >90 | 2000 | [11] |
| MS8847 | EZH2 | VHL | MV4;11 | <100 | >90 | 170 | [3][4] |
| C2911 | EZH2 | - | DLBCL lines | - | Dose-dependent | More potent than Tazemetostat | [12] |
| C1311 | EZH2 | - | DLBCL lines | - | Dose-dependent | More potent than Tazemetostat | [12] |
Mechanism of Action: A Shared Pathway to Degradation
Both EED- and EZH2-targeted PROTACs operate through the same fundamental mechanism: hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
The PROTAC molecule simultaneously binds to the target protein (either EED or EZH2) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Western Blotting for PRC2 Component Degradation
This protocol is essential for visualizing and quantifying the degradation of EED, EZH2, and SUZ12 following PROTAC treatment.
1. Cell Lysis:
-
Treat cells with the desired concentrations of PROTACs for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: Experimental workflow for Western Blot analysis of PRC2 degradation.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is used to assess the anti-proliferative effects of the PROTACs on cancer cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTACs and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
3. Reagent Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
4. Solubilization (for MTT assay):
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.[1][13][14][15]
Concluding Remarks: A Promising Future for PRC2 Degraders
Both EED- and EZH2-targeted PROTACs have demonstrated the ability to effectively degrade the entire PRC2 complex and inhibit the proliferation of cancer cells. The choice of which target to pursue may depend on several factors, including the specific cancer type, the presence of EZH2 mutations, and the potential for off-target effects.
Targeting EED offers a potential strategy to overcome resistance to EZH2 inhibitors that arises from mutations in the EZH2 active site.[1][2] Conversely, EZH2-targeted PROTACs can leverage the extensive knowledge and existing ligands developed for EZH2 inhibitors.[3][5]
Ultimately, the development of both EED- and EZH2-targeted PROTACs represents a significant advancement in the field of epigenetic therapy. Further preclinical and clinical studies will be crucial to fully elucidate their therapeutic potential and determine their optimal application in the fight against cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EED PROTAC [openinnovation.astrazeneca.com]
- 9. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchhub.com [researchhub.com]
- 15. broadpharm.com [broadpharm.com]
Confirming On-Target Engagement of PROTAC EED Degrader-1: A Comparative Guide
A deep dive into the cellular mechanisms of PROTACs is essential for the development of effective targeted protein degraders. For researchers, scientists, and drug development professionals working with PROTAC EED degrader-1, confirming direct engagement with its intended target, Embryonic Ectoderm Development (EED), within the cellular environment is a critical step. This guide provides a comparative overview of key methodologies to validate on-target engagement, supported by experimental data and detailed protocols.
The primary mechanism of this compound involves the formation of a ternary complex between the EED protein, the PROTAC molecule, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EED.[1][2][3][4][5] This action disrupts the function of the Polycomb Repressive Complex 2 (PRC2), of which EED is a crucial component, thereby inhibiting its histone methyltransferase activity.[6][7][8][9]
This guide will explore and compare three principal methods for confirming the on-target engagement of this compound in cells: Cellular Thermal Shift Assay (CETSA), NanoBRET/NanoBiT Assays, and Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS).
Comparison of Key Methodologies
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding.[10][11][12][13] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[10][11][12] | Requires specific antibodies for detection (e.g., Western blot), can be lower throughput.[13][14] | Thermal shift (ΔTagg), EC50 for thermal stabilization. |
| NanoBRET/NanoBiT Assays | Measures bioluminescence resonance energy transfer (BRET) or luciferase complementation upon protein-protein or protein-ligand interaction in live cells.[15][16][17][18][19] | High-throughput, real-time measurements in live cells, can quantify both binary and ternary complex formation.[15][16][19] | Requires genetic modification of the target protein (fusion with NanoLuc or its fragments).[18] | BRET ratio, EC50/IC50 for target engagement or ternary complex formation. |
| Co-Immunoprecipitation (Co-IP) / Mass Spectrometry (MS) | Immunoprecipitation of the target protein or E3 ligase followed by mass spectrometry to identify interacting partners.[5][20][21][22][23] | Identifies the components of the ternary complex directly, can be performed on endogenous proteins, provides unbiased identification of interactors.[5][24] | Can be technically challenging, may miss transient interactions, potential for non-specific binding. | Spectral counts, relative abundance of co-precipitated proteins. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PRC2 signaling pathway and the general workflows for the discussed experimental methods.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The CETSA protocol is designed to measure the thermal stabilization of EED upon binding to this compound.[10][11][12][13][14]
-
Cell Culture and Treatment:
-
Culture cells (e.g., Karpas-422) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Heat Shock:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated control is essential.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble EED by Western blotting using an EED-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble EED as a function of temperature to generate melting curves. The shift in the melting temperature (Tm) indicates target engagement.
-
NanoBRET Target Engagement Assay
This protocol outlines the steps to quantify the engagement of this compound with EED in living cells.[15][16][17][18][19]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with a vector expressing EED fused to NanoLuc® luciferase and a vector for a fluorescently labeled tracer that binds to EED. Alternatively, for ternary complex analysis, co-transfect with NanoLuc-EED and a HaloTag®-E3 ligase fusion construct.
-
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well plate.
-
If measuring ternary complex formation, add the HaloTag® ligand to label the E3 ligase.
-
Add serial dilutions of this compound to the wells.
-
-
Signal Measurement:
-
Add the NanoLuc® substrate (furimazine).
-
Measure both the donor (NanoLuc®, ~460 nm) and acceptor (fluorescent tracer or HaloTag® ligand, >600 nm) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of the PROTAC to determine the IC50 value, representing the concentration at which 50% of the target is engaged.
-
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry (MS)
This protocol is used to demonstrate the formation of the EED-PROTAC-E3 ligase ternary complex.[5][20][21][22][23][24]
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a negative control for a time that allows for ternary complex formation but precedes significant degradation (e.g., 1-2 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the cleared lysates with an antibody against EED or the relevant E3 ligase (e.g., VHL) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the protein complexes from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the sample by searching the acquired spectra against a protein database. The detection of EED, the E3 ligase, and other PRC2 components in the immunoprecipitate of one of the complex members confirms the formation of the ternary complex.
-
By employing these methodologies, researchers can rigorously validate the on-target engagement of this compound, providing crucial insights into its mechanism of action and guiding the development of more effective and specific targeted protein degraders.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pelagobio.com [pelagobio.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Specific MHC-I Peptides Are Induced Using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 23. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PROTAC EED Degrader-1: A Comparative Proteomic Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PROTAC EED degrader-1's selectivity, supported by available experimental data. We delve into its on-target and off-target effects, placing it in context with other EED-targeting degraders and providing detailed experimental methodologies.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading target proteins. This compound is a von Hippel-Lindau (VHL)-based PROTAC designed to target Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex, which also includes the catalytic subunit EZH2 and the scaffold protein SUZ12, plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).[4] Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target.[5]
This guide provides a comparative analysis of the selectivity of this compound, drawing on published data and comparing it with the well-characterized EED degrader, UNC6852.
Quantitative Assessment of Biological Activity
This compound, also referred to as PROTAC 2 in some literature, demonstrates potent binding to EED and subsequent inhibition of PRC2 function.[1] It effectively promotes the degradation of not only EED but also other key components of the PRC2 complex, EZH2 and SUZ12, in cell lines such as Karpas422, a diffuse large B-cell lymphoma (DLBCL) cell line with an EZH2 mutant.[1]
| Compound | Target | Binding Affinity (pKD) | PRC2 Inhibition (pIC50) | Cell Line | Key Effects | Reference |
| This compound | EED | 9.02 | 8.17 | Karpas422 | Reduces protein levels of EED, EZH2, and SUZ12. Inhibits cell proliferation (GI50 = 0.045 µM). | [1] |
| UNC6852 | EED | - | IC50 = 247 nM | HeLa, DB | Degrades EED, EZH2, and to a lesser extent, SUZ12. Reduces H3K27me3 levels and inhibits DLBCL cell proliferation. | [6][7] |
| UNC7700 | EED | - | - | DB | More potent degradation of EED, EZH2, and SUZ12 compared to UNC6852. | [6] |
Comparative Proteomic Selectivity
A key aspect of PROTAC development is understanding their selectivity across the entire proteome. While a head-to-head global proteomic dataset for this compound against other degraders is not publicly available, we can infer its selectivity from published data and compare it to the comprehensive proteomic analysis of UNC6852.
A global quantitative proteomic study on UNC6852 in HeLa cells, utilizing tandem mass tag (TMT) labeling, identified over 5,400 proteins.[8] The results demonstrated high selectivity, with EED and EZH2 being the most significantly degraded proteins.[8] SUZ12 also showed modest degradation.[8] This high degree of selectivity for the PRC2 complex components underscores the potential for minimizing off-target effects.
Based on Western blot analyses from the study by Hsu et al. (2020), this compound also demonstrates a strong on-target effect, leading to the degradation of EED, EZH2, and SUZ12.[5] While this is not a global proteomic analysis, the consistent degradation of the core PRC2 components suggests a similar mechanism and likely a high degree of selectivity.
Table 2: Summary of Proteomic Analysis of UNC6852 in HeLa Cells
| Protein | Log2 Fold Change (UNC6852/DMSO) | p-value | Conclusion |
| EED | < -0.5 | < 0.01 | Significantly Degraded |
| EZH2 | < -0.5 | < 0.01 | Significantly Degraded |
| SUZ12 | -0.34 | > 0.01 | Modestly Degraded |
| Over 5,400 other proteins | Not significantly changed | > 0.01 | High Selectivity |
Data adapted from Potjewyd et al., Cell Chem Biol, 2020.[8]
Experimental Protocols
To enable researchers to conduct similar comparative proteomic analyses, a detailed methodology for TMT-based quantitative proteomics is provided below. This protocol is based on established methods used for the analysis of PROTAC selectivity.
TMT-Based Quantitative Proteomics Protocol
-
Protein Extraction and Digestion:
-
Culture cells to the desired confluence and treat with the PROTAC of interest or DMSO control for the specified time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a specific isobaric TMT reagent according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the TMT-labeled samples in equal amounts.
-
-
Peptide Fractionation:
-
Fractionate the pooled, labeled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be programmed to perform a full MS scan followed by data-dependent MS/MS scans on the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different samples based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental approach, the following diagrams illustrate the EED signaling pathway within the PRC2 complex and the experimental workflow for comparative proteomic analysis.
Caption: EED's role within the PRC2 complex.
Caption: TMT-based comparative proteomics workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]
- 4. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: PROTAC EED Degrader-1 vs. UNC6852 in the Quest to Degrade PRC2
In the rapidly evolving field of targeted protein degradation, two prominent PROTACs have emerged as key tools for dismantling the Polycomb Repressive Complex 2 (PRC2): PROTAC EED degrader-1 and UNC6852. Both molecules are designed to hijack the cell's natural protein disposal machinery to eliminate Embryonic Ectoderm Development (EED), a critical component of the PRC2 complex, thereby offering a promising therapeutic avenue for cancers driven by PRC2 dysregulation. This guide provides a comprehensive, data-supported comparison of these two EED-targeted degraders to assist researchers in selecting the optimal tool for their specific needs.
While a direct, side-by-side comparative study published in a single manuscript remains to be seen, this guide synthesizes available data from various studies to offer an objective analysis of their performance, supported by experimental details.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data available for this compound and UNC6852, highlighting their distinct biochemical and cellular activities. It is important to note that the data presented here are compiled from different studies and cell lines, which may account for some of the observed variations in potency.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | UNC6852 | Cell Line(s) |
| Binding Affinity (EED) | pKD ~ 9.0[1][2] | IC50 = 247 nM[3][4] | In vitro |
| PRC2 Inhibition | pIC50 ~ 8.1[1][2] | - | In vitro |
| Cellular EED Degradation (DC50) | - | ~0.79 µM[5] | HeLa |
| Cellular EZH2 Degradation (DC50) | - | ~0.3 µM[5] | HeLa |
| Anti-proliferative Activity | GI50 = 45-58 nM[1][2] | EC50 = 3.4 µM | Karpas422, DB |
Deep Dive into Performance Data
This compound: A Potent Degrader in Lymphoma Models
This compound, also identified as PROTAC 2 in some publications, has demonstrated potent activity in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1]
Key Findings:
-
High Binding Affinity: It binds to EED with a high affinity, reflected by a pKD of approximately 9.0.[1][2]
-
Effective PRC2 Inhibition: The degrader potently inhibits the enzymatic activity of the PRC2 complex, with a pIC50 of around 8.1.[1][2]
-
Broad PRC2 Component Degradation: Treatment with this compound leads to the degradation of not only EED but also other core components of the PRC2 complex, namely EZH2 and SUZ12.[1]
-
Potent Anti-proliferative Effects: In PRC2-dependent cancer cell lines like Karpas422, it exhibits strong anti-proliferative activity, with a half-maximal growth inhibition (GI50) in the nanomolar range (45-58 nM).[1][2]
UNC6852: A Well-Characterized Degrader Across Multiple Cell Lines
UNC6852 has been extensively characterized in several cell lines, including HeLa, and various DLBCL models such as DB and Pfeiffer cells.[3][6]
Key Findings:
-
Selective PRC2 Degrader: UNC6852 is a selective degrader of PRC2 components.[3][4]
-
Effective Degradation of Core Subunits: It effectively degrades EED and EZH2, and to a lesser extent, SUZ12.[3] In HeLa cells, the half-maximal degradation concentration (DC50) for EED and EZH2 was approximately 0.79 µM and 0.3 µM, respectively.[5]
-
Impact on Histone Methylation: By degrading PRC2, UNC6852 leads to a reduction in the levels of H3K27me3, a key histone modification mediated by this complex.[6][7]
-
Anti-proliferative Activity: UNC6852 demonstrates anti-proliferative effects in DLBCL cell lines that harbor EZH2 gain-of-function mutations.[6][7]
Mechanism of Action: A Shared Strategy
Both this compound and UNC6852 operate through the same fundamental mechanism. They are heterobifunctional molecules that simultaneously bind to EED and an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[1][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EED, marking it for degradation by the proteasome. The degradation of EED leads to the destabilization and subsequent degradation of the entire PRC2 complex.
Experimental Corner: Protocols for Evaluation
To aid researchers in their experimental design, here are summarized protocols for key assays used to characterize these degraders.
Western Blotting for Protein Degradation
This protocol is fundamental for assessing the degradation of target proteins.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Karpas422) at a suitable density. After 24 hours, treat with varying concentrations of the PROTAC degrader or DMSO as a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the extent of protein degradation relative to the loading control.
Cell Proliferation Assay
This assay measures the impact of the degraders on cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours to 14 days).
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® or by performing an MTT assay.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or EC50 value.
Conclusion
Both this compound and UNC6852 are valuable research tools for studying the biological consequences of PRC2 degradation. This compound appears to be particularly potent in lymphoma cell lines, exhibiting nanomolar anti-proliferative activity. UNC6852, on the other hand, has been well-characterized across a broader range of cell lines, with detailed degradation kinetics available.
The choice between these two degraders will ultimately depend on the specific experimental context, including the cell line of interest and the desired potency. For researchers working with PRC2-dependent lymphomas, this compound may offer superior potency. For broader applications and studies where a well-characterized degradation profile is essential, UNC6852 presents a robust option. As the field of targeted protein degradation continues to advance, direct comparative studies will be invaluable in further delineating the nuanced differences between these and other emerging PRC2-targeted degraders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validating Gene Expression Changes Post-EED Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EED Degradation with Alternative PRC2 Inhibition Strategies, Supported by Experimental Data and Protocols.
The targeted degradation of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy for cancers and other diseases driven by epigenetic dysregulation. Unlike traditional small molecule inhibitors, EED degraders, such as those utilizing Proteolysis Targeting Chimera (PROTAC) technology, offer a distinct mechanism of action by inducing the complete removal of the EED protein and, consequently, the entire PRC2 complex. This guide provides a comprehensive comparison of EED degradation with alternative methods of PRC2 inhibition—namely EED inhibitors and EZH2 inhibitors—focusing on the validation of downstream gene expression changes.
The PRC2-EED Signaling Pathway and Points of Intervention
The PRC2 complex, minimally composed of EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12), is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1][2] EED's role is critical; it binds to existing H3K27me3 marks, an interaction that allosterically activates the catalytic subunit EZH2 and propagates the repressive signal.[2] Various therapeutic strategies have been developed to disrupt this pathway at different points, as illustrated below.
Caption: PRC2-EED signaling and intervention points.
Comparative Analysis of PRC2 Inhibition Strategies
The choice between an EED degrader, an EED inhibitor, or an EZH2 inhibitor has significant implications for the downstream biological effects. While all three aim to reduce H3K27me3-mediated gene silencing, their mechanisms and ultimate impact on the PRC2 complex and subsequent gene expression differ.
| Feature | EED Degrader (e.g., UNC6852) | EED Inhibitor (e.g., EED226) | EZH2 Inhibitor (e.g., GSK126) |
| Primary Target | EED protein[3] | EED's H3K27me3 binding pocket[4] | EZH2's catalytic SET domain[5] |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of EED.[3] | Allosterically inhibits PRC2 activity by preventing EED from binding to H3K27me3.[4] | Competitively inhibits the methyltransferase activity of EZH2.[5] |
| Effect on PRC2 Complex | Degradation of EED, EZH2, and SUZ12, leading to complex disassembly.[3][6] | No direct effect on the protein levels of PRC2 components.[3] | No direct effect on the protein levels of PRC2 components.[7] |
| Effect on H3K27me3 | Strong reduction in global H3K27me3 levels.[3] | Reduction in global H3K27me3 levels.[3] | Reduction in global H3K27me3 levels.[7] |
| Downstream Gene Expression | Reactivation of PRC2 target genes. The complete removal of the complex may lead to a broader and more sustained gene reactivation profile. | Reactivation of PRC2 target genes. Studies suggest similar gene expression alterations to EZH2 inhibitors in some contexts.[8] | Reactivation of PRC2 target genes.[7] |
| Potential Advantages | Overcomes resistance mechanisms involving target protein mutations. May address non-catalytic functions of PRC2 components. | May overcome resistance to EZH2 inhibitors.[5] | Well-established class of inhibitors with clinical candidates.[2] |
| Potential Limitations | "Hook effect" at high concentrations can reduce efficacy. Off-target degradation is a potential concern. | Potential for acquired resistance through mutations in the EED binding pocket. | Resistance can develop through mutations in the EZH2 SET domain.[6] |
Validating Downstream Gene Expression Changes: An Experimental Workflow
A systematic approach is required to validate the predicted downstream gene expression changes following treatment with an EED degrader or other PRC2 inhibitors. The following workflow outlines the key experimental stages, from initial treatment to functional validation.
Caption: Experimental workflow for validation.
Detailed Experimental Protocols
Western Blot Analysis of PRC2 Components and H3K27me3
Objective: To confirm the degradation of PRC2 components (EED, EZH2, SUZ12) and the reduction of global H3K27me3 levels.
Protocol:
-
Cell Lysis:
-
Culture and treat cells with the EED degrader, EED inhibitor, EZH2 inhibitor, and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies from Cell Signaling Technology (CST) are:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
RNA-Sequencing
Objective: To obtain a global, unbiased profile of gene expression changes induced by EED degradation and other PRC2 inhibition methods.
Protocol:
-
RNA Extraction and Quality Control:
-
Harvest cells treated as described above.
-
Extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) including an on-column DNase digestion step.
-
Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) are preferred.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 100 ng to 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA or a similar kit for poly(A) selection).
-
Perform library quality control and quantification.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify significantly up- and down-regulated genes for each treatment condition compared to the control.
-
Conduct pathway and gene set enrichment analysis to identify the biological processes affected.
-
RT-qPCR Validation
Objective: To validate the expression changes of a select set of differentially expressed genes identified by RNA-sequencing.
Protocol:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-seq) into cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Use a real-time PCR instrument to perform the amplification and data acquisition.
-
Include a no-template control for each primer set.
-
-
Primer Selection:
-
Use pre-validated primer pairs for PRC2 target genes. Examples include:
-
Select a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization, validated for stable expression across your experimental conditions.
-
-
Data Analysis:
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Compare the RT-qPCR results with the RNA-seq data to confirm the direction and magnitude of the expression changes.
-
Conclusion
Validating the downstream consequences of EED degradation requires a multi-faceted approach that combines proteomic and transcriptomic analyses. EED degraders offer a distinct and potent mechanism for dismantling the PRC2 complex, which is expected to lead to a robust and potentially broader reactivation of silenced genes compared to small molecule inhibitors. By following the structured workflow and detailed protocols outlined in this guide, researchers can rigorously compare the effects of EED degradation with other PRC2-targeting strategies, thereby generating high-quality data to support their research and drug development programs. This comprehensive validation is essential for elucidating the full therapeutic potential of EED degradation.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biocompare.com [biocompare.com]
- 10. Ezh2 (D2C9) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. SUZ12 (D39F6) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. biocompare.com [biocompare.com]
EED vs. EZH2 Degraders: A Comparative Guide to Anti-Proliferative Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative activities of EED and EZH2 degraders, supported by experimental data and detailed methodologies.
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator frequently dysregulated in cancer, making it a prime therapeutic target.[1][2] Historically, drug development has focused on inhibiting the catalytic subunit of PRC2, Enhancer of Zeste Homolog 2 (EZH2).[1][2] However, the emergence of resistance to EZH2 inhibitors and the discovery of non-catalytic roles of EZH2 in cancer progression have spurred the development of alternative strategies, including targeted protein degradation.[3][4][5]
This guide compares two prominent approaches: the degradation of EZH2 versus the degradation of Embryonic Ectoderm Development (EED), a critical scaffolding component of the PRC2 complex.[1][2] Targeting EED offers a novel mechanism to disrupt PRC2 function, potentially overcoming the limitations of direct EZH2 inhibition.[2][6]
Comparative Anti-Proliferative Activity
Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed to induce the degradation of a target protein. Several studies have demonstrated the potent anti-proliferative effects of both EED and EZH2-targeting PROTACs in various cancer cell lines.
Below is a summary of the reported anti-proliferative activities (GI50/IC50) of representative EED and EZH2 degraders.
| Degrader Target | Compound Name(s) | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| EED | Compounds 37 and 38 | KARPAS422 | Diffuse Large B-cell Lymphoma (DLBCL) | 57 and 45 | [1] |
| EED | PROTAC 1 / PROTAC EED degrader-2 | Karpas422 | Diffuse Large B-cell Lymphoma (DLBCL) | 57 | [7][8] |
| EED | EED-targeting PROTACs | PRC2-dependent cancer cells | Various | 49-58 | [7][9][10] |
| EZH2 | MS8847 | RS4;11 | MLL-rearranged Acute Myeloid Leukemia (AML) | 410 | [3] |
| EZH2 | MS8847 | BT549 | Triple-Negative Breast Cancer (TNBC) | 1450 | [3] |
| EZH2 | MS8847 | MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 450 | [3] |
Mechanism of Action: A Tale of Two Targets
While both EED and EZH2 degraders aim to abrogate PRC2 function, their mechanisms and downstream consequences have important distinctions.
EZH2 Degraders: These molecules directly target EZH2 for proteasomal degradation. This approach is advantageous over simple inhibition as it can eliminate both the catalytic and non-catalytic scaffolding functions of EZH2, which have been implicated in cancer progression.[3][4]
EED Degraders: Targeting EED for degradation has a cascading effect, leading to the destabilization and subsequent degradation of the entire PRC2 complex, including EZH2 and SUZ12.[1][7][9][10][11] This offers a comprehensive shutdown of PRC2 activity and may prevent the emergence of resistance mechanisms associated with mutations in EZH2 that block inhibitor binding.[7][9][10][11]
Signaling Pathway and Experimental Workflow
To better visualize the underlying biology and experimental approaches, the following diagrams are provided.
Caption: PRC2 signaling pathway and points of intervention for EED and EZH2 degraders.
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent strategies targeting Embryonic Ectoderm Development (EED) for cancer therapy: Allosteric inhibitors, PPI inhibitors, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex [genedata.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PROTAC EED Degrader-1: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like PROTAC EED degrader-1 are paramount to ensuring a secure laboratory environment and minimizing ecological impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on available safety data for closely related compounds and general best practices for chemical waste management.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the closely related compound, PROTAC EED degrader-2, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is prudent to handle this compound with the same level of caution. The following procedures are designed to mitigate risks and ensure compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, involves a systematic approach to waste segregation and containment.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and disposed of as hazardous solid waste.
2. Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for hazardous waste.
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard pictograms (e.g., harmful, environmental hazard).
-
Indicate the approximate concentration and quantity of the waste.
3. Disposal of Unused Solid Compound:
-
Carefully transfer any unused or expired solid this compound into a designated hazardous waste container.
-
Avoid creating dust. If necessary, gently wet the powder with a small amount of an appropriate solvent (e.g., the solvent used for its solubilization) to minimize airborne particles.
-
Seal the container tightly.
4. Disposal of Solutions:
-
Collect all aqueous and organic solutions containing this compound in a dedicated liquid hazardous waste container.
-
Ensure the container is properly sealed to prevent evaporation and spills.
5. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container that is clearly labeled as containing hazardous chemical waste.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed glassware can then be washed according to standard laboratory procedures.
-
Plasticware and PPE: All contaminated disposable plasticware and PPE should be collected in a designated hazardous solid waste container.
6. Final Disposal:
-
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
The following table summarizes key data for the related compound, PROTAC EED degrader-2, which should be considered as a guideline for handling this compound.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. | [1] |
| P270: Do not eat, drink or smoke when using this product. | [1] | |
| P273: Avoid release to the environment. | [1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] | |
| P330: Rinse mouth. | [1] | |
| P391: Collect spillage. | [1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant. | [1] | |
| Storage (Powder) | -20°C | [1] |
| Storage (in solvent) | -80°C | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PROTAC EED degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PROTAC EED degrader-1. As a novel compound, it is imperative to follow stringent safety protocols to ensure the well-being of laboratory personnel and to maintain a safe research environment. This document will serve as a preferred resource for procedural guidance, building on a foundation of laboratory safety and chemical handling best practices.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and the closely related compound UNC6852 is provided below. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the data for UNC6852, a selective EED-targeted PROTAC, is included for a comprehensive safety assessment.
| Property | This compound | UNC6852 (Related Compound) |
| Molecular Formula | C55H60FN11O8S | C43H48N10O6S |
| Molecular Weight | 1054.20 g/mol | 832.97 g/mol |
| Binding Affinity (pKD) | 9.02 | Not specified |
| PRC2 Inhibition (pIC50) | 8.17 | 247 nM (IC50 for EED) |
| Degradation Concentration (DC50) | Not specified | 0.79 µM (for PRC2) |
| Appearance | Solid | Powder |
| Storage (Powder) | -20°C for 2 years | -20°C |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 2 weeks | -80°C (in solvent) |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Safety Data Sheet for the related compound UNC6852, this compound should be handled with caution. The primary hazards are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are essential.[1]
Standard Operating Procedure for Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation of Stock Solutions:
- Before handling, ensure all required PPE is correctly worn.
- Weigh the solid compound in a chemical fume hood to avoid inhalation of dust.
- Prepare stock solutions by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- For long-term storage, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.[2][3]
2. Use in Experiments:
- All experimental procedures involving this compound should be performed in a designated area within a chemical fume hood.
- Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention.
- Do not eat, drink, or smoke in the laboratory.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be collected in a designated, sealed hazardous waste container.
- Liquid waste containing the degrader should be collected in a separate, sealed hazardous waste container.
2. Disposal Procedure:
- Dispose of all waste containing this compound through an approved hazardous waste disposal service.[1]
- Do not dispose of this chemical down the drain or in regular trash.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: A flowchart detailing the key steps for the safe preparation, experimental use, and disposal of this compound.
Mechanism of Action: EED-Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (EED).
-
A ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).
-
A linker that connects the two ligands.
This design facilitates the formation of a ternary complex between EED, the PROTAC, and the E3 ligase.[4] The E3 ligase then polyubiquitinates EED, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.
The diagram below illustrates this signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
